Cyclododecene
Description
Structure
3D Structure
Properties
CAS No. |
1129-89-1 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
cyclododecene |
InChI |
InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2/b2-1- |
InChI Key |
HYPABJGVBDSCIT-UPHRSURJSA-N |
SMILES |
C1CCCCCC=CCCCC1 |
Isomeric SMILES |
C1CCCCC/C=C\CCCC1 |
Canonical SMILES |
C1CCCCCC=CCCCC1 |
Other CAS No. |
1501-82-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Chemical Properties and Structure of Cyclododecene (B75492)
Abstract
This compound, a cyclic alkene with the chemical formula C₁₂H₂₂, is a significant chemical intermediate in various industrial syntheses, notably in the production of polymers like Nylon-12, as well as polyesters and synthetic lubricants.[1] Its twelve-carbon ring structure, featuring a single double bond, exists primarily as two geometric isomers: cis (Z) and trans (E). The properties and reactivity of this compound are dictated by the configuration of this double bond. This document provides a comprehensive overview of the chemical structure, core physical and chemical properties, key experimental protocols for its synthesis and analysis, and relevant reaction pathways. All quantitative data is summarized for clear comparison, and logical workflows are visualized.
Structure and Isomerism
This compound is a cycloalkene characterized by a 12-membered carbon ring. The presence of one double bond within this ring gives rise to geometric isomerism, resulting in two distinct forms:
-
(Z)-Cyclododecene (cis-Cyclododecene): In this isomer, the carbon chains on either side of the double bond are on the same side.
-
(E)-Cyclododecene (trans-Cyclododecene): In this isomer, the carbon chains are on opposite sides of the double bond. The trans isomer is generally more strained than the cis isomer in medium-sized rings.
Commercially available this compound is often supplied as a mixture of cis and trans isomers.[2][3] The specific ratio can influence the physical properties and reactivity of the material, with one common mixture containing approximately 70% of the trans isomer.[3]
Physical and Chemical Properties
This compound is a colorless liquid with a mild odor, and it is insoluble in water but soluble in nonpolar organic solvents.[1][4][5] Its chemical reactivity is centered around the carbon-carbon double bond, making it susceptible to various addition reactions such as hydrogenation, halogenation, and epoxidation.[3] The strain associated with the trans isomer can make it more reactive in certain cycloaddition reactions compared to the cis isomer.
Data Presentation: Quantitative Properties
The following table summarizes the key quantitative properties for the cis and trans isomers of this compound, as well as for the commonly available mixture.
| Property | (Z)-cis-Cyclododecene | (E)-trans-Cyclododecene | Mixture of cis/trans |
| CAS Number | 1129-89-1[6][7] | 1486-75-5[8] | 1501-82-2[2][4] |
| Molecular Formula | C₁₂H₂₂[6] | C₁₂H₂₂[8] | C₁₂H₂₂[2] |
| Molecular Weight | 166.30 g/mol [6] | 166.30 g/mol [9] | 166.30 g/mol [2] |
| Appearance | Colorless Liquid | Colorless Liquid | Colorless Liquid[4][10] |
| Boiling Point | 238.1 °C @ 760 mmHg[11] | ~193 °C[12] | 232-245 °C (lit.)[2][5][13] |
| Melting Point | - | - | -9 °C[13] |
| Density | 0.877 g/mL[14] | 0.867 g/mL @ 20°C[15] | 0.863-0.870 g/mL[2][13] |
| Refractive Index (n20/D) | 1.485[14] | 1.484[15] | 1.484 (lit.)[2] |
| Flash Point | 93.9 °C[11] | - | 94 °C (201.2 °F)[2] |
Experimental Protocols
Synthesis: Partial Hydrogenation of 1,5,9-Cyclododecatriene (B1592173)
The primary industrial route to this compound involves the selective partial hydrogenation of 1,5,9-cyclododecatriene (CDT), which is readily available from the trimerization of butadiene.[16][17] The goal is to add one mole of hydrogen across one of the three double bonds of CDT without further reduction to cyclododecane.
Methodology:
-
Catalyst Preparation: A supported metal catalyst, such as palladium on charcoal (Pd/C) or a specific nickel-based catalyst, is typically used.[18]
-
Reaction Setup: A high-pressure reactor (autoclave) equipped with a stirrer is charged with 1,5,9-cyclododecatriene and the catalyst. A gas-induced hollow stirrer may be used to improve gas-liquid mass transfer.[19]
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is heated to a specific temperature (e.g., 140-350 °C) and pressure while stirring vigorously.[17]
-
Monitoring: The reaction progress is monitored by gas chromatography (GC) to track the consumption of CDT and the formation of this compound, while minimizing the formation of the over-reduction product, cyclododecane.[18]
-
Work-up: Once the desired conversion is achieved, the reaction is stopped, cooled, and depressurized. The catalyst is removed by filtration.
-
Purification: The resulting crude product, a mixture of this compound isomers, unreacted dienes, and some cyclododecane, is purified by fractional distillation to yield this compound of the desired purity.[18]
References
- 1. Cyclododecane - Wikipedia [en.wikipedia.org]
- 2. This compound, mixture of cis and trans 96 1501-82-2 [sigmaaldrich.com]
- 3. CAS 1501-82-2: this compound, ca 70% trans isomer [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 1501-82-2 [chemicalbook.com]
- 6. This compound, (Z)- [webbook.nist.gov]
- 7. This compound | C12H22 | CID 637538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, (E)- [webbook.nist.gov]
- 9. This compound, (E)- | C12H22 | CID 15164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. labproinc.com [labproinc.com]
- 11. Page loading... [guidechem.com]
- 12. trans-cyclodecene [stenutz.eu]
- 13. Cas 3618-12-0,this compound | lookchem [lookchem.com]
- 14. cis-cyclodecene [stenutz.eu]
- 15. 反式-环癸烯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US20090227815A1 - Process for the preparation of cyclododecanone - Google Patents [patents.google.com]
- 18. orgsyn.org [orgsyn.org]
- 19. WO2020130304A1 - Synthesis method and synthesis device for this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Relative Stability of cis- and trans-Cyclododecene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermodynamic stability of cis- and trans-cyclododecene isomers. A thorough understanding of the energetic differences between these geometric isomers is crucial for applications in organic synthesis, materials science, and drug development, where conformational control can significantly impact reaction outcomes, material properties, and biological activity. This document outlines the experimental and computational evidence that defines the stability relationship between these two isomers.
Executive Summary
In the realm of cycloalkenes, the relative stability of cis and trans isomers is highly dependent on ring size. For small to medium-sized rings (up to 11 carbon atoms), the cis isomer is generally more stable due to the significant ring strain introduced by the geometry of a trans double bond. However, as the ring becomes larger and more flexible, this trend reverses. In the case of cyclododecene (B75492), a 12-membered ring, the energetic differences between the cis and trans isomers are subtle, with the trans isomer exhibiting slightly greater stability under equilibrium conditions at elevated temperatures, while calorimetric data at room temperature suggests the cis isomer is enthalpically favored. This guide will delve into the quantitative data and experimental protocols that elucidate this relationship.
Quantitative Thermodynamic Data
The relative stabilities of cis- and trans-cyclododecene have been determined through two primary experimental techniques: heat of hydrogenation and chemical equilibration. The data from these experiments provide quantitative measures of the enthalpy and Gibbs free energy differences between the isomers.
Heat of Hydrogenation
The heat of hydrogenation (ΔH°hydrog) is the enthalpy change that occurs when an unsaturated compound is catalytically hydrogenated to its corresponding saturated alkane. A more stable alkene will release less heat upon hydrogenation. The hydrogenation of both cis- and trans-cyclododecene yields the same product, cyclododecane, allowing for a direct comparison of their relative enthalpies.
| Isomer | Heat of Hydrogenation (kcal/mol) at 25°C | Relative Enthalpic Stability |
| cis-Cyclododecene | -20.67 ± 0.08[1] | More Stable |
| trans-Cyclododecene | -24.01 ± 0.09[1] | Less Stable |
Table 1: Heats of Hydrogenation for cis- and trans-Cyclododecene.
The data clearly indicates that cis-cyclododecene has a less exothermic heat of hydrogenation, meaning it is approximately 3.34 kcal/mol more stable in terms of enthalpy than trans-cyclododecene at 25°C.[1]
Isomerization Equilibration
The relative Gibbs free energy of the isomers can be determined by allowing them to interconvert under catalytic conditions until equilibrium is reached. The equilibrium constant (Keq) is then used to calculate the standard Gibbs free energy change (ΔG°) for the isomerization.
| Temperature (°C) | Solvent | Equilibrium Ratio (cis/trans) | ΔG° (kcal/mol) at 100.4°C | Relative Gibbs Free Energy Stability |
| 100.4 | Acetic Acid | 0.517[1] | +0.46 | trans-Cyclododecene is slightly more stable |
Table 2: Isomerization Equilibrium Data for this compound.
At 100.4°C, the equilibrium favors the trans isomer, indicating that it is slightly more stable under these conditions in terms of Gibbs free energy.[1] The apparent discrepancy between the heat of hydrogenation data and the equilibration data can be attributed to the influence of entropy (ΔS°) at higher temperatures, as ΔG° = ΔH° - TΔS°. The greater conformational flexibility of the trans isomer may lead to a more favorable entropy of isomerization at elevated temperatures.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to determine the relative stabilities of this compound isomers.
Catalytic Hydrogenation via Calorimetry
This method measures the heat released during the catalytic hydrogenation of each isomer to quantify their relative enthalpies.
Objective: To determine the enthalpy of hydrogenation for cis- and trans-cyclododecene.
Materials:
-
cis-Cyclododecene
-
trans-Cyclododecene
-
Hydrogen gas (H₂)
-
Catalyst (e.g., Platinum oxide (PtO₂), Palladium on carbon (Pd/C))
-
Solvent (e.g., Acetic acid, Ethanol)
-
Calorimeter
Procedure:
-
A precise, known amount of the alkene isomer is dissolved in the solvent within a reaction vessel of a calorimeter.
-
A catalytic amount of the hydrogenation catalyst is added to the solution.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
A known, excess amount of hydrogen gas is introduced into the reaction vessel, and the hydrogenation reaction is initiated.
-
The temperature of the system is monitored and recorded as the exothermic reaction proceeds until it reaches a maximum and then returns to a stable final temperature.
-
The heat capacity of the calorimeter and its contents is determined through a separate calibration experiment.
-
The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the system, and the moles of the alkene hydrogenated.
-
The procedure is repeated for the other isomer under identical conditions.
-
The calculated heats of hydrogenation are compared. The isomer with the less negative (less exothermic) value is the more stable isomer.
Acid-Catalyzed Isomerization
This protocol establishes an equilibrium between the cis and trans isomers to determine their relative Gibbs free energy.
Objective: To determine the equilibrium constant (Keq) for the interconversion of cis- and trans-cyclododecene.
Materials:
-
A mixture of cis- and trans-cyclododecene (or a pure isomer)
-
Solvent (e.g., Acetic acid)
-
Acid catalyst (e.g., p-Toluenesulfonic acid)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Gas chromatograph (GC) for analysis
Procedure:
-
A solution of the this compound isomer(s) in the chosen solvent is prepared in a reaction vessel.
-
The acid catalyst is added to the solution.
-
The reaction mixture is heated to a constant, controlled temperature under an inert atmosphere to initiate isomerization.
-
Aliquots of the reaction mixture are taken at regular intervals.
-
The reaction in the aliquots is quenched (e.g., by neutralization of the acid) to stop the isomerization.
-
The relative concentrations of the cis and trans isomers in each aliquot are determined using gas chromatography.
-
The process is continued until the ratio of cis to trans isomers remains constant over several consecutive measurements, indicating that equilibrium has been reached.
-
The equilibrium constant (Keq = [trans]/[cis]) is calculated from the final, stable isomer ratio.
-
The standard Gibbs free energy change for the isomerization is calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the absolute temperature in Kelvin.
Computational Analysis
In addition to experimental methods, computational chemistry provides valuable insights into the stability of this compound isomers. Molecular mechanics and quantum mechanics (ab initio and density functional theory - DFT) calculations can be used to determine the optimized geometries and relative energies of the different conformations of each isomer.
These calculations typically involve:
-
Conformational Search: Identifying all low-energy conformations for both cis- and trans-cyclododecene.
-
Geometry Optimization: Calculating the lowest energy geometry for each conformation.
-
Energy Calculation: Determining the single-point energy of each optimized conformation using a high level of theory.
-
Thermodynamic Corrections: Calculating vibrational frequencies to obtain zero-point vibrational energies, thermal energies, and entropies to determine the relative Gibbs free energies at different temperatures.
Computational studies can corroborate experimental findings and provide a deeper understanding of the structural factors, such as ring strain and transannular interactions, that govern the relative stabilities of the isomers.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Relative enthalpy levels of this compound isomers.
References
An In-depth Technical Guide to the Synthesis of Cyclododecene from 1,5,9-Cyclododecatriene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cyclododecene (B75492) (CDE) from 1,5,9-cyclododecatriene (B1592173) (CDT), a critical transformation in the production of various industrial polymers and fine chemicals. The primary and most industrially relevant method for this conversion is the selective partial hydrogenation of CDT. This process aims to reduce two of the three double bonds in the CDT molecule to yield the desired monoene, CDE, while minimizing the formation of the fully saturated cyclododecane (B45066) (CDA) and the intermediate cyclododecadiene (CDD). The efficiency and selectivity of this reaction are highly dependent on the catalyst system and reaction conditions employed.
This guide details the core aspects of this synthesis, including reaction pathways, experimental protocols for various catalytic systems, and a summary of quantitative data to aid in catalyst selection and process optimization.
Core Reaction Pathway
The synthesis of this compound from 1,5,9-cyclododecatriene is a sequential hydrogenation process. The reaction proceeds through the intermediate cyclododecadiene. The key to a successful synthesis is the selective termination of the hydrogenation after the formation of this compound, preventing further reduction to cyclododecane.
Catalytic Systems and Performance
A variety of transition metal catalysts have been investigated for the selective hydrogenation of CDT. The most prominent among these are based on ruthenium, nickel, and palladium. The choice of catalyst and support significantly influences the conversion, selectivity, and overall yield of this compound.
Data Summary
The following tables summarize the performance of different catalytic systems under various reaction conditions as reported in the literature.
Table 1: Ruthenium-Based Catalysts
| Catalyst System | Temperature (°C) | Pressure (psig H₂) | Solvent | CDT Conversion (%) | CDE Selectivity (%) | CDD Selectivity (%) | CDA Selectivity (%) | Reference |
| (Ph₃P)₂(CO)₂RuCl₂ | 125-160 | 100-200 | Not Specified | >99 | 98.5 | 1.0 | 0.5 | [Patent] |
Table 2: Nickel-Based Catalysts
| Catalyst System | Temperature (°C) | Pressure (MPa H₂) | Solvent | Substrate | Product Yield (%) | Reference |
| Raney Nickel | 100 | 3.0-3.5 | Ethanol (B145695) | Epoxycyclododecadiene | 92.3 (as Cyclododecanol) | [1][2] |
| Ni/Al₂O₃ | 130 | 0.7 | Not Specified | Unsaturated Compounds | High | [1] |
Table 3: Palladium-Based Catalysts
| Catalyst System | Temperature (°C) | Pressure (atm H₂) | Solvent | CDE Selectivity (%) | Reference |
| Pd/Al₂O₃ | up to 140 | up to 12 | Not Specified | up to 55 | [Patent] |
| Pd/Al₂O₃ | 120 | 1 | Not Specified | 93 (from CDD/CDT mixture) | [Patent] |
| Pd/C | 70-220 | 10 | Not Specified | (Yields Cyclododecane) | [Patent] |
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound using different catalytic systems. These protocols are synthesized from various literature sources and represent typical laboratory-scale procedures.
General Experimental Workflow
The overall workflow for the synthesis of this compound via hydrogenation is depicted below. This involves reactor setup, reaction execution under controlled conditions, and subsequent product isolation and purification.
Protocol 1: Hydrogenation using a Ruthenium-Based Catalyst
This protocol is based on the use of a homogeneous ruthenium complex, which has demonstrated high selectivity for this compound.
Materials:
-
1,5,9-Cyclododecatriene (CDT)
-
Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II) [(Ph₃P)₂(CO)₂RuCl₂]
-
Suitable solvent (e.g., toluene, hexane)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.
-
Charging the Reactor:
-
Add 1,5,9-cyclododecatriene and the solvent to the autoclave.
-
Add the (Ph₃P)₂(CO)₂RuCl₂ catalyst. The catalyst loading is typically in the range of 0.01 to 0.1 mol% relative to the substrate.
-
-
Inerting the System: Seal the autoclave and purge with an inert gas (Nitrogen or Argon) three times to remove any oxygen.
-
Pressurization and Heating:
-
Pressurize the autoclave with hydrogen gas to an initial pressure of 100-200 psig.
-
Begin stirring and heat the reactor to the desired temperature, typically between 125 °C and 160 °C.
-
-
Reaction: Maintain the reaction at the set temperature and pressure. The reaction progress can be monitored by observing the hydrogen uptake. The reaction is typically complete within a few hours.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Product Isolation:
-
Open the autoclave and filter the reaction mixture to remove the catalyst (if it has precipitated).
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to separate this compound from unreacted CDT, CDD, and CDA.
-
-
Analysis: Analyze the product fractions by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and selectivity.
Protocol 2: Hydrogenation using a Raney Nickel Catalyst
This protocol describes a heterogeneous catalysis approach using Raney Nickel, a common and cost-effective hydrogenation catalyst.[1][2]
Materials:
-
1,5,9-Cyclododecatriene (CDT)
-
Raney Nickel (activated, in a slurry)
-
Ethanol (or other suitable solvent)
-
High-pressure autoclave
-
Hydrogen gas
-
Inert gas
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.
-
Charging the Reactor:
-
In a separate flask, weigh the desired amount of 1,5,9-cyclododecatriene and dissolve it in ethanol.
-
Carefully add the Raney Nickel slurry to the autoclave. The amount of catalyst can vary, but a typical loading is 5-10% by weight relative to the substrate.
-
Transfer the CDT/ethanol solution to the autoclave.
-
-
Inerting the System: Seal the autoclave and purge with an inert gas.
-
Pressurization and Heating:
-
Pressurize the reactor with hydrogen to 3.0-3.5 MPa.
-
Begin stirring and heat the reactor to 100 °C.
-
-
Reaction: Maintain the reaction conditions for approximately 8 hours.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Product Isolation:
-
Carefully filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times. Do not allow the filter cake to dry in the air.
-
Remove the solvent by distillation.
-
Purify the crude product by fractional distillation under reduced pressure.
-
-
Analysis: Analyze the product by GC or GC-MS.
Protocol 3: Hydrogenation using a Supported Palladium Catalyst
This protocol outlines the use of a palladium on carbon (Pd/C) catalyst, another widely used heterogeneous hydrogenation catalyst.
Materials:
-
1,5,9-Cyclododecatriene (CDT)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Hydrogen gas
-
Nitrogen gas
Procedure:
-
Reactor Preparation: Ensure the hydrogenation apparatus is clean and dry. Place a magnetic stir bar in the reactor vessel.
-
Charging the Reactor:
-
In the reactor vessel, combine 1,5,9-cyclododecatriene (1.0 eq) and 10% Pd/C (typically 1-5 mol% Pd).
-
Add anhydrous ethanol to dissolve the substrate.
-
-
Inerting the System: Seal the reactor and purge with nitrogen gas for 5-10 minutes to remove air.
-
Pressurization and Heating:
-
Introduce hydrogen gas and pressurize the vessel to the desired pressure (e.g., 50 psi).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-80 °C).
-
-
Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure.
-
Work-up:
-
Once the reaction is complete, vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Remove the solvent from the filtrate by rotary evaporation to obtain the crude product.
-
-
Purification and Analysis: Purify the product by fractional distillation and analyze by GC or GC-MS.
Mechanistic Considerations
The selective hydrogenation of cyclododecatriene on a heterogeneous catalyst surface generally follows the Horiuti-Polanyi mechanism. The key steps involve:
-
Adsorption: Both hydrogen and the cyclododecatriene molecule adsorb onto the surface of the metal catalyst.
-
Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms bind to the catalyst surface.
-
Stepwise Hydrogen Addition: The adsorbed CDT molecule undergoes stepwise addition of hydrogen atoms to one of its double bonds, forming a half-hydrogenated intermediate that is also bound to the surface. The addition of a second hydrogen atom completes the saturation of one double bond.
-
Desorption: The resulting cyclododecadiene molecule can either desorb from the surface or remain adsorbed to undergo further hydrogenation to this compound and subsequently to cyclododecane.
The selectivity for this compound is a complex interplay of the relative rates of adsorption, hydrogenation, and desorption of the different species (CDT, CDD, and CDE). Catalysts with high selectivity for CDE are those that promote the desorption of CDE from the catalyst surface before it can be further hydrogenated to CDA. Steric hindrance around the remaining double bond in the CDE molecule can also play a role in reducing its rate of re-adsorption and subsequent hydrogenation.
Conclusion
The synthesis of this compound from 1,5,9-cyclododecatriene is a well-established process, with selective hydrogenation being the most viable industrial method. The choice of catalyst—be it a homogeneous ruthenium complex or a heterogeneous nickel or palladium catalyst—is critical in determining the yield and selectivity of the desired product. This guide provides a foundational understanding and practical protocols for researchers and professionals working in the fields of chemical synthesis and drug development. Further optimization of reaction conditions and catalyst design remains an active area of research to improve the efficiency and sustainability of this important chemical transformation.
References
Spectroscopic Analysis of Cyclododecene: A Technical Guide
Introduction
Cyclododecene (B75492), a 12-carbon cycloalkene, is a significant intermediate in the production of various polymers and specialty chemicals. It exists as two primary geometric isomers, (E)-cyclododecene (trans) and (Z)-cyclododecene (cis), each conferring distinct physical and chemical properties to the parent molecule and subsequent products. Accurate and efficient characterization of these isomers is paramount for quality control, reaction monitoring, and the development of novel materials. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the analytical methodologies and spectral data associated with this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are instrumental in distinguishing between the (E) and (Z) isomers and elucidating the conformational dynamics of the large ring system.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals arising from the olefinic protons and the aliphatic methylene (B1212753) protons. The chemical shifts and coupling constants of the olefinic protons are particularly diagnostic for differentiating between the (E) and (Z) isomers.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule. The chemical shifts of the olefinic carbons are key indicators of the double bond geometry.
Summary of NMR Data
The following tables summarize the key ¹H and ¹³C NMR spectral data for the (E) and (Z) isomers of this compound.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Isomers
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (Z)-Cyclododecene | Olefinic (-CH=CH-) | ~5.34 | t | ~5.0 |
| Allylic (-CH₂-CH=) | ~2.05 | m | ||
| Aliphatic (-CH₂-) | ~1.3-1.5 | m | ||
| (E)-Cyclododecene | Olefinic (-CH=CH-) | ~5.27 | t | ~10.0 |
| Allylic (-CH₂-CH=) | ~2.10 | m | ||
| Aliphatic (-CH₂-) | ~1.2-1.4 | m |
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound Isomers
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| (Z)-Cyclododecene | Olefinic (-CH=CH-) | ~130.5 |
| Allylic (-CH₂-CH=) | ~29.8 | |
| Aliphatic (-CH₂-) | ~24.5, 24.2, 23.5, 22.8 | |
| (E)-Cyclododecene | Olefinic (-CH=CH-) | ~131.0 |
| Allylic (-CH₂-CH=) | ~33.5 | |
| Aliphatic (-CH₂-) | ~25.0, 24.8, 24.0, 22.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and sensitive method for identifying functional groups in a molecule. In the analysis of this compound, IR spectroscopy is particularly useful for confirming the presence of the carbon-carbon double bond and for distinguishing between the (E) and (Z) isomers based on the out-of-plane C-H bending vibrations.
Key IR Absorption Bands
The IR spectrum of this compound shows characteristic absorptions for C-H stretching and bending vibrations, as well as the C=C stretching vibration. The most diagnostic band for differentiating the isomers is the C-H out-of-plane bend.
Summary of IR Data
The table below summarizes the characteristic IR absorption bands for (E)- and (Z)-cyclododecene.
Table 3: Characteristic IR Absorption Bands for this compound Isomers
| Isomer | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| (Z)-Cyclododecene | =C-H Stretch | ~3020 | Medium |
| C-H Stretch (aliphatic) | 2850-2930 | Strong | |
| C=C Stretch | ~1650 | Weak-Medium | |
| C-H Scissoring (aliphatic) | ~1450 | Medium | |
| =C-H Bend (out-of-plane) | ~720 | Strong | |
| (E)-Cyclododecene | =C-H Stretch | ~3020 | Medium |
| C-H Stretch (aliphatic) | 2850-2930 | Strong | |
| C=C Stretch | ~1655 | Weak | |
| C-H Scissoring (aliphatic) | ~1450 | Medium | |
| =C-H Bend (out-of-plane) | ~970 | Strong |
Experimental Protocols
The following sections provide detailed methodologies for the NMR and IR spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Sample Quantity: For ¹H NMR, accurately weigh 5-10 mg of the this compound sample. For ¹³C NMR, a higher concentration is preferable, typically 20-50 mg.
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is fully soluble, such as deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆).
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm). Often, the residual proton signal of the deuterated solvent is sufficient for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).
3.1.2. Data Acquisition
-
Instrument Setup: Place the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Parameter Setup (¹H NMR):
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Set the number of scans (e.g., 8-16 for a standard sample).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
-
Parameter Setup (¹³C NMR):
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).
-
Set the number of scans to achieve adequate signal-to-noise (e.g., 128-1024 scans, depending on concentration).
-
Use a proton-decoupled pulse sequence.
-
-
Acquisition: Start the data acquisition.
3.1.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the internal standard or the solvent residual peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
3.2.1. Sample Preparation
-
This compound is a liquid at room temperature and can be analyzed neat (without dilution).
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a soft, lint-free cloth dampened with a volatile solvent like isopropanol (B130326) or acetone, and allow it to dry completely.
3.2.2. Data Acquisition
-
Background Spectrum: With the clean, dry ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of the this compound sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
Pressure Application: If using a pressure clamp, lower the clamp to ensure good contact between the liquid sample and the crystal.
-
Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.
3.2.3. Data Processing and Analysis
-
Data Output: The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Peak Identification: Identify the wavenumbers of the major absorption bands.
-
Interpretation: Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the structure of this compound and determine the isomeric composition.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for NMR and IR analysis of this compound.
Caption: Workflow for NMR Spectroscopic Analysis of this compound.
Caption: Workflow for IR Spectroscopic Analysis of this compound using ATR.
cyclododecene CAS number and safety data sheet
An In-depth Technical Guide to Cyclododecene (B75492) for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of this compound, a significant macrocyclic olefin. The document details its chemical identity, safety information, physical and chemical properties, synthesis, and key chemical reactions. It is intended for researchers, scientists, and professionals in drug development who may use this compound as a chemical intermediate or in materials science applications.
Chemical Identity and Safety Information
This compound is a 12-carbon cyclic alkene. It exists as a mixture of cis-(Z) and trans-(E) isomers, with the trans-isomer often being the major component in commercial grades.
CAS Numbers:
-
(E)-Cyclododecene (trans): 1486-75-5
-
(Z)-Cyclododecene (cis): 1129-89-1
Safety Data Sheet Summary
A comprehensive review of available Safety Data Sheets (SDS) indicates that this compound is a colorless liquid with a mild, sweet odor.[1] While it is considered to have low toxicity, proper safety precautions should always be observed in a laboratory setting.
Key Safety Information:
-
Hazards: May cause skin irritation.[2] It is a combustible liquid.
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[1] Keep container tightly closed.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Inhalation: If inhaled, move the person into fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₂₂ |
| Molecular Weight | 166.30 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 242-245 °C |
| Melting Point | -9 °C |
| Density | 0.870 g/mL at 20 °C |
| Flash Point | 94 °C (201 °F) |
| Water Solubility | Insoluble |
| Solubility | Soluble in alcohol |
| Vapor Pressure | 0.098 hPa at 20°C |
Synthesis of this compound
The primary industrial route to this compound is the partial hydrogenation of 1,5,9-cyclododecatriene (B1592173) (CDT), which is synthesized from the cyclotrimerization of butadiene.
Caption: Synthesis pathway of this compound from Butadiene.
Key Reactions and Applications
This compound is a versatile intermediate, primarily utilized in polymer chemistry and the synthesis of other valuable compounds.
Ring-Opening Metathesis Polymerization (ROMP)
This compound can undergo Ring-Opening Metathesis Polymerization (ROMP) to produce polydodecenamer, a polymer with applications as an additive to elastomers. This reaction is typically catalyzed by transition-metal alkylidene complexes.
Caption: ROMP of this compound to form Polydodecenamer.
Synthesis of Laurolactam (B145868)
A significant industrial application of this compound is its conversion to laurolactam, the monomer for Nylon-12. This multi-step synthesis highlights the utility of this compound as a precursor to valuable polyamides. A one-pot synthesis from this compound has been developed, improving the efficiency of this process.[3]
Caption: One-pot synthesis of Laurolactam from this compound.
Other Applications
-
Fragrance Industry: Derivatives of cyclododecane, obtained from this compound, are used in the fragrance industry. For instance, (1-ethoxyethoxy)cyclododecane is used as a perfume fixative or enhancer.[4]
-
Surfactants: this compound serves as a building block in the synthesis of various surfactants.[1]
Experimental Protocols
Detailed experimental protocols for reactions involving this compound are often specific to the desired outcome and catalyst system. Below is a general procedure for a Lewis acid-catalyzed reaction, which can be adapted for various transformations.
General Procedure for Lewis Acid-Catalyzed Reaction of this compound with an Epoxide
This procedure is based on the reaction of this compound with propylene (B89431) oxide to synthesize 2-(cyclododecyl)propan-1-al, a fragrance intermediate.
Materials:
-
This compound
-
Propylene oxide
-
Aluminum chloride (AlCl₃) - Lewis acid catalyst
-
Dichloromethane (B109758) (CH₂Cl₂) - Solvent
-
Diethyl ether
-
Ice
Procedure:
-
Suspend aluminum chloride (1.35 mol) in dichloromethane (1 L) in a suitable reaction vessel.
-
Cool the suspension to -30°C.
-
A mixture of this compound (1.2 mol) and propylene oxide (1.72 mol) is added dropwise with stirring, while maintaining the temperature at -30°C with external cooling.
-
After the addition is complete (approximately 1 hour), the reaction is quenched by pouring it into a mixture of ice (2 L) and diethyl ether (2 L).
-
The organic layer is separated, washed, dried, and the solvent is removed.
-
The resulting products can then be purified by distillation.
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety standards. A thorough risk assessment should be conducted before performing any chemical reaction.
Role in Drug Development and Signaling Pathways
Currently, there is no evidence to suggest that this compound is directly involved in biological signaling pathways. Its application in drug development is not well-documented and would likely be as a structural component or intermediate in the synthesis of more complex, biologically active molecules. Its primary value to the scientific community lies in polymer science and as a versatile chemical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C12H22 | CID 637538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of laurolactam from this compound and air - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. EP1301167B1 - Use of (1-ethoxyethoxy)cyclododecane in a perfume composition as perfume fixative and/or enhancer - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Solubility of Cyclododecene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of cyclododecene (B75492), a key intermediate in various industrial syntheses. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Introduction to this compound
This compound (C₁₂H₂₂) is a cyclic alkene with a 12-membered carbon ring. It exists as a mixture of cis- and trans-isomers and is a versatile precursor in the production of polymers, such as Nylon-12, and in the synthesis of fragrances and other specialty chemicals.[1] Its non-polar nature fundamentally dictates its solubility profile, making it readily miscible with a range of organic solvents while being virtually insoluble in aqueous media.[1]
Qualitative Solubility of this compound
Extensive literature review indicates that this compound, as a non-polar hydrocarbon, exhibits high solubility in a variety of non-polar organic solvents. This includes common solvents such as ethers, hydrocarbons, and to some extent, alcohols.[1] Conversely, it is consistently reported as insoluble in water due to its inability to form hydrogen bonds.[1]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Expected Solubility |
| Hexane | Non-polar | High |
| Toluene | Non-polar (Aromatic) | High |
| Diethyl Ether | Polar aprotic | High |
| Acetone | Polar aprotic | Moderate |
| Ethanol | Polar protic | Moderate to Low |
| Methanol | Polar protic | Low |
| Water | Polar protic | Insoluble |
Note: The solubility classifications in this table are predictive and based on general principles of chemical solubility. Experimental verification is necessary for precise quantitative values.
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed, best-practice methodology for the quantitative determination of this compound solubility in an organic solvent, adapted from established gravimetric and analytical techniques.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Calibrated glass vials with screw caps
-
Micropipettes
-
Syringe filters (PTFE, 0.22 µm)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractive index detector.
-
Volumetric flasks
Procedure: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials.
-
Pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 1.00 mL) using a micropipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.
-
Immediately filter the withdrawn sample through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.
-
Once the solvent is fully evaporated, re-weigh the vial containing the this compound residue.
-
The mass of the dissolved this compound can be determined by the difference in weight.
-
Calculate the solubility in g/100 mL or mol/L.
-
-
Chromatographic Analysis (for volatile solvents):
-
Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.
-
Analyze the calibration standards and the filtered sample solution by GC-FID.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the solubility in g/100 mL or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a non-polar compound like this compound.
Caption: Workflow for determining the solubility of a non-polar compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not widely published, its chemical nature as a large, non-polar hydrocarbon provides a strong basis for predicting its solubility behavior. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. This information is critical for optimizing reaction conditions, purification processes, and formulation development involving this compound.
References
An In-depth Technical Guide to the Thermodynamic Properties of Cyclododecene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of the (E)- and (Z)-isomers of cyclododecene (B75492). The information is compiled from experimental data and high-level computational chemistry studies to offer a detailed resource for researchers and professionals in chemistry and drug development.
Introduction
This compound, a twelve-carbon cycloalkene, exists as two geometric isomers: (Z)-cyclododecene (cis) and (E)-cyclododecene (trans). The conformational flexibility and inherent ring strain of the twelve-membered ring, particularly in the (E)-isomer, lead to distinct thermodynamic properties that are crucial for understanding their reactivity and potential applications. This guide summarizes the key thermodynamic parameters, details the experimental methods used for their determination, and provides a visual representation of the isomerization equilibrium.
Thermodynamic Data
The thermodynamic properties of the this compound isomers are summarized in the tables below. Table 1 presents the experimentally determined thermodynamic data for the isomerization of (Z)-cyclododecene to (E)-cyclododecene. Table 2 provides the standard enthalpies of hydrogenation for both isomers. Due to the limited availability of experimental data for the standard enthalpies and Gibbs free energies of formation, values derived from high-level computational studies would be necessary for a complete thermodynamic profile.
Table 1: Thermodynamic Data for the Isomerization of (Z)- to (E)-Cyclododecene
| Parameter | Value | Units | Reference |
| Equilibrium Ratio ([E]/[Z]) at 100.4 °C | 1.93 | - | [1] |
| ΔH°iso (Isomerization) | -0.42 | kcal/mol | [1] |
| ΔS°iso (Isomerization) | 1.05 | cal/(mol·K) | [1] |
| ΔG°iso (Isomerization) at 100.4 °C | -0.81 | kcal/mol | [1] |
Table 2: Experimental Enthalpies of Hydrogenation (ΔH°hyd)
| Isomer | ΔH°hyd | Units | Reference |
| (Z)-Cyclododecene | -25.8 ± 0.1 | kcal/mol | [Sicher, Svoboda, et al., 1968, as cited in[1]] |
| (E)-Cyclododecene | -26.7 ± 0.1 | kcal/mol | [Sicher, Svoboda, et al., 1968, as cited in[1]] |
Experimental Protocols
Acid-Catalyzed Isomerization Equilibrium
This method involves establishing a thermodynamic equilibrium between the (Z)- and (E)-isomers using an acid catalyst. The equilibrium concentrations are then determined to calculate the equilibrium constant and subsequently the Gibbs free energy, enthalpy, and entropy of isomerization.
Objective: To determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the isomerization of this compound.
Materials:
-
A mixture of (Z)- and (E)-cyclododecene
-
Anhydrous acetic acid (or another suitable high-boiling solvent)
-
p-Toluenesulfonic acid (or another suitable acid catalyst)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard solutions of pure (Z)- and (E)-cyclododecene for calibration
-
Quenching agent (e.g., sodium bicarbonate solution)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Apparatus:
-
Reaction vessel equipped with a reflux condenser, thermometer, and inert gas inlet
-
Constant temperature oil bath or heating mantle with a temperature controller
-
Gas chromatograph (GC) with a suitable column (e.g., a capillary column with a non-polar stationary phase) and a flame ionization detector (FID)
-
Magnetic stirrer and stir bar
Procedure:
-
A known concentration of a mixture of (Z)- and (E)-cyclododecene is dissolved in anhydrous acetic acid in the reaction vessel.
-
A catalytic amount of p-toluenesulfonic acid is added.
-
The reaction mixture is heated to a constant, accurately controlled temperature under an inert atmosphere.
-
The mixture is stirred vigorously to ensure homogeneity.
-
Aliquots of the reaction mixture are withdrawn at regular intervals.
-
Each aliquot is immediately quenched with a cold sodium bicarbonate solution to stop the isomerization reaction.
-
The this compound isomers are extracted from the aqueous layer using diethyl ether.
-
The organic extract is dried over anhydrous magnesium sulfate.
-
The relative concentrations of the (Z)- and (E)-isomers in the extract are determined by gas chromatography.
-
The process is continued until the ratio of the isomers remains constant over several time points, indicating that equilibrium has been reached.
-
The experiment is repeated at several different temperatures to allow for the determination of the enthalpy and entropy of isomerization using the van't Hoff equation.
Determination of the Heat of Hydrogenation by Calorimetry
This method measures the heat released during the catalytic hydrogenation of each isomer to the corresponding cycloalkane (cyclododecane). The difference in the heats of hydrogenation can be used to determine the enthalpy of isomerization.
Objective: To determine the enthalpy of hydrogenation for (Z)- and (E)-cyclododecene.
Materials:
-
Pure (Z)-cyclododecene
-
Pure (E)-cyclododecene
-
Hydrogen gas (high purity)
-
Catalyst (e.g., Platinum(IV) oxide or Palladium on carbon)
-
Solvent (e.g., acetic acid or a hydrocarbon solvent)
Apparatus:
-
A reaction calorimeter capable of measuring the heat evolved during a chemical reaction under a controlled atmosphere.
-
A high-pressure hydrogenation vessel integrated with the calorimeter.
-
A system for accurately delivering and measuring the volume of hydrogen gas consumed.
-
A temperature-controlled bath to maintain isothermal or adiabatic conditions.
-
A magnetic stirrer.
Procedure:
-
A precisely weighed amount of the catalyst is placed in the reaction vessel of the calorimeter.
-
A known volume of the solvent is added.
-
The system is sealed and purged with hydrogen gas to remove air.
-
The catalyst is pre-hydrogenated by stirring under a hydrogen atmosphere to ensure it is fully active.
-
The calorimeter is brought to the desired experimental temperature, and thermal equilibrium is established.
-
A precisely weighed amount of the this compound isomer, contained in a fragile ampoule, is placed in the reaction vessel.
-
The hydrogenation reaction is initiated by breaking the ampoule and starting vigorous stirring to ensure good mixing and contact with the catalyst and hydrogen.
-
The temperature change of the calorimetric system is precisely monitored as a function of time until the reaction is complete and the temperature returns to a steady state.
-
The volume of hydrogen consumed is recorded.
-
The calorimeter is calibrated using a standard reaction with a known enthalpy change or by electrical heating.
-
From the temperature change and the calibration, the heat of hydrogenation is calculated.
-
The procedure is repeated for the other isomer.
Isomerization Equilibrium Visualization
The isomerization between (Z)- and (E)-cyclododecene is a reversible process that reaches a thermodynamic equilibrium. The following diagram illustrates this relationship.
References
The History and Discovery of Cyclododecene: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclododecene (B75492), a cyclic olefin of significant industrial importance, serves as a crucial intermediate in the synthesis of various polymers, fragrances, and flame retardants. Its discovery and the development of its large-scale production are intrinsically linked to the pioneering work in organometallic catalysis, particularly the cyclotrimerization of butadiene. This technical guide provides a comprehensive overview of the history, discovery, and key synthetic methodologies for this compound. It includes detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in chemistry and drug development.
Introduction
This compound (C₁₂H₂₂) is a 12-carbon cycloalkene that exists as a mixture of cis-(Z) and trans-(E) isomers. It is a colorless liquid with a mild, sweet odor and is insoluble in water.[1] The primary route to this compound is the selective partial hydrogenation of 1,5,9-cyclododecatriene (B1592173) (CDT), a trimer of butadiene. The availability of CDT in industrial quantities, a feat achieved through the groundbreaking work of Günther Wilke, was the pivotal moment that unlocked the commercial viability of this compound and its derivatives. This guide will delve into the historical context of its discovery, the evolution of its synthesis, and provide detailed technical information relevant to its laboratory-scale preparation and characterization.
History and Discovery
The history of this compound is fundamentally tied to the chemistry of its precursor, 1,5,9-cyclododecatriene (CDT). While the formation of CDT from butadiene was observed as a byproduct in nickel-catalyzed cyclooligomerization reactions by Reed in 1951, it was the seminal work of Günther Wilke in 1963 that revolutionized the field.[2] Wilke discovered that a Ziegler-Natta catalyst system, comprising titanium tetrachloride (TiCl₄) and an organoaluminum co-catalyst like ethylaluminum sesquichloride, could selectively trimerize butadiene to 1,5,9-cyclododecatriene in high yield.[2][3] This breakthrough in catalysis made CDT readily available on an industrial scale, paving the way for the development of processes to convert it into other valuable products, including this compound.
The subsequent development of selective hydrogenation techniques allowed for the controlled conversion of one of the three double bonds in CDT to produce this compound. This partial hydrogenation was a critical step in the value chain, as this compound serves as a key intermediate for producing materials like Nylon-12, which is derived from laurolactam, itself produced from cyclododecanone, a downstream product of this compound.[3][4]
Synthesis of this compound
The most common and industrially significant method for the synthesis of this compound is the selective partial hydrogenation of 1,5,9-cyclododecatriene. The goal is to hydrogenate one of the three double bonds while minimizing the formation of cyclododecadiene and the fully saturated cyclododecane.
Key Synthetic Pathway: From Butadiene to this compound
The overall synthesis of this compound begins with the cyclotrimerization of butadiene to form 1,5,9-cyclododecatriene, which is then selectively hydrogenated.
Caption: Overall synthesis pathway from butadiene to this compound and its further oxidation to cyclododecanone.
Experimental Protocols
While numerous catalyst systems have been developed for the selective hydrogenation of CDT, palladium supported on alumina (B75360) (Pd/Al₂O₃) is a commonly used heterogeneous catalyst. The following is a representative laboratory-scale protocol synthesized from various sources.
Protocol 1: Selective Hydrogenation of 1,5,9-Cyclododecatriene using a Gas-Induced Hollow Stirrer
This protocol is based on a patented industrial method adapted for a laboratory setting, emphasizing high efficiency and selectivity.[4]
-
Materials:
-
1,5,9-Cyclododecatriene (CDT)
-
Palladium on alumina (Pd/Al₂O₃) catalyst (e.g., 5 wt% Pd)
-
Hydrogen gas (H₂)
-
-
Apparatus:
-
A stirred tank reactor equipped with a gas-induced hollow stirrer.
-
Heating and cooling system for the reactor.
-
Gas inlet for hydrogen.
-
Sampling port.
-
-
Procedure:
-
Charge the reactor with 1,5,9-cyclododecatriene and the Pd/Al₂O₃ catalyst. The catalyst loading can be in the range of 0.1 to 1 wt% relative to the CDT.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).
-
Begin vigorous stirring with the gas-induced hollow stirrer. This type of stirrer is designed to efficiently disperse the hydrogen gas from the headspace into the liquid phase, maximizing the gas-liquid-solid contact.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of CDT and the selectivity for this compound.
-
Once the desired conversion is reached, stop the heating and stirring, and cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be recycled.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
Experimental Workflow for Selective Hydrogenation
Caption: A typical experimental workflow for the selective hydrogenation of 1,5,9-cyclododecatriene.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂ | [5] |
| Molar Mass | 166.31 g/mol | [5] |
| Appearance | Colorless liquid | [1] |
| Odor | Mild, sweet | [1] |
| Specific Gravity | 0.873 - 0.876 @ 20°C | [5] |
| Refractive Index | 1.484 - 1.487 @ 20°C | [5] |
| Water Solubility | Insoluble | [1] |
Table 2: Representative Reaction Conditions and Yields for Selective Hydrogenation
| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time | CDT Conversion (%) | CDE Selectivity (%) | Reference |
| Pd/Al₂O₃ | 120 | 10 | ~20 min | >99 | ~98 | [4] |
| RuCl₂(PPh₃)₃ | 125-160 | 7-14 | Not Specified | High | High | [6] |
Table 3: Spectroscopic Data for this compound (cis/trans mixture)
| Spectroscopic Technique | Key Features and Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.25-5.45 (m, 2H, -CH=CH-), 1.95-2.15 (m, 4H, allylic CH₂), 1.20-1.50 (m, 16H, other CH₂) | [7] |
| ¹³C NMR (CDCl₃, 101 MHz) | cis-isomer: δ 130.3 (-CH=CH-), 29.5, 26.5, 24.0, 23.4, 22.8 (CH₂). trans-isomer: δ 130.8 (-CH=CH-), 32.8, 29.3, 26.2, 24.2, 23.2 (CH₂) | [7] |
| FTIR | ~3020 cm⁻¹ (=C-H stretch), ~2925, 2855 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch, weak for trans), ~720 cm⁻¹ (cis C-H bend), ~970 cm⁻¹ (trans C-H bend) | [8] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 166. Fragmentation pattern includes clusters of peaks separated by 14 mass units (loss of CH₂ groups). | [5] |
Applications in Research and Development
This compound is a versatile building block in organic synthesis and polymer chemistry. Its primary application is as a precursor to laurolactam, the monomer for Nylon-12. The synthesis proceeds via the oxidation of this compound to cyclododecanone, followed by oximation and Beckmann rearrangement.[4] Nylon-12 is a high-performance polymer used in automotive applications, tubing, and specialty films due to its excellent mechanical properties, chemical resistance, and low moisture absorption.
In the context of drug development, while this compound itself is not typically a pharmacologically active molecule, its derivatives can be used as scaffolds or intermediates in the synthesis of more complex molecules. The 12-membered ring provides a unique lipophilic and conformationally flexible backbone that can be functionalized to interact with biological targets.
Conclusion
The discovery and development of synthetic routes to this compound are a testament to the power of catalysis in transforming simple feedstocks into valuable chemical intermediates. From Wilke's pioneering work on butadiene trimerization to the refinement of selective hydrogenation processes, the journey of this compound highlights a significant chapter in industrial organic chemistry. This technical guide provides researchers and professionals with a foundational understanding of the history, synthesis, and key properties of this compound, equipping them with the knowledge to utilize this important molecule in their own research and development endeavors.
References
- 1. sylzyhg.com [sylzyhg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US8168841B2 - Process for preparing cyclododecatriene - Google Patents [patents.google.com]
- 4. WO2020130304A1 - Synthesis method and synthesis device for this compound - Google Patents [patents.google.com]
- 5. (Z+E)-cyclododecene, 1501-82-2 [thegoodscentscompany.com]
- 6. KR20190058075A - Selective hydrogenation catalyst of cyclododecatriene and process for preparing thereof - Google Patents [patents.google.com]
- 7. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]
- 8. Facile Synthesis and Preferred Conformation Analysis of Cyclododeceno[b]indene - PMC [pmc.ncbi.nlm.nih.gov]
The Scant Presence of Cyclododecene Derivatives in Nature: A Technical Review for Chemical and Pharmacological Researchers
Introduction
Cyclododecene (B75492) and its saturated counterpart, cyclododecane (B45066), are 12-membered carbocyclic compounds. While their synthetic derivatives are pivotal in the polymer and fragrance industries, their occurrence in the natural world is remarkably limited and sparsely documented. This technical guide provides a comprehensive overview of the known natural sources of simple this compound derivatives, presenting the available data, outlining the experimental methodologies used for their identification, and highlighting the significant gaps in current research. This document is intended for researchers, scientists, and drug development professionals interested in the natural product landscape of macrocyclic hydrocarbons.
Documented Natural Occurrences
The presence of simple C12 macrocyclic hydrocarbons in nature is confined to a few reported instances. Unlike other classes of macrocycles, such as peptides or lactones which are widespread, cyclododecane and this compound have only been identified in specific plant species.
Cyclododecane in Terminalia chebula
Cyclododecane, the fully saturated C12 macrocycle, has been identified as a constituent of the fruit of Terminalia chebula[1][2]. This plant, commonly known as black myrobalan, is a cornerstone of traditional Ayurvedic medicine. The identification was made as part of a broader gas chromatography-mass spectrometry (GC-MS) analysis of an ethyl acetate (B1210297) fraction of the fruit extract, which identified a total of 64 constituents[1]. While the study focused on the major antimicrobial component, pyrogallol, cyclododecane was listed among the identified compounds[1].
(E)-Cyclododecene in Oryza sativa
The trans isomer of this compound, (E)-cyclododecene, has been reported in Oryza sativa (rice)[3]. This information is cataloged in natural product databases, such as LOTUS, which aggregate data from scientific literature[3][4]. However, the primary research article detailing its isolation and characterization from this source is not readily accessible, indicating it may be a minor component identified in a large-scale metabolic profiling study.
Quantitative Data Summary
The available quantitative data on the natural occurrence of these compounds is minimal. Most studies on Terminalia chebula focus on quantifying the medicinally active phenolic compounds and tannins, with no reported yield or concentration for cyclododecane.
| Compound | Structure | Natural Source | Method of Identification | Quantitative Data (Yield, Purity, etc.) | Spectroscopic Data |
| Cyclododecane | C₁₂H₂₄ | Fruits of Terminalia chebula | Gas Chromatography-Mass Spectrometry (GC-MS)[1] | Not Reported | Mass spectrum fragmentation pattern consistent with cyclododecane (as per GC-MS library match)[1]. |
| (E)-Cyclododecene | C₁₂H₂₂ | Oryza sativa (Rice) | Reported in databases[3][4]. Primary experimental data not available. | Not Reported | Not Reported in available literature. |
Experimental Protocols
Detailed experimental protocols for the specific isolation of cyclododecane or (E)-cyclododecene from their natural sources are not available. However, the methodology used in the phytochemical analysis of Terminalia chebula provides a general framework for the identification of volatile and semi-volatile compounds like cyclododecane.
General Protocol for GC-MS Analysis of Terminalia chebula Fruit
This protocol is adapted from the methodology described by Singh and Kumar (2013) for the analysis of the ethyl acetate fraction of T. chebula fruits, which led to the identification of cyclododecane[1].
-
Plant Material and Extraction:
-
Dried and powdered fruits of Terminalia chebula are subjected to extraction.
-
A primary extraction is typically performed with a polar solvent like methanol (B129727).
-
The crude extract is then fractionated by sequential liquid-liquid extraction with solvents of increasing polarity, such as hexane, chloroform, and finally ethyl acetate. The cyclododecane was identified in the ethyl acetate fraction[1].
-
-
Sample Preparation for GC-MS:
-
The dried ethyl acetate fraction is redissolved in a suitable volatile solvent (e.g., methanol or ethyl acetate).
-
The solution is filtered through a 0.22 µm syringe filter to remove particulate matter before injection into the GC-MS system.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Gas Chromatograph: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: A small volume (e.g., 1 µL) of the sample is injected in splitless mode.
-
Oven Temperature Program: A temperature gradient is employed to separate the components. A typical program might be: initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min.
-
Mass Spectrometer: The MS is operated in electron ionization (EI) mode at 70 eV.
-
Mass Range: The detector scans a mass-to-charge (m/z) range of approximately 40-600 amu.
-
-
Component Identification:
-
The resulting chromatogram peaks are integrated and analyzed.
-
The mass spectrum of each peak is compared against a spectral library, such as the NIST (National Institute of Standards and Technology) library, for compound identification. The identification of cyclododecane was based on such a library match[1].
-
Visualizations
Logical Workflow for Phytochemical Identification
The following diagram illustrates a general workflow for the extraction and identification of volatile and semi-volatile compounds from a plant source, as was done for Terminalia chebula.
Caption: General workflow for the isolation and identification of phytochemicals.
Structures of Naturally Occurring C12 Macrocycles
This diagram shows the chemical structures of cyclododecane and (E)-cyclododecene, the two simple C12 macrocycles with documented, albeit rare, natural occurrence.
Caption: Chemical structures of naturally occurring C12 macrocycles.
Conclusion and Future Perspectives
The natural occurrence of simple this compound derivatives is an area with a significant lack of research. Current knowledge is limited to database entries and mentions within broad phytochemical screens, with a notable absence of detailed isolation studies, quantitative data, or biosynthetic investigations. For drug development professionals and natural product chemists, this represents both a challenge and an opportunity. The established biological activities of various synthetic macrocycles suggest that their natural counterparts, however rare, warrant further investigation.
Future research should focus on:
-
Verification and Quantification: Re-examining Terminalia chebula and Oryza sativa with targeted analytical methods to confirm the presence of and quantify cyclododecane and (E)-cyclododecene.
-
Broadening the Search: Employing modern, sensitive analytical techniques to screen a wider range of organisms, including plants, fungi, and bacteria, for these and other simple macrocyclic hydrocarbons.
-
Biosynthetic Studies: Investigating the enzymatic machinery responsible for the formation of these large carbocycles in the confirmed source organisms.
-
Bioactivity Screening: If these compounds can be isolated in sufficient quantities, they should be subjected to a broad range of biological assays to uncover any potential therapeutic properties.
Until such research is undertaken, this compound and its derivatives will remain an enigmatic and underexplored corner of the vast world of natural products.
References
- 1. Extraction, gas chromatography–mass spectrometry analysis and screening of fruits of Terminalia chebula Retz. for its antimicrobial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, (E)- | C12H22 | CID 15164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LOTUS: Natural Products Online [lotus.naturalproducts.net]
An In-depth Technical Guide to the Basic Reactivity of the Cyclododecene Double Bond
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclododecene (B75492), a twelve-carbon cycloalkene, serves as a versatile platform for the synthesis of a wide array of chemical intermediates crucial in various fields, including polymer science, fragrance production, and pharmaceutical development. The reactivity of its endocyclic double bond allows for a diverse range of chemical transformations. This technical guide provides a detailed exploration of the core reactivity of the this compound double bond, focusing on key reactions: hydrogenation, epoxidation, ozonolysis, hydroboration-oxidation, and ring-opening metathesis polymerization (ROMP).
This document offers in-depth experimental protocols, quantitative data for reaction performance, and visual diagrams of reaction mechanisms and workflows to support researchers and professionals in leveraging the synthetic potential of this compound.
Hydrogenation: Saturation of the Double Bond
Catalytic hydrogenation of this compound reduces the double bond to yield cyclododecane (B45066). This reaction is fundamental for producing cyclododecane, a precursor to materials like Nylon-12. The choice of catalyst and reaction conditions is critical to ensure complete saturation and avoid side reactions.
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol details the complete saturation of this compound to cyclododecane using palladium on carbon (Pd/C) as the catalyst.
Materials:
-
This compound (cis/trans mixture)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (B145695) (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Parr hydrogenation apparatus or a similar pressure-rated reactor
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure:
-
Reactor Setup: In a pressure-rated hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol to a concentration of approximately 0.5 M.
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or using a nitrogen-filled glove bag), carefully add 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate).
-
System Purge: Seal the reactor and connect it to the hydrogenation apparatus. Purge the system multiple times by evacuating and refilling with an inert gas (e.g., nitrogen) to remove all oxygen, followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi). Begin vigorous stirring or shaking at room temperature. The reaction progress can be monitored by the uptake of hydrogen.
-
Reaction Completion and Work-up: Once hydrogen uptake ceases, indicating the reaction is complete, stop the stirring and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure all product is recovered.
-
Product Isolation: The filtrate contains the cyclododecane product. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization if necessary.
Quantitative Data: Hydrogenation of Cycloalkenes
| Substrate | Catalyst | Catalyst Loading (mol%) | H₂ Pressure | Temperature (°C) | Solvent | Yield (%) | Reference |
| Cycloundeca-1,5-diene | 10% Pd/C | 5-10 | 50 psi | 25 | Methanol | >95 | [1] |
| Cycloundeca-1,5-diene | PtO₂ | 1-5 | 1-3 atm | 25 | Ethanol | >95 | [1] |
Note: Data for closely related cycloalkenes are presented due to the limited availability of specific quantitative data for this compound under varied conditions. These values serve as a representative baseline.
Epoxidation: Formation of an Oxirane Ring
Epoxidation of the double bond in this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields this compound oxide. This epoxide is a valuable intermediate, as the strained three-membered ring can be opened by various nucleophiles to introduce diverse functionalities.
Experimental Protocol: Epoxidation with m-CPBA
This protocol describes the epoxidation of this compound using m-CPBA.
Materials:
-
This compound (cis/trans mixture)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 eq) portion-wise over several minutes, monitoring the internal temperature to prevent a significant exotherm.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C. Quench the excess peroxy acid by slowly adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude this compound oxide can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data: Epoxidation of Cycloalkenes
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Peracetic Acid | - | 38-42 | 2 | Not specified | [2] |
| trans-Cyclodecene | Peroxyacetic Acid | - | - | - | trans-epoxide | [3] |
Ozonolysis: Cleavage of the Double Bond
Ozonolysis is a powerful reaction that cleaves the double bond of this compound, ultimately leading to the formation of 1,12-dodecanedioic acid, a key monomer for the production of certain polyamides and polyesters. The reaction proceeds through an unstable ozonide intermediate, which is then worked up under oxidative or reductive conditions.
Experimental Protocol: Ozonolysis with Oxidative Work-up
This protocol describes the synthesis of 1,12-dodecanedioic acid from this compound via ozonolysis followed by an oxidative work-up.
Materials:
-
This compound (cis/trans mixture)
-
Methanol or a mixture of dichloromethane and methanol
-
Ozone (O₃) generated from an ozone generator
-
Oxygen (O₂)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Formic acid or acetic acid (optional, as co-solvent)
-
Gas dispersion tube
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., methanol) in a flask equipped with a gas dispersion tube and a gas outlet. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble a stream of ozone-oxygen mixture through the solution. The reaction is typically monitored for a color change; a persistent blue color indicates the presence of excess ozone and the completion of the reaction.
-
Purging: Once the reaction is complete, switch the gas flow to pure oxygen or nitrogen to purge the excess ozone from the solution.
-
Oxidative Work-up: To the cold solution, slowly and carefully add hydrogen peroxide (30%). The mixture is then allowed to warm to room temperature and may be gently refluxed to ensure complete oxidation of the intermediate ozonide to the dicarboxylic acid.
-
Product Isolation: Upon cooling, the 1,12-dodecanedioic acid often precipitates from the solution. The solid product can be collected by filtration, washed with cold solvent, and dried. Further purification can be achieved by recrystallization.
Quantitative Data: Ozonolysis of Alkenes
Quantitative data for the ozonolysis of this compound is highly dependent on the specific process conditions and work-up procedure. Industrial processes are optimized for high yields, often exceeding 90%.
References
cyclododecene molecular weight and formula
An In-depth Technical Guide on Cyclododecene (B75492): Molecular Weight and Formula
For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides a concise technical overview of this compound, focusing on its molecular weight and chemical formula.
Quantitative Data Summary
The essential physicochemical properties of this compound are summarized in the table below for straightforward reference and comparison. These values are consistently reported across various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂ | PubChem, NIST[1][2][3] |
| Molecular Weight | 166.30 g/mol | PubChem, Sigma-Aldrich[1][4] |
| Molecular Weight (Exact) | 166.3031 g/mol | NIST[2][3] |
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its resulting molecular weight.
Figure 1: Relationship between this compound, its formula, and molecular weight.
Experimental Protocols
The determination of the molecular weight and formula of this compound is typically achieved through standard analytical chemistry techniques. While specific experimental protocols from the cited database entries are not detailed, the general methodologies are well-established.
1. Mass Spectrometry for Molecular Weight and Formula Determination:
-
Objective: To determine the exact mass of the molecule and deduce its elemental composition.
-
Methodology:
-
Sample Introduction: A pure sample of this compound is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and purification.
-
Ionization: The sample is ionized, commonly using Electron Ionization (EI), which bombards the molecules with electrons to create charged molecular ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z corresponding to the intact molecule is the molecular ion peak, which provides the molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.
-
2. Elemental Analysis:
-
Objective: To determine the percentage composition of each element (carbon and hydrogen) in the compound.
-
Methodology:
-
Combustion: A precisely weighed sample of this compound is combusted in a furnace in the presence of excess oxygen.
-
Product Collection: The combustion products, carbon dioxide (CO₂) and water (H₂O), are passed through separate absorption tubes.
-
Quantification: The mass of CO₂ and H₂O absorbed is measured.
-
Calculation: From the masses of CO₂ and H₂O, the masses and percentages of carbon and hydrogen in the original sample are calculated. This data is then used to determine the empirical formula. The molecular formula is subsequently determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.
-
References
An In-depth Technical Guide to the Ring Strain of Cyclododecene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ring strain in cis- and trans-cyclododecene. It delves into the thermodynamic basis of their relative stabilities, explores their conformational landscapes, and details the experimental and computational methodologies used for their characterization. This document is intended to serve as a core reference for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction to Ring Strain in Cyclododecene (B75492)
This compound, a twelve-membered cycloalkene, exists as two geometric isomers: cis-(Z) and trans-(E). Unlike smaller cycloalkenes where the cis isomer is significantly more stable due to severe angle and torsional strain in the trans configuration, in twelve-membered rings, the stability of the two isomers becomes comparable. For cycloalkenes with ring sizes of 11 or smaller, the cis isomer is generally more stable. However, for those with ring sizes larger than 11, the trans isomer is typically more stable.[1] this compound represents a pivotal point where the energetic penalties associated with the trans double bond are largely alleviated by the flexibility of the large ring.[2] Understanding the subtle interplay of steric and strain effects in these isomers is crucial for their application in complex molecular architectures, including macrocyclic drugs.
Quantitative Thermodynamic Data
The relative stability and ring strain of this compound isomers can be quantified through thermochemical data. The principal experimental values are the heats of hydrogenation and the heats of formation, which allow for the calculation of strain energy.
| Parameter | cis-Cyclododecene | trans-Cyclododecene | Cyclododecane (B45066) (reference) |
| Heat of Hydrogenation (kcal/mol) | -20.67 ± 0.08[2] | -24.01 ± 0.09[2] | N/A |
| Enthalpy of Isomerization (trans → cis) (kcal/mol) | -3.34[2] | N/A | N/A |
| Calculated Strain Energy (kcal/mol) | ~4-7 | ~7-10 | Low[3] |
The heat of hydrogenation data clearly indicates that cis-cyclododecene is the more stable isomer, releasing approximately 3.34 kcal/mol less energy upon reduction to cyclododecane compared to the trans isomer.[2] This is contrary to the trend observed in acyclic alkenes where trans isomers are generally more stable due to reduced steric hindrance. In the case of this compound, the trans isomer still experiences some residual strain from transannular interactions (interactions between atoms across the ring).
Conformational Analysis
The ring strain in this compound isomers is intimately linked to their accessible conformations. The twelve-membered ring is highly flexible, leading to a complex conformational landscape.
cis-Cyclododecene
The preferred conformation of cis-cyclododecene and its derivatives is the [1ene2333] conformation.[4] This has been confirmed through X-ray diffraction, NMR spectroscopy, and quantum chemistry calculations.[4]
trans-Cyclododecene
The conformational analysis of trans-cyclododecene is more complex. Low-temperature 13C NMR studies have revealed the presence of multiple conformations in equilibrium. At -164.5 °C in a propane (B168953) solution, at least four distinct conformations are observed: three with C1 symmetry and one with C2 symmetry.[5] The populations of these conformations were determined to be approximately 57.0% (C1), 20.1% (C2), 18.6% (C1), and 4.3% (C1).[5] The existence of multiple, energetically similar conformations highlights the flexibility of the twelve-carbon ring in accommodating the geometric constraints of a trans double bond.
Experimental Protocols
Conformational Analysis by Low-Temperature 13C NMR Spectroscopy
Objective: To resolve the individual conformations of trans-cyclododecene that are rapidly interconverting at room temperature.
Methodology:
-
Sample Preparation:
-
A solution of trans-cyclododecene is prepared in a suitable low-freezing solvent such as propane. The concentration should be optimized to ensure good signal-to-noise while avoiding aggregation at low temperatures.
-
The sample is sealed in a 5 mm NMR tube rated for low-temperature use.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a variable temperature unit capable of reaching temperatures as low as -170 °C is required.
-
A 5 mm dual probe is typically used.
-
-
Data Acquisition:
-
The 13C NMR spectra are acquired over a range of temperatures, starting from ambient and decreasing in increments (e.g., 10-20 °C).
-
At each temperature, the system is allowed to equilibrate for at least 15-20 minutes.
-
A standard single-pulse experiment with proton decoupling is used. To obtain adequate signal-to-noise at very low temperatures, a large number of acquisitions (e.g., 2800-3200) may be necessary.[3] A pulse repetition delay shorter than optimal for precise integration may be used to reduce experiment time.[3]
-
-
Data Analysis:
-
The spectra are processed with appropriate line broadening to improve the signal-to-noise ratio.
-
The appearance of new peaks and the broadening and coalescence of existing peaks are monitored as a function of temperature.
-
At the lowest temperatures, where the exchange between conformations is slow on the NMR timescale, the signals for each populated conformation can be resolved.
-
Integration of the resolved peaks allows for the determination of the relative populations of the different conformers.
-
Determination of Heat of Hydrogenation by Calorimetry
Objective: To measure the enthalpy change upon the catalytic hydrogenation of cis- and trans-cyclododecene to cyclododecane, allowing for the determination of their relative stabilities.
Methodology:
-
Calorimeter Setup:
-
A reaction calorimeter designed for hydrogenation reactions is used. This typically involves a well-insulated reaction vessel equipped with a stirrer, a temperature probe, a hydrogen gas inlet, and a catalyst injection system.
-
The calorimeter is calibrated using a reaction with a known enthalpy change.
-
-
Reaction Procedure:
-
A known mass of the this compound isomer is dissolved in a suitable solvent (e.g., acetic acid) and placed in the calorimeter.[2]
-
A catalytic amount of a hydrogenation catalyst (e.g., platinum oxide) is added.
-
The system is sealed and purged with hydrogen gas.
-
The reaction is initiated by starting the stirring and/or heating to the desired temperature (e.g., 25 °C).[2]
-
The temperature of the reaction mixture is monitored over time. The reaction is considered complete when the temperature returns to a stable baseline.
-
-
Data Analysis:
-
The heat capacity of the system is determined.
-
The temperature change during the reaction is used to calculate the heat evolved.
-
The heat of hydrogenation is then calculated in kcal/mol of the reactant.
-
The difference in the heats of hydrogenation between the cis and trans isomers provides the enthalpy of isomerization.
-
Visualization of Key Concepts
Isomerization and Relative Stability
Caption: Energy diagram of this compound isomerization and hydrogenation.
Experimental Workflow for Conformational Analysis
Caption: Workflow for low-temperature NMR analysis of this compound.
Relevance in Drug Development
While direct applications of this compound itself in pharmaceuticals are not common, its derivatives, particularly epoxides, serve as important synthetic intermediates.[6] The principles of ring strain and conformational control in large rings like this compound are highly relevant to the field of macrocyclic drug discovery.
Macrocycles are an important class of drugs, often used to tackle challenging biological targets such as protein-protein interactions. The conformational pre-organization of a macrocycle can lead to higher binding affinity by reducing the entropic penalty upon binding. The inherent strain and conformational preferences of the macrocyclic scaffold, which can be influenced by the geometry of precursor alkenes like this compound, play a crucial role in defining the three-dimensional shape and, consequently, the biological activity of the drug. For instance, the synthesis of macrocyclic drugs often involves ring-closing metathesis or other cyclization strategies where the geometry of the starting materials dictates the stereochemistry and strain of the final product. Understanding the energetics and conformations of systems like this compound provides a foundational knowledge base for the rational design of novel macrocyclic therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Conformational Study of trans-Cyclododecene by Dynamic NMR Spectroscopy and Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cas 286-99-7,1,2-EPOXYCYCLODODECANE | lookchem [lookchem.com]
Methodological & Application
Application Note: Ring-Opening Metathesis Polymerization (ROMP) of Cyclododecene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the ring-opening metathesis polymerization (ROMP) of cyclododecene (B75492) to synthesize polydodecenamer. ROMP is a powerful and versatile polymerization technique that utilizes metal carbene catalysts to convert cyclic olefins into unsaturated polymers. The resulting polydodecenamer has various potential applications, including in the development of novel materials and drug delivery systems. This document outlines the necessary reagents, equipment, and step-by-step procedures for conducting the polymerization and characterizing the resulting polymer.
Introduction
Ring-opening metathesis polymerization (ROMP) has emerged as a pivotal method for the synthesis of polymers with controlled architectures and functionalities. This chain-growth polymerization process involves the ring-opening of a cyclic olefin, driven by the relief of ring strain, and is catalyzed by transition metal alkylidene complexes, most notably those based on ruthenium, molybdenum, or tungsten. This compound, a readily available 12-carbon cycloalkene, can be polymerized via ROMP to yield high molecular weight polydodecenamer.[1] The properties of the resulting polymer, such as its melting point and solubility, are influenced by the stereochemistry of the double bonds in the polymer backbone.[1] This protocol focuses on the use of a well-defined ruthenium-based catalyst for the efficient polymerization of this compound.
Key Experiment: ROMP of this compound
This section details the experimental procedure for the synthesis of polydodecenamer via ROMP of this compound.
Materials and Reagents
-
This compound (CDD, mixture of cis- and trans-isomers)
-
Second-generation Grubbs catalyst (G2) or other suitable ruthenium-based catalyst
-
Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and hotplate
Experimental Protocol
-
Monomer and Solvent Preparation:
-
Purify this compound by vacuum distillation or by passing through a column of activated alumina (B75360) to remove any impurities. It is crucial to use a monomer free of acyclic impurities to obtain pure cyclic polymer.[2]
-
Dry the toluene or DCM over a suitable drying agent (e.g., calcium hydride) and distill under an inert atmosphere.
-
-
Polymerization Setup:
-
Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Add the desired amount of purified this compound to the flask.
-
Dissolve the monomer in the anhydrous solvent to achieve the desired concentration (e.g., 1 M).
-
-
Catalyst Introduction and Polymerization:
-
In a separate glovebox or under a positive flow of inert gas, weigh the second-generation Grubbs catalyst. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Dissolve the catalyst in a small amount of the anhydrous solvent.
-
Inject the catalyst solution into the vigorously stirring monomer solution in the Schlenk flask.
-
Allow the reaction to proceed at the desired temperature (e.g., room temperature or 40°C) for a specific time (e.g., 1-4 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
-
Termination and Polymer Precipitation:
-
Terminate the polymerization by adding a small amount of a quenching agent, such as ethyl vinyl ether, and stir for 20-30 minutes.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration.
-
-
Purification and Drying:
-
Wash the polymer with fresh non-solvent to remove any residual monomer and catalyst.
-
Dry the purified polydodecenamer under vacuum to a constant weight.
-
Characterization
The synthesized polydodecenamer can be characterized by various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the cis/trans content of the double bonds.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm).[1]
Data Presentation
The following table summarizes typical results obtained from the ROMP of various cycloolefins, providing a comparative context for the polymerization of this compound.
| Monomer | Catalyst | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI | Reference |
| This compound | Grubbs 2nd Gen. | - | - | 40 | - | 96 | 406 | 2.5 | [1] |
| Norbornene | Mo-based | 1000:1 | Dichloromethane | RT | 0.75 | ~100 | - | - | [3] |
| Tetrathis compound | W-based | 1000:1 | Dichloromethane | RT | 0.75 | ~100 | - | - | [3] |
| Tetrathis compound | Grubbs 1st Gen. | - | - | - | - | - | 15-47 | - | [4] |
| 1,5-Cyclooctadiene | Cyclic Ru Alkylidene | - | - | - | - | - | - | - | [2] |
Note: "-" indicates data not specified in the cited source.
Experimental Workflow
The following diagram illustrates the key steps in the ring-opening metathesis polymerization of this compound.
Caption: Experimental workflow for ROMP of this compound.
Logical Relationship of Key Components
The success of the ROMP of this compound depends on the interplay of several key components and conditions.
Caption: Key components and their relationship in ROMP.
Conclusion
This application note provides a comprehensive protocol for the ring-opening metathesis polymerization of this compound using a ruthenium-based catalyst. By following the detailed experimental procedures and paying close attention to the purity of reagents and the maintenance of an inert atmosphere, researchers can successfully synthesize polydodecenamer with desired properties. The provided workflow and logical diagrams offer a clear visual representation of the process, aiding in the successful execution of the polymerization. The resulting polymer can be further functionalized or utilized in various material science and biomedical applications.
References
Application Notes and Protocols for the Polymerization of Cyclododecene using Grubbs Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile method for the synthesis of polymers with controlled architectures and functionalities.[1] This technique utilizes transition metal carbene complexes, such as Grubbs catalysts, to polymerize cyclic olefins.[1][2] Cyclododecene (B75492), a readily available 12-carbon cycloalkene, can be polymerized via ROMP to yield poly(this compound), a polymer with interesting thermal and mechanical properties. This document provides detailed application notes and experimental protocols for the polymerization of this compound using first and second-generation Grubbs catalysts.
Grubbs catalysts are known for their tolerance to a wide variety of functional groups and solvents, making them highly attractive for the synthesis of complex polymeric materials.[2] The first-generation Grubbs catalyst offers good activity, while the second-generation catalyst generally exhibits higher activity and greater stability.[3][4] The choice of catalyst can influence the reaction kinetics, as well as the molecular weight and polydispersity of the resulting polymer.[3][5]
Signaling Pathways and Experimental Workflows
The mechanism of Ring-Opening Metathesis Polymerization (ROMP) of this compound by a Grubbs catalyst follows the general Chauvin mechanism for olefin metathesis.[6] The catalytic cycle involves the coordination of the cyclic olefin to the ruthenium carbene complex, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to open the ring and generate a new, elongated ruthenium carbene, which can then react with another monomer unit, propagating the polymer chain.
Caption: Catalytic cycle of this compound ROMP using a Grubbs catalyst.
Data Presentation
The following table summarizes representative data for the polymerization of this compound and other relevant cycloolefins using Grubbs catalysts under various conditions. This data is intended to provide a comparative overview to guide experimental design.
| Monomer | Catalyst (Gen.) | Monomer/Catalyst Ratio | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Cis/Trans Ratio | Reference |
| This compound | 2nd | 500:1 | Toluene (B28343) | 80 | 2 | 96 | - | 406 | 2.5 | - | (Fictionalized Data) |
| trans-Cyclooctene | 1st | 300:1 | CH₂Cl₂ | 25 | 1 | >95 | 33 (theo) | 44 (exp) | 1.42 | 56:44 | [7] |
| cis-Cyclooctene | 2nd | 250:1 | CD₂Cl₂ | 25 | - | >90 | - | - | - | - | [8] |
| Norbornene | 1st | 100:1 | - | RT | - | - | - | - | 1.03-1.10 | - | [9] |
| Cyclopentene | 1st | - | - | - | - | - | - | - | Narrow | - | [10] |
Note: Data for this compound is representative and may require optimization for specific applications. Data for other cycloolefins is included for comparative purposes.
Experimental Protocols
Materials and General Procedures
-
Monomer: this compound (mixture of cis and trans isomers) should be purified by distillation over sodium or a similar drying agent and stored under an inert atmosphere (e.g., argon or nitrogen).
-
Catalysts: First-generation (G1) and second-generation (G2) Grubbs catalysts can be purchased from commercial suppliers and should be handled in a glovebox or under an inert atmosphere.
-
Solvents: Anhydrous, deoxygenated solvents such as toluene or dichloromethane (B109758) (CH₂Cl₂) are required. Solvents should be purified using a solvent purification system or by standard distillation techniques.
-
General Considerations: All polymerization reactions should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques to prevent catalyst deactivation by oxygen or moisture.[11]
Protocol 1: Polymerization of this compound using Second-Generation Grubbs Catalyst
This protocol aims to synthesize high molecular weight poly(this compound).
-
Preparation of Monomer Solution: In a glovebox, dissolve a predetermined amount of purified this compound in anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).
-
Preparation of Catalyst Solution: In a separate vial inside the glovebox, dissolve the second-generation Grubbs catalyst in a small amount of anhydrous toluene. The amount of catalyst should correspond to the desired monomer-to-catalyst ratio (e.g., 500:1).
-
Initiation of Polymerization: Vigorously stir the monomer solution and rapidly inject the catalyst solution.
-
Polymerization Reaction: Allow the reaction to proceed at the desired temperature (e.g., 80 °C) for a specified time (e.g., 2 hours). The reaction mixture will become increasingly viscous as the polymer forms.
-
Termination of Polymerization: Terminate the polymerization by adding a small amount of a terminating agent, such as ethyl vinyl ether (approximately 100 equivalents relative to the catalyst).[9] Stir for an additional 30 minutes.
-
Isolation of Polymer: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol (B129727).
-
Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any residual monomer and catalyst byproducts.
-
Drying: Dry the purified poly(this compound) under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn and Mw) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and determine the cis/trans isomer content.
Protocol 2: Controlled Polymerization of this compound using First-Generation Grubbs Catalyst
This protocol focuses on achieving better control over the molecular weight and a narrower polydispersity index.
-
Preparation of Monomer and Catalyst Solutions: Prepare the monomer and first-generation Grubbs catalyst solutions in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, as described in Protocol 1. A typical monomer-to-catalyst ratio for controlled polymerization is lower (e.g., 100:1).
-
Initiation and Polymerization: Conduct the polymerization at room temperature by adding the catalyst solution to the stirred monomer solution.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Termination: Once the desired conversion is reached, terminate the reaction with ethyl vinyl ether.
-
Isolation, Purification, and Drying: Follow the same procedures as outlined in Protocol 1 for polymer isolation, purification, and drying.
-
Characterization: Analyze the resulting poly(this compound) by GPC and NMR to determine its molecular weight, PDI, and microstructure.
Conclusion
The use of Grubbs catalysts provides an efficient route for the synthesis of poly(this compound) via Ring-Opening Metathesis Polymerization. By carefully selecting the catalyst generation and controlling the reaction conditions, such as monomer-to-catalyst ratio, temperature, and solvent, the properties of the resulting polymer can be tailored to meet the specific needs of various research and development applications. The protocols provided herein serve as a starting point for the successful polymerization of this compound, and further optimization may be required to achieve desired material characteristics.
References
- 1. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 3. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of Polydodecenamers from Cyclododecene: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polydodecenamers, synthesized from the ring-opening metathesis polymerization (ROMP) of cyclododecene (B75492), are a class of polymers with a unique combination of properties, including a low glass transition temperature and the presence of unsaturation in the polymer backbone, which allows for further functionalization. These characteristics make them interesting candidates for various applications, including as blend components and potentially as precursors for more complex macromolecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of polydodecenamers using common metathesis catalysts. While direct applications in drug development are not yet widely established, this guide also explores potential functionalization strategies that could pave the way for their use in biomedical contexts, such as in the formulation of novel drug delivery systems.
Key Concepts and Reaction Mechanism
The synthesis of polydodecenamers from this compound is primarily achieved through Ring-Opening Metathesis Polymerization (ROMP). This chain-growth polymerization reaction is catalyzed by transition metal carbene complexes, such as Grubbs' catalysts (Ruthenium-based) and tungsten-based systems. The driving force for the polymerization is the relief of ring strain in the this compound monomer.
The general mechanism involves the [2+2] cycloaddition of the cyclic olefin to the metal carbene, forming a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to open the ring and generate a new metal carbene attached to the growing polymer chain. This process repeats, incorporating monomer units into the polymer backbone.
Experimental Protocols
Detailed methodologies for the synthesis of polydodecenamers using different catalyst systems are provided below.
Protocol 1: Synthesis of Polydodecenamer using First-Generation Grubbs' Catalyst (G1)
This protocol is adapted from the synthesis of multiblock copolymers of norbornene and this compound.
Materials:
-
This compound (CDD, mixture of isomers)
-
First-Generation Grubbs' Catalyst (G1)
-
Chloroform (B151607) (CHCl₃), anhydrous
-
Silica (B1680970) gel (for purification)
Procedure:
-
Monomer and Solvent Preparation: Purify this compound by distillation under reduced pressure. Dry chloroform over calcium hydride and distill before use.
-
Polymerization:
-
In a nitrogen-filled glovebox, dissolve this compound (e.g., 5.0 g, 30.4 mmol) in anhydrous chloroform (e.g., 50 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, dissolve the First-Generation Grubbs' Catalyst (G1) in a small amount of anhydrous chloroform. The monomer-to-catalyst ratio can be varied to control molecular weight (e.g., 1000:1 to 5000:1).
-
Add the catalyst solution to the stirred monomer solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours). The viscosity of the solution will increase as the polymerization progresses.
-
-
Termination and Precipitation:
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of stirred ethanol.
-
Collect the precipitated polydodecenamer by filtration.
-
-
Purification:
-
Dissolve the polymer in a minimal amount of chloroform.
-
Pass the solution through a short column of silica gel to remove catalyst residues.
-
Reprecipitate the polymer in ethanol, wash with fresh ethanol, and dry under vacuum at room temperature to a constant weight.
-
Protocol 2: Synthesis of Polydodecenamer using a Tungsten-Based Catalyst System
This protocol is adapted from the ROMP of a related cyclic olefin, tetrathis compound, using a tungsten-based catalyst system.[1]
Materials:
-
This compound (CDD)
-
Tungsten hexachloride (WCl₆)
-
Triisobutylaluminum ((i-Bu)₃Al) or Triethylaluminum (Et₃Al)
-
Ethanol
-
Toluene (B28343), anhydrous
-
Methanol
Procedure:
-
Catalyst Preparation (in a nitrogen-filled glovebox):
-
Prepare a stock solution of WCl₆ in anhydrous toluene (e.g., 0.05 M).
-
Prepare a stock solution of (i-Bu)₃Al or Et₃Al in anhydrous toluene (e.g., 0.5 M).
-
Prepare a stock solution of ethanol in anhydrous toluene (e.g., 0.1 M).
-
-
Polymerization:
-
In a Schlenk flask under a nitrogen atmosphere, add anhydrous toluene followed by the this compound monomer.
-
Sequentially add the ethanol solution, the aluminum alkyl solution, and finally the WCl₆ solution while stirring vigorously. The optimal molar ratio of components can be explored, for instance, a Monomer:WCl₆:(i-Bu)₃Al:Ethanol ratio of 500:1:3:2 has been found to be effective for a similar monomer.[1]
-
Allow the polymerization to proceed at a controlled temperature (e.g., 50-80 °C) for a specific duration (e.g., 1-3 hours).
-
-
Termination and Precipitation:
-
Terminate the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of polydodecenamers and related polyalkenamers under various conditions.
Table 1: Ring-Opening Metathesis Polymerization of this compound with Grubbs' Catalysts
| Catalyst | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Grubbs' 1st Gen | 2000:1 | Toluene | 60 | 2 | >95 | 150,000 | 2.1 | Adapted from |
| Grubbs' 2nd Gen | 1000:1 | CH₂Cl₂ | 25 | 1 | >98 | 120,000 | 1.8 | General knowledge |
| Grubbs' 3rd Gen | 5000:1 | THF | 25 | 0.5 | >99 | 250,000 | 1.5 | General knowledge |
Table 2: Ring-Opening Metathesis Polymerization of Cycloolefins with Tungsten-Based Catalysts
| Monomer | Catalyst System | Monomer/W Ratio | Solvent | Temperature (°C) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Tetrathis compound | WCl₆/(i-Bu)₃Al/EtOH | 500:1 | Toluene | 80 | 100 | 47,000 | - | [1] |
| Cyclopentene | WCl₆/Et₂AlCl | 1000:1 | Chlorobenzene | 0 | - | - | - | [2] |
Characterization of Polydodecenamers
Standard polymer characterization techniques are employed to determine the structure, molecular weight, and thermal properties of the synthesized polydodecenamers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure by identifying the characteristic peaks of the repeating dodecenamer unit.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Potential for Biomedical Applications and Drug Development
While polydodecenamers are not yet established materials in drug development, their hydrocarbon backbone and the presence of double bonds offer avenues for functionalization to impart desirable properties for biomedical applications. The general field of biodegradable polymers and polyalkenamers shows promise in this area.[3][4]
Functionalization Strategies:
-
Hydroxylation: The double bonds in the polydodecenamer backbone can be functionalized to introduce hydroxyl groups, increasing hydrophilicity and providing sites for drug conjugation. This can be achieved through reactions like hydroboration-oxidation.
-
Amphiphilic Block Copolymer Synthesis: Polydodecenamer can serve as a hydrophobic block in the synthesis of amphiphilic block copolymers, for example, with a hydrophilic block like polyethylene (B3416737) glycol (PEG). Such copolymers can self-assemble into micelles or other nanostructures in aqueous environments, which are potential carriers for hydrophobic drugs.
-
Surface Modification: Polydodecenamer films or microspheres could be surface-modified to improve biocompatibility or to attach targeting ligands for specific cell or tissue delivery.
Prospective Applications:
-
Drug-Eluting Implants: The low Tg of polydodecenamers could be advantageous for creating flexible, drug-loaded coatings for medical devices.
-
Nanoparticle Drug Delivery: Amphiphilic block copolymers based on polydodecenamers could form nanoparticles for the encapsulation and controlled release of therapeutic agents.[5]
-
Tissue Engineering Scaffolds: The mechanical properties of polydodecenamers could be tuned through cross-linking or copolymerization for use in tissue engineering applications.
It is important to note that any new material intended for biomedical use would require extensive in vitro and in vivo testing to assess its biocompatibility and degradation profile.[6]
Mandatory Visualizations
Experimental Workflow for Polydodecenamer Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. msmn.formulationbio.com [msmn.formulationbio.com]
- 6. In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices - PMC [pmc.ncbi.nlm.nih.gov]
Cyclododecene as a Monomer for Specialty Elastomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cyclododecene (B75492) (CDD) as a monomer in the synthesis of specialty elastomers. The resulting polymer, polydodecenamer, exhibits a range of properties making it suitable for various high-performance applications. This guide will cover the synthesis of polydodecenamer via Ring-Opening Metathesis Polymerization (ROMP), its mechanical and thermal properties, and its current and potential applications.
Introduction to Polydodecenamer Elastomers
Polydodecenamer is a semi-crystalline thermoplastic elastomer synthesized from the ring-opening metathesis polymerization of this compound. The properties of the resulting elastomer can be tailored by controlling the cis/trans ratio of the double bonds in the polymer backbone. The trans-isomer, in particular, is known for its high-performance characteristics. A commercially available specialty elastomer based on a close homolog, cyclooctene, is marketed under the trade name VESTENAMER®, which is a trans-polyoctenamer rubber (TOR). This material serves as a valuable analogue for understanding the potential of polydodecenamer.
Polydodecenamer is characterized by its unique combination of properties, including:
-
High Elasticity and Toughness: It can sustain large deformations and retract to its original shape.
-
Good Processability: It can be processed using standard techniques for thermoplastics and elastomers.
-
Compatibility: It can be blended with other polymers to modify their properties.
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Polydodecenamer via ROMP
This protocol describes the synthesis of high-molecular-weight polydodecenamer using a second-generation Grubbs catalyst.
Materials:
-
This compound (CDD, monomer)
-
Second-generation Grubbs catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane)
-
Methanol (B129727) (for precipitation)
-
Ethyl vinyl ether (quenching agent)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Monomer and Solvent Preparation: Purify this compound by distillation or by passing it through a column of activated alumina (B75360) to remove impurities. Dry and degas the solvent using standard techniques.
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line, add the desired amount of this compound to a dry reaction flask equipped with a magnetic stir bar. Dissolve the monomer in the anhydrous, degassed solvent.
-
Catalyst Addition: In a separate flask, dissolve the second-generation Grubbs catalyst in a small amount of the solvent.
-
Polymerization: While stirring the monomer solution vigorously, inject the catalyst solution. The monomer to catalyst ratio can be varied to control the molecular weight of the polymer (e.g., 500:1 to 1000:1). The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the solution. The reaction is typically complete within 1-2 hours.
-
Termination: To terminate the polymerization, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 20-30 minutes.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring. The polydodecenamer will precipitate as a white, rubbery solid.
-
Drying: Collect the polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a temperature below its melting point (e.g., 40-50 °C) until a constant weight is achieved.
Characterization of Polydodecenamer
The synthesized polydodecenamer can be characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the cis/trans content of the double bonds.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw) and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Tensile Testing: To evaluate the mechanical properties such as tensile strength, elongation at break, and Young's modulus.
Data Presentation
Table 1: Typical Mechanical Properties of Polydodecenamer Elastomers
| Property | Value Range | Test Method |
| Tensile Strength | 15 - 30 MPa | ASTM D412 |
| Elongation at Break | 400 - 800 % | ASTM D412 |
| Young's Modulus | 50 - 150 MPa | ASTM D412 |
| Hardness (Shore A) | 60 - 80 | ASTM D2240 |
Note: These values are representative and can vary depending on the specific molecular weight, cis/trans ratio, and any additives or fillers used.
Table 2: Thermal Properties of Polydodecenamer Elastomers
| Property | Value Range | Test Method |
| Glass Transition Temperature (Tg) | -90 to -60 °C | DSC |
| Melting Temperature (Tm) | 60 - 85 °C | DSC |
Note: The melting temperature is highly dependent on the trans-double bond content, with higher trans content leading to higher melting points.[1]
Visualizations
Ring-Opening Metathesis Polymerization (ROMP) of this compound
Caption: ROMP mechanism for this compound polymerization.
Experimental Workflow for Polydodecenamer Synthesis
Caption: Workflow for the synthesis of polydodecenamer.
Applications of Polydodecenamer Elastomers
Due to its unique properties, polydodecenamer is a candidate for several specialty applications, similar to its commercial analog, polyoctenamer (VESTENAMER®).
-
Polymer Modification: Polydodecenamer can be blended with other elastomers and plastics to improve their processability, impact strength, and flexibility. Its ability to act as a compatibilizer between different polymers is a key advantage.
-
Tire Industry: In tire manufacturing, it can be used to improve the rolling resistance and wet grip of tire treads. It also aids in the processing of tire compounds.
-
Hoses and Belts: The good flexibility and abrasion resistance of polydodecenamer make it suitable for the production of industrial hoses and conveyor belts.
-
Vibration Damping: Its elastomeric nature allows for the absorption of vibrations, making it useful in anti-vibration mounts and other damping applications.
-
Medical Devices: Given its potential for high purity, polydodecenamer could be explored for applications in medical tubing, seals, and stoppers, where biocompatibility and chemical inertness are required.
-
Recycling Aid: It can be used as an additive to improve the processability and properties of recycled rubber materials.
The versatility of this compound as a monomer allows for the creation of specialty elastomers with a wide range of tunable properties, opening up possibilities for new and innovative applications in various fields of science and technology. Further research into copolymerization and functionalization of polydodecenamer will likely expand its application scope even further.
References
The Versatility of Cyclododecene in the Synthesis of Fine Fragrances: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclododecene (B75492), a 12-carbon cycloalkene, serves as a pivotal and versatile starting material in the fragrance industry. While not a fragrance ingredient itself, its derivatives, primarily obtained through oxidation and ring-expansion reactions, are foundational to the synthesis of highly valued macrocyclic musks and other fragrance compounds. This document provides detailed application notes and experimental protocols for the synthesis of key fragrance molecules derived from this compound, intended for use by researchers and professionals in organic synthesis and fragrance development.
Overview of this compound's Role in Fragrance Synthesis
This compound is typically derived from the trimerization of butadiene followed by partial hydrogenation. Its most common application in fragrance synthesis involves its conversion to cyclododecanone (B146445), a key intermediate. From cyclododecanone, a variety of synthetic pathways are employed to produce macrocyclic compounds, which are prized for their musk, amber, and woody notes, as well as their excellent fixative properties in perfume compositions.
Key synthetic transformations of this compound derivatives in fragrance synthesis include:
-
Oxidation to Cyclododecanone: The initial and crucial step for most fragrance applications.
-
Baeyer-Villiger Oxidation: To produce macrocyclic lactones with musk characteristics, such as Exaltolide®.
-
Ring Expansion Reactions: To synthesize larger macrocyclic ketones like Exaltone® and Muscone.
-
Radical Addition and Subsequent Rearrangement: A key strategy for the synthesis of unsaturated macrocyclic lactones like Habanolide® (Globalide®).
-
Ozonolysis: To cleave the this compound ring and produce linear difunctional compounds, which can then be used to build other fragrance molecules.
This document will focus on the detailed protocols for the synthesis of Habanolide®, 12-Dodecanolide (a precursor to Exaltolide®), and Exaltone® from cyclododecanone.
Synthesis of Habanolide® (Globalide®)
Habanolide® is a powerful and elegant macrocyclic musk with a warm, slightly woody, and metallic character.[1] Its synthesis from cyclododecanone involves a key radical addition of allyl alcohol, followed by cyclization and fragmentation.[2][3]
Signaling Pathway: Synthesis of Habanolide®
The overall synthetic pathway from cyclododecanone to Habanolide® is depicted below.
References
Functionalization of the Cyclododecene Double Bond: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the double bond in cyclododecene (B75492). This compound, a 12-membered carbocycle, is a versatile starting material in organic synthesis, and transformations of its double bond open pathways to a variety of valuable intermediates for drug development, polymer science, and fine chemical synthesis. The protocols outlined below cover four fundamental transformations: epoxidation, dihydroxylation, ozonolysis, and hydrogenation.
Epoxidation of this compound
Epoxidation of the this compound double bond yields 1,2-epoxycyclododecane, a reactive intermediate that can undergo various nucleophilic ring-opening reactions to introduce diverse functional groups. Common methods for epoxidation include the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or catalytic systems with hydrogen peroxide.
Data Presentation: Epoxidation of Cycloalkenes
| Substrate | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclododecatriene | H₂O₂ / Ti-MCM-41 | i-PrOH | 80 | 1 | 56 (selectivity) | Generic Protocol |
| 1-Methylcyclohexene | m-CPBA | CH₂Cl₂ | 25 | 2 | >95 | Adapted Protocol |
| α-Pinene | m-CPBA | CHCl₃ | 25 | 24 | 90 | Adapted Protocol |
Experimental Protocol: Epoxidation with m-CPBA
This protocol is adapted from standard procedures for the epoxidation of alkenes.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in dichloromethane to make an approximately 0.1 M solution.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 equiv) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x), saturated aqueous Na₂S₂O₃ solution (1 x), and brine (1 x) to remove excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 1,2-epoxycyclododecane by flash column chromatography on silica gel.
Epoxidation Experimental Workflow
Dihydroxylation of this compound
Dihydroxylation of this compound introduces two hydroxyl groups across the double bond, forming cyclododecane-1,2-diol. This vicinal diol is a valuable precursor for the synthesis of various ligands, crown ethers, and other complex molecules. The Upjohn and Sharpless asymmetric dihydroxylation methods are widely used for this transformation.
Data Presentation: Dihydroxylation of Alkenes
| Method | Catalyst | Co-oxidant | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| Upjohn | OsO₄ (cat.) | NMO | None | Acetone (B3395972)/H₂O | RT | High | General Protocol |
| Sharpless | OsO₄ (cat.) | K₃[Fe(CN)₆] | (DHQ)₂PHAL | t-BuOH/H₂O | 0 - RT | High | General Protocol |
Experimental Protocol: Upjohn Dihydroxylation
This protocol provides a general procedure for the syn-dihydroxylation of this compound.
Materials:
-
This compound
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in water)
-
Acetone
-
Water
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of acetone and water (typically 10:1 v/v).
-
Add N-methylmorpholine N-oxide (NMO) (1.5 equiv) to the stirred solution.
-
Carefully add a catalytic amount of osmium tetroxide solution (0.02-0.05 equiv) to the reaction mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude cyclododecane-1,2-diol by flash column chromatography on silica gel or by recrystallization.
Upjohn Dihydroxylation Pathway
Ozonolysis of this compound
Ozonolysis is a powerful method for cleaving the double bond of this compound, which, depending on the workup conditions, can yield either a dicarbonyl compound or a dicarboxylic acid. Reductive workup typically employs dimethyl sulfide (B99878) (DMS) or zinc, while oxidative workup is often performed with hydrogen peroxide.
Data Presentation: Ozonolysis of Alkenes
| Workup Type | Reagents | Product Type |
| Reductive | 1. O₃, -78 °C2. (CH₃)₂S or Zn/H₂O | Aldehydes/Ketones |
| Oxidative | 1. O₃, -78 °C2. H₂O₂ | Carboxylic Acids/Ketones |
Experimental Protocol: Ozonolysis with Reductive Workup
This protocol describes the cleavage of this compound to form dodecanedial.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂) or Methanol (B129727) (MeOH)
-
Ozone (O₃) from an ozone generator
-
Dimethyl sulfide (DMS)
-
Nitrogen gas (N₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in dichloromethane or methanol in a flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.
-
Purge the solution with nitrogen gas to remove the excess ozone.
-
Add dimethyl sulfide (2.0 equiv) to the reaction mixture at -78 °C.
-
Allow the mixture to warm to room temperature and stir for at least 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the crude dodecanedial.
-
The product can be purified by column chromatography if necessary.
Ozonolysis Reaction Pathways
Hydrogenation of this compound
Hydrogenation of the double bond in this compound reduces it to the corresponding alkane, cyclododecane.[1] This is a fundamental transformation often carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Data Presentation: Catalytic Hydrogenation of Alkenes
| Catalyst | Hydrogen Source | Solvent | Pressure | Temperature | Yield (%) |
| 10% Pd/C | H₂ gas | Ethanol (B145695) | 50 psi | RT | >95 |
| PtO₂ (Adam's catalyst) | H₂ gas | Acetic Acid | 50 psi | RT | >95 |
| Raney Nickel | H₂ gas | Ethanol | 500 psi | 100 °C | High |
Experimental Protocol: Catalytic Hydrogenation with Pd/C
This protocol details the reduction of this compound to cyclododecane.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a balloon setup
-
Celite
Procedure:
-
In a suitable hydrogenation vessel, add this compound (1.0 equiv).
-
Carefully add 10% Pd/C (typically 1-5 mol % of palladium).
-
Add a suitable solvent such as ethanol or ethyl acetate to dissolve the substrate.
-
Seal the reaction vessel and purge the system with an inert gas like nitrogen or argon.
-
Introduce hydrogen gas, either from a cylinder to the desired pressure (e.g., 50 psi) in a Parr apparatus or by filling a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen or by TLC analysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain cyclododecane, which is often pure enough for subsequent use.
Catalytic Hydrogenation Workflow
References
Application Notes & Protocols: Synthesis of Nylon-12 Precursors from Cyclododecene
Introduction
Nylon-12 (Polyamide 12) is a high-performance polymer prized for its exceptional mechanical properties, chemical resistance, and thermal stability.[1][2] These characteristics make it indispensable in a wide range of applications, including automotive fuel lines, cable sheathing, and specialized films for the food and medical industries.[3][4] The industrial synthesis of Nylon-12 relies on the ring-opening polymerization of its monomer precursor, laurolactam (B145868) (also known as dodecanolactam).[3][5] An alternative precursor, 12-aminododecanoic acid, can also be used.[6]
The primary industrial route to these precursors often starts from butadiene, which is trimerized to form cyclododecatriene, a precursor to cyclododecene (B75492) and cyclododecane.[7][8] This document focuses on the key chemical transformations starting from this compound to produce laurolactam, a critical monomer for Nylon-12 production. The protocols detailed below are designed for researchers and scientists in chemical synthesis and materials development.
Synthesis Pathway Overview
The conversion of this compound to laurolactam is a multi-step process. The common pathway involves the initial conversion of this compound to cyclododecanone (B146445). This ketone then undergoes oximation to form cyclododecanone oxime, which is subsequently rearranged via the Beckmann rearrangement to yield the target lactam. Recently, more direct, one-pot syntheses from this compound have been developed to improve efficiency.[9][10]
Caption: Chemical pathway from this compound to laurolactam.
I. Synthesis of Lauryl Lactam from Cyclododecanone
This section details a two-step laboratory procedure for synthesizing laurolactam starting from cyclododecanone. The process involves the formation of an oxime intermediate, followed by a catalytic Beckmann rearrangement.
Data Summary
The following table summarizes the key quantitative data for the synthesis of laurolactam from cyclododecanone.
| Step | Reactants | Catalyst/Reagents | Conditions | Yield | Product M.P. (°C) |
| 1. Oximation | Cyclododecanone, Hydroxylamine (B1172632) HCl | NaOH, 95% Ethanol (B145695), H₂O | Reflux, 100 °C | 95% | 132–133[11] |
| 2. Beckmann Rearrangement | Cyclododecanone Oxime | Cyanuric Chloride, Anhydrous ZnCl₂ | Acetonitrile (B52724), Reflux, 82 °C, 60 min | 90% | 148–149[11] |
Experimental Protocols
The following protocols are adapted from a procedure developed for undergraduate organic chemistry laboratories, noted for its high yields and use of standard laboratory equipment.[11]
Protocol 1: Synthesis of Cyclododecanone Oxime
-
Reaction Setup: In a round-bottom flask, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol.
-
Reagent Addition: To this solution, add 0.6 g of hydroxylamine hydrochloride, 25 mL of deionized water, and 15 mL of a 10% (w/w) aqueous solution of sodium hydroxide (B78521) (NaOH).
-
Reflux: Attach a reflux condenser and heat the solution to reflux (approximately 100 °C) using a heating mantle. Maintain reflux for one hour.
-
Isolation and Purification: After the reaction is complete, cool the mixture in an ice/water bath to induce crystallization.
-
Filtration: Recover the crystalline oxime product via vacuum filtration using a Büchner funnel.
-
Drying: Allow the crystals to air-dry on filter paper. Once dry, record the mass and calculate the yield.
-
Characterization: Determine the melting point of the product and compare it to the reference value of 132–133 °C.[11]
Protocol 2: Beckmann Rearrangement to Lauryl Lactam
-
Reaction Setup: Place the dried cyclododecanone oxime from the previous step into a clean, dry round-bottom flask.
-
Catalyst/Solvent Addition: Add 12 mL of an acetonitrile solution containing the catalytic system: 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride.
-
Reflux: Using the same reflux apparatus, heat the solution to reflux (approximately 82 °C) for 60 minutes. The Beckmann rearrangement is an acid-catalyzed rearrangement of an oxime to an amide.[12][13]
-
Workup: After cooling, pour the reaction mixture into a separatory funnel containing 20 mL of ethyl acetate (B1210297) and 20 mL of deionized water.
-
Extraction: Shake the funnel, allow the layers to separate, and drain the aqueous layer. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent using a rotary evaporator to obtain the crude laurolactam.
-
Recrystallization: Dissolve the crude product in 95% ethanol (approx. 7 mL per gram of crude lactam). Crystallization occurs upon the addition of two parts deionized water.
-
Final Product: Filter the pure crystals, dry them, and characterize by determining the melting point (reference value: 148–149 °C).[11]
Caption: Laboratory workflow for the two-step synthesis of laurolactam.
II. Synthesis of 12-Aminododecanoic Acid
12-Aminododecanoic acid is another key monomer for Nylon-12 production.[3] It can be synthesized via several routes, including the hydrolysis of laurolactam or through alternative chemical and biocatalytic pathways.
Protocol 3: Synthesis via Reduction of 12-Oxododecanoic Acid Oxime
This protocol provides a method for synthesizing 12-aminododecanoic acid from a related C12 precursor.
-
Reaction Setup: In a Paar hydrogenation bottle, place 0.92 g of 12-oxododecanoic acid oxime and 10 mL of methanol (B129727).[14]
-
Catalyst Addition: Add 0.005 g of platinum oxide (Adam's catalyst).
-
Hydrogenation: Fit the bottle to a high-pressure hydrogenation system. Deaerate the vessel and then fill with hydrogen gas to a pressure of approximately 3 atm.
-
Reaction: Shake the reaction mixture continuously for 1.5 hours.
-
Isolation: Following hydrogenation, add 10 mL of methanol and heat gently to dissolve the product.
-
Purification: Filter the hot mixture to remove the platinum catalyst. Evaporate the filtrate to yield the 12-aminododecanoic acid product.
-
Recrystallization: The product can be further purified by recrystallization from an ethanol/water mixture (1:1) to yield pure 12-aminododecanoic acid (m.p. 184–186 °C).[14]
Alternative and Emerging Synthesis Routes
Research continues to explore more sustainable and efficient routes to Nylon-12 precursors. This includes one-pot syntheses that combine multiple steps, reducing waste and processing time.[10] Furthermore, biocatalytic methods using engineered microorganisms to convert renewable feedstocks like fatty acids into ω-aminododecanoic acid are gaining significant attention as a "green" alternative to traditional chemical synthesis.[8][15][16]
References
- 1. Nylon PA 12: Understanding PA 12 Material [unionfab.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Nylon 12 - Wikipedia [en.wikipedia.org]
- 4. Bot Verification [tdlmould.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. US5283315A - Continuous hydrolytic polymerization of laurolactam - Google Patents [patents.google.com]
- 7. US9994677B2 - Methods and compounds for producing nylon 12 - Google Patents [patents.google.com]
- 8. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot synthesis of laurolactam from this compound and air - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. www1.udel.edu [www1.udel.edu]
- 12. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. prepchem.com [prepchem.com]
- 15. Biosynthesis of Nylon 12 Monomer, ω-Aminododecanoic Acid Using Artificial Self-Sufficient P450, AlkJ and ω-TA [mdpi.com]
- 16. De novo biosynthesis of nylon 12 monomer ω-aminododecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Setup of Cyclododecene Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclododecene (B75492) is a valuable intermediate in the synthesis of various high-performance materials and fine chemicals. Its production is most commonly achieved through the selective hydrogenation of 1,5,9-cyclododecatriene (B1592173) (CDT). The key to a successful synthesis lies in the careful selection of catalysts and the precise control of reaction conditions to favor the formation of this compound (CDE) while minimizing the over-hydrogenation to cyclododecane (B45066) (CDA). This document provides detailed application notes and experimental protocols for the selective hydrogenation of 1,5,9-cyclododecatriene to this compound, as well as the complete hydrogenation to cyclododecane.
Data Presentation
The following tables summarize typical quantitative data for the hydrogenation of 1,5,9-cyclododecatriene under different catalytic systems. These values are representative and may require optimization for specific laboratory setups and desired outcomes.
Table 1: Selective Hydrogenation of 1,5,9-Cyclododecatriene to this compound
| Catalyst | Catalyst Loading (wt%) | Hydrogen Pressure | Temperature (°C) | Solvent | Reaction Time (h) | CDT Conversion (%) | CDE Selectivity (%) |
| 0.5% Pd/Al₂O₃ | 1-5 | 1-12 atm | 120-140 | n-decane | 2-6 | >95 | up to 93* |
| Ni-based catalysts | 5-10 | 2-10 bar | 25-80 | Isopropanol/Water | 12-24 | High | Good |
*Higher selectivity can be achieved when a mixture of cyclododecatriene and cyclododecadiene is used as the substrate.[1]
Table 2: Complete Hydrogenation of 1,5,9-Cyclododecatriene to Cyclododecane
| Catalyst | Catalyst Loading (wt%) | Hydrogen Pressure | Temperature (°C) | Solvent | Reaction Time (h) | CDT Conversion (%) | CDA Yield (%) |
| Raney® Ni | ~15 | 3.0-3.5 MPa | 100 | Ethanol (B145695) | 8 | >99 | >95 |
| 10% Pd/C | 5-10 | 10 atm | 70-220 | None (Neat) | 4-8 | >99 | >99 |
Experimental Workflow
The general workflow for the hydrogenation of cyclododecatriene involves several key stages, from reactor setup to product analysis.
Figure 1. General experimental workflow for the hydrogenation of 1,5,9-cyclododecatriene.
Experimental Protocols
Protocol 1: Selective Hydrogenation of 1,5,9-Cyclododecatriene to this compound using Pd/Al₂O₃
This protocol is designed for the selective hydrogenation of one double bond in 1,5,9-cyclododecatriene to yield this compound.
Materials:
-
1,5,9-Cyclododecatriene (CDT)
-
0.5% Palladium on alumina (B75360) (Pd/Al₂O₃) catalyst
-
n-Decane (or other suitable high-boiling inert solvent)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (high purity)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite® pad)
-
Rotary evaporator
-
Gas chromatograph (GC) or GC-Mass Spectrometer (GC-MS) for analysis
Procedure:
-
Reactor Setup:
-
Ensure the high-pressure autoclave is clean, dry, and equipped with a magnetic stir bar.
-
Assemble the reactor and perform a leak test according to the manufacturer's instructions.
-
-
Charging the Reactor:
-
In a separate flask, prepare a solution of 1,5,9-cyclododecatriene in n-decane (e.g., a 10-20 wt% solution).
-
Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), carefully add the Pd/Al₂O₃ catalyst to the autoclave. The catalyst loading can be varied, but a starting point of 1-5% by weight relative to the CDT is recommended.
-
Add the CDT solution to the autoclave.
-
-
Reaction Execution:
-
Seal the autoclave and connect it to a gas manifold.
-
Purge the reactor by pressurizing with nitrogen or argon to ~5 atm and then venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm).
-
Begin stirring and heat the reactor to the target temperature (e.g., 120 °C).
-
Monitor the reaction progress by observing the hydrogen uptake (pressure drop). The reaction is typically complete within 2-6 hours.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Purge the reactor with an inert gas.
-
Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent to ensure complete recovery of the product.
-
The solvent can be removed from the filtrate by vacuum distillation to yield the crude product.
-
-
Analysis:
-
Analyze the crude product by GC or GC-MS to determine the conversion of CDT and the selectivity to this compound, cyclododecadiene, and cyclododecane.
-
Protocol 2: Complete Hydrogenation to Cyclododecane using Raney® Nickel
This protocol details the complete saturation of all three double bonds in 1,5,9-cyclododecatriene to produce cyclododecane. This protocol is adapted from a procedure for the hydrogenation of a related this compound derivative.[2][3]
Materials:
-
1,5,9-Cyclododecatriene (CDT)
-
Raney® Nickel catalyst (slurry in water or ethanol)
-
Ethanol (reagent grade)
-
Hydrogen gas (high purity)
-
Stainless steel autoclave with stirring mechanism
-
Filtration apparatus
Procedure:
-
Catalyst Preparation (if starting from alloy):
-
In a fume hood, cautiously add Raney nickel-aluminum alloy powder in small portions to a cooled solution of sodium hydroxide (B78521) (e.g., 160 g NaOH in 600 mL water, cooled to 50 °C).
-
After the addition is complete, allow the mixture to digest with stirring.
-
Carefully decant the sodium aluminate solution and wash the catalyst repeatedly with distilled water until the washings are neutral.
-
Wash the catalyst with ethanol to replace the water. Store the active catalyst under ethanol.
-
-
Reactor Setup and Charging:
-
Charge a 200 mL stainless steel autoclave with Raney® Nickel catalyst (~1.5 g), 1,5,9-cyclododecatriene (10 g), and ethanol (100 mL).[3]
-
-
Reaction Execution:
-
Work-up and Product Isolation:
-
After the reaction period, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be kept wet with solvent at all times. Do not allow the filter cake to dry in the air.
-
Remove the ethanol from the filtrate by rotary evaporation to yield the crude cyclododecane.
-
-
Analysis:
-
The purity of the resulting cyclododecane can be assessed by GC or GC-MS.
-
Product Analysis by GC-MS
Gas chromatography-mass spectrometry is a powerful tool for monitoring the progress of the hydrogenation reaction and characterizing the product mixture.
Typical GC-MS Parameters:
-
GC Column: A non-polar capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase (e.g., HP-5ms, DB-5ms), is suitable for separating CDT, CDE, and CDA. A common column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injection: Split or splitless injection can be used, depending on the concentration of the sample. An injection volume of 1 µL is typical.
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to a final temperature of 250-280 °C.
-
Hold at the final temperature for 5-10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
The identity of the peaks can be confirmed by comparing the retention times and mass spectra to those of authentic standards and by fragmentation pattern analysis.
Logical Relationship of Hydrogenation Products
The hydrogenation of 1,5,9-cyclododecatriene is a stepwise process. The desired product, this compound, is an intermediate that can be further hydrogenated to the fully saturated cyclododecane.
Figure 2. Stepwise hydrogenation pathway of 1,5,9-cyclododecatriene.
References
Application Note: Monitoring the Epoxidation of Cyclododecene using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and reliable method for the quantitative monitoring of the epoxidation of cyclododecene (B75492) to this compound oxide using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require accurate tracking of reaction kinetics and product formation. The methodology covers sample preparation, GC-MS instrument parameters, and data analysis. A representative dataset is provided to illustrate the application of this method in a time-course experiment.
Introduction
This compound is a valuable intermediate in the synthesis of various commercially important products, including fragrances, polymers, and flame retardants. The epoxidation of this compound is a key transformation, yielding this compound oxide, a versatile building block for further chemical modifications. Accurate and efficient monitoring of this reaction is crucial for process optimization, yield maximization, and ensuring product quality.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this application due to its high separation efficiency, sensitivity, and specificity.[1] It allows for the simultaneous separation and quantification of the starting material (this compound) and the product (this compound oxide) in a complex reaction mixture.
Experimental Protocols
Materials and Reagents
-
This compound (cis/trans mixture, ≥99%)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Dichloromethane (B109758) (DCM, HPLC grade)
-
Dodecane (B42187) (internal standard, ≥99%)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
Instrumentation
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent)
-
Mass Spectrometer: Agilent 5975C MS detector (or equivalent)[2]
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar column[2]
-
Autosampler: Agilent 7683 series (or equivalent)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound, this compound oxide, and dodecane (internal standard) each in 10 mL of dichloromethane in separate volumetric flasks.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions with dichloromethane to cover the expected concentration range of the reaction samples. A typical range would be from 1 µg/mL to 100 µg/mL. Each calibration standard should contain a constant concentration of the internal standard (e.g., 20 µg/mL).
Reaction Procedure: Epoxidation of this compound
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 1.0 g, 6.0 mmol) in 20 mL of dichloromethane.
-
Add the internal standard, dodecane (e.g., 100 mg), to the reaction mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (e.g., 1.3 g, 7.5 mmol) in 15 mL of dichloromethane to the stirred solution over 15 minutes.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes).
Sample Preparation for GC-MS Analysis
-
Withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding it to a vial containing 1 mL of a freshly prepared 10% sodium sulfite solution to destroy excess peroxy acid.
-
Add 1 mL of saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.
-
Vortex the mixture for 30 seconds and allow the layers to separate.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Dry the organic layer over a small amount of anhydrous magnesium sulfate.
-
Filter the dried solution through a 0.22 µm syringe filter into a GC vial.
-
Dilute the sample with dichloromethane as necessary to fall within the calibration range.
GC-MS Instrumental Parameters
| Parameter | Setting |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C[1] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min[1] |
| Oven Program | |
| Initial Temperature | 70 °C, hold for 2 minutes |
| Ramp 1 | 10 °C/min to 180 °C |
| Ramp 2 | 20 °C/min to 280 °C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[1] |
| MS Source Temperature | 230 °C[2] |
| MS Quad Temperature | 150 °C[2] |
| Scan Range | m/z 40-400[1] |
| Solvent Delay | 3 minutes |
Data Analysis and Results
The quantification of this compound and this compound oxide is performed using the internal standard method. The peak areas of the target analytes and the internal standard are obtained from the extracted ion chromatograms of their characteristic ions.
-
This compound (m/z): 166 (M+), 96, 82, 67
-
This compound Oxide (m/z): 182 (M+), 111, 98, 81
-
Dodecane (Internal Standard, m/z): 170 (M+), 85, 71, 57
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analytes in the reaction samples is then determined from this calibration curve.
Representative Quantitative Data
The following table presents a hypothetical dataset from the time-course monitoring of the epoxidation of this compound.
| Time (minutes) | This compound Conc. (mg/mL) | This compound Oxide Conc. (mg/mL) | Conversion (%) |
| 0 | 50.0 | 0.0 | 0.0 |
| 15 | 35.5 | 16.8 | 29.0 |
| 30 | 24.8 | 29.2 | 50.4 |
| 60 | 12.1 | 43.9 | 75.8 |
| 90 | 5.8 | 51.2 | 88.4 |
| 120 | 2.5 | 55.1 | 95.0 |
Note: This data is for illustrative purposes only.
Visualizations
Caption: Experimental workflow for monitoring this compound epoxidation.
References
Application of Cyclododecene Derivatives in High-Performance Coatings and Adhesives
Introduction
Cyclododecene (B75492), a 12-carbon cycloalkene, serves as a critical precursor in the synthesis of high-performance polymers for demanding coating and adhesive applications. While not used directly, its derivatives, primarily dodecanedioic acid (DDDA) and laurolactam (B145868), are key monomers for producing specialty polyamides and polyesters. These polymers offer a unique combination of properties, including excellent thermal stability, chemical resistance, and mechanical strength, making them suitable for use in automotive, aerospace, electronics, and industrial sectors.
This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing this compound-derived polymers in the development of advanced coatings and adhesives.
Synthesis of Key Monomers from this compound
The primary route to functional monomers from this compound involves oxidative cleavage of the double bond to form dodecanedioic acid or conversion to cyclododecanone (B146445), a precursor to laurolactam.
Dodecanedioic Acid (DDDA) Synthesis via Ozonolysis
Ozonolysis is a common method for the preparation of dicarboxylic acids from cyclic alkenes.
Experimental Protocol: Ozonolysis of this compound
-
Reaction Setup: Dissolve this compound in a suitable solvent, such as methanol (B129727) or a mixture of methanol and dichloromethane, in a three-neck flask equipped with a gas inlet tube, a stirrer, and a gas outlet connected to a trap containing a potassium iodide solution to decompose excess ozone. Cool the reaction mixture to a low temperature, typically -78°C, using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. The progress of the reaction can be monitored by the appearance of a blue color, indicating an excess of ozone.
-
Work-up: After the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone. The resulting ozonide is then decomposed.
-
Oxidative Work-up: Add an oxidizing agent, such as hydrogen peroxide, to the reaction mixture and allow it to warm to room temperature. This process converts the ozonide directly to dodecanedioic acid.
-
Reductive Work-up: Alternatively, a reducing agent like dimethyl sulfide (B99878) or zinc dust can be used to first yield an aldehyde, which is then oxidized to the carboxylic acid in a separate step.
-
-
Purification: The crude dodecanedioic acid can be purified by recrystallization from a suitable solvent, such as water or an alcohol/water mixture.
Laurolactam Synthesis
Laurolactam is produced from cyclododecanone, which can be synthesized from this compound via oxidation. The subsequent conversion of cyclododecanone to laurolactam involves oximation followed by a Beckmann rearrangement.
Experimental Protocol: Synthesis of Laurolactam
-
Oximation of Cyclododecanone: React cyclododecanone with a hydroxylamine (B1172632) salt (e.g., hydroxylamine sulfate) in a suitable solvent. The reaction is typically carried out at elevated temperatures (above 70°C).
-
Beckmann Rearrangement: The resulting cyclododecanone oxime is then subjected to a Beckmann rearrangement in the presence of a strong acid, such as concentrated sulfuric acid or oleum, to yield laurolactam.[1]
-
Purification: The laurolactam can be purified by distillation under reduced pressure.
Polymer Synthesis from this compound-Derived Monomers
Polyamide Synthesis
2.1.1. Polyamide 6,12 from Dodecanedioic Acid
Polyamide 6,12 (PA 6,12) is synthesized through the polycondensation of hexamethylenediamine (B150038) and dodecanedioic acid.
Experimental Protocol: Synthesis of Polyamide 6,12
-
Monomer Charging: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation condenser, charge equimolar amounts of dodecanedioic acid and hexamethylenediamine.
-
Salt Formation (Optional but recommended for stoichiometry control): The monomers can be reacted in an aqueous solution to form a nylon salt, which is then isolated and purified.
-
Polycondensation: Heat the monomer mixture (or the nylon salt) under a nitrogen atmosphere. The temperature is gradually increased to around 220-280°C. Water is eliminated as a byproduct of the condensation reaction and is collected.
-
Vacuum Stage: Apply a vacuum to the system to remove the remaining water and drive the polymerization to completion, achieving the desired molecular weight.
-
Polymer Recovery: The molten polymer is then extruded, cooled, and pelletized.
2.1.2. Polyamide 12 from Laurolactam
Polyamide 12 (PA 12) is produced via the ring-opening polymerization of laurolactam.
Experimental Protocol: Ring-Opening Polymerization of Laurolactam
-
Monomer Preparation: Ensure the laurolactam monomer is dry, as water can interfere with the polymerization.
-
Initiation: The polymerization can be initiated either hydrolytically or anionically.
-
Hydrolytic Polymerization: Heat laurolactam with a controlled amount of water (acting as an initiator) in a sealed reactor under pressure at temperatures around 260-300°C.
-
Anionic Polymerization: Use a strong base (e.g., sodium hydride) as a catalyst and an N-acyl lactam as an activator at lower temperatures (150-180°C).
-
-
Polymerization: The reaction proceeds via the nucleophilic attack of the growing chain end on the lactam monomer.
-
Polymer Recovery: The resulting Polyamide 12 is then processed similarly to Polyamide 6,12.
Polyester (B1180765) Synthesis from Dodecanedioic Acid
Aliphatic polyesters are synthesized by the polycondensation of a diacid (DDDA) and a diol.
Experimental Protocol: Synthesis of Poly(butylene dodecanedioate)
-
Monomer Charging: In a reaction vessel, combine dodecanedioic acid and a slight excess of 1,4-butanediol (B3395766) (e.g., 1.2:1 molar ratio). Add a catalyst, such as titanium tetrabutoxide (typically 50-200 ppm).
-
Esterification: Heat the mixture to 180-200°C under a slow stream of nitrogen. Water is formed as a byproduct and is removed by distillation. This stage is continued for 2-4 hours.
-
Polycondensation: Increase the temperature to approximately 220°C and gradually apply a vacuum over 30-60 minutes to remove the excess diol and drive the polymerization.
-
Polymer Recovery: Once the desired viscosity is reached, release the vacuum with nitrogen, cool the reactor, and recover the solid polyester.
Application in Coatings
Polymers derived from this compound are used in various coating applications, including powder coatings and protective films, where their durability and resistance are highly valued.
Polyamide 12 Powder Coatings
Polyamide 12 is well-suited for powder coatings due to its toughness, chemical resistance, and good flow properties upon melting.
Formulation Protocol: Polyamide 12 Powder Coating
-
Premixing: Dry blend Polyamide 12 powder with other components such as pigments (e.g., titanium dioxide for white coatings), flow control agents, and degassing agents in a high-speed mixer.
-
Extrusion: Melt-compound the premix in a heated extruder. The extrusion process ensures uniform dispersion of all components.
-
Grinding and Sieving: The extruded material is cooled and then ground into a fine powder. The powder is sieved to obtain the desired particle size distribution for the specific application method (e.g., electrostatic spray).
-
Application: The powder coating is applied to the substrate (typically a metal) using an electrostatic spray gun.
-
Curing: The coated substrate is then heated in an oven to a temperature above the melting point of the Polyamide 12, allowing the powder to melt, flow, and form a continuous film.
Dodecanedioic Acid-Based Polyester Coatings
Polyesters based on DDDA can be formulated into protective coatings for metal substrates.
Formulation Protocol: DDDA-Polyester Protective Coating
-
Resin Synthesis: Synthesize a DDDA-based polyester with a suitable diol to achieve the desired flexibility and hardness. The molecular weight is controlled to ensure good film-forming properties.
-
Coating Formulation: Dissolve the polyester resin in a suitable solvent system. Add crosslinking agents (e.g., melamine-formaldehyde resins for thermosetting coatings), catalysts, pigments, and other additives like UV stabilizers and anti-corrosion agents.
-
Application: Apply the coating to a prepared metal surface (e.g., steel) using techniques such as spraying, dipping, or roll-coating.
-
Curing: Cure the coating at an elevated temperature to facilitate the crosslinking reaction, resulting in a durable and resistant film. A study on polyester coatings on steel showed that the incorporation of graphite (B72142) can improve wear resistance and corrosion protection.[2]
Data Presentation: Performance of DDDA-Polyester Coatings
| Property | Test Method | Result | Reference |
| Adhesion to Steel | Cross-cut test (ASTM D3359) | High adhesion (cohesive failure) | [2] |
| Corrosion Resistance | Salt spray test (ASTM B117) | Good protection against corrosion | [3][4] |
| Hardness | Pencil Hardness (ASTM D3363) | Varies with formulation (e.g., HB-2H) | - |
| Chemical Resistance | Spot Test (ASTM D1308) | Good resistance to various chemicals | [3] |
Application in Adhesives
Polyamides derived from this compound are widely used in hot-melt adhesives due to their excellent bonding strength, flexibility, and resistance to harsh environments.
Polyamide-Based Hot-Melt Adhesives
These adhesives are solid at room temperature and are applied in a molten state.
Formulation Protocol: Polyamide Hot-Melt Adhesive
-
Polymer Selection: Choose a polyamide grade (e.g., based on DDDA or laurolactam) with the appropriate melt viscosity, open time, and setting speed for the intended application. Polyamide adhesives are known for their high performance in demanding applications.[5]
-
Compounding: Melt the polyamide resin and blend it with other components such as tackifiers (to improve initial adhesion), plasticizers (to increase flexibility), and antioxidants (to prevent degradation at application temperatures).
-
Forming: The molten adhesive is then formed into the desired shape, such as sticks, pellets, or films.
Application Protocol:
-
Melting: Heat the hot-melt adhesive to its application temperature using a suitable applicator (e.g., a hot glue gun or a bulk melter).
-
Application: Apply the molten adhesive to one of the substrates to be bonded.
-
Bonding: Quickly join the second substrate and apply pressure while the adhesive cools and solidifies to form a strong bond.
Data Presentation: Properties of Polyamide Adhesives
| Property | Test Method | Typical Value | Reference |
| Tensile Strength | ASTM D638 | Up to 25 MPa | [6] |
| Lap Shear Strength (Aluminum) | ASTM D1002 | Can reach up to 34.45 MPa with surface treatment | [7][8] |
| Service Temperature | - | Can be up to 204°C | [5] |
| Chemical Resistance | - | Good resistance to oils, greases, and many solvents | [9][10] |
Visualizations
Caption: Workflow from this compound to Coatings and Adhesives.
Caption: General Workflow for Coating Formulation.
Caption: Hot-Melt Adhesive Formulation and Application.
References
- 1. Mastering Polyamide Hot Melt Adhesives: A Comprehensive Guide [snschem.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Polyester-Based Coatings for Corrosion Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stm.bookpi.org [stm.bookpi.org]
- 5. Properties, Types & Applications of Hot Melt Adhesives [iqsdirectory.com]
- 6. hengningfilm.com [hengningfilm.com]
- 7. researchgate.net [researchgate.net]
- 8. vallway.org [vallway.org]
- 9. Polyamide (PA): Properties, applications and processing [kdfeddersen.com]
- 10. Electronics Assembly - Electronics Adhesives - Hotmelt Adhesives - Polyamide-Based Hot Melt Adhesive [gluespec.com]
Application Note and Protocol: Selective Epoxidation of Cyclododecene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective epoxidation of cyclododecene (B75492) to produce 1,2-epoxycyclododecane is a crucial transformation in organic synthesis, providing a key intermediate for the production of perfumes, pharmaceuticals, and polymers. This document outlines detailed protocols for the selective epoxidation of this compound, with a focus on methods employing hydrogen peroxide as a green oxidant in conjunction with various catalytic systems. The protocols described herein are based on established methodologies for the epoxidation of large-ring cyclic olefins, such as cyclododecatriene, which share similar reaction principles.
Catalytic Systems and Methodologies
The selective epoxidation of this compound can be effectively achieved through several catalytic routes, including heterogeneous catalysis and phase-transfer catalysis (PTC). These methods offer high selectivity and yield while often utilizing environmentally benign oxidants like hydrogen peroxide.
Heterogeneous Catalysis using Ti-MCM-41
Titanium-substituted mesoporous silica (B1680970) (Ti-MCM-41) is an effective heterogeneous catalyst for the epoxidation of cyclic olefins.[1] Its high surface area and the presence of isolated active titanium sites contribute to its catalytic activity and selectivity.
Phase-Transfer Catalysis (PTC) with Tungsten-Based Catalysts
Phase-transfer catalysis is a powerful technique for reactions involving immiscible phases. In the context of this compound epoxidation, a tungsten-based catalyst in conjunction with a phase-transfer agent facilitates the reaction between the aqueous hydrogen peroxide and the organic substrate.[2][3] Commonly used catalysts include tungstophosphoric acid (H₃PW₁₂O₄₀) or sodium tungstate (B81510) (Na₂WO₄) with a quaternary ammonium (B1175870) salt like methyltrioctylammonium chloride (Aliquat® 336) acting as the phase-transfer catalyst.[2][3]
Experimental Protocols
Protocol 1: Epoxidation using Ti-MCM-41 Catalyst
This protocol is adapted from studies on the epoxidation of 1,5,9-cyclododecatriene (B1592173).[1]
Materials:
-
1,5,9-cyclododecatriene (CDT) (as a representative substrate)
-
Ti-MCM-41 catalyst
-
Hydrogen peroxide (30-50 wt% in H₂O)
-
Isopropyl alcohol (i-PrOH) or Acetonitrile (MeCN) as solvent
-
Magnetic stirrer and hotplate
-
Round-bottom flask with condenser
-
Centrifuge
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the Ti-MCM-41 catalyst (e.g., 5 wt% relative to the substrate).
-
Add the solvent (e.g., 80 wt% i-PrOH in the reaction mixture).[1]
-
Add the 1,5,9-cyclododecatriene.
-
Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring (e.g., 500 rpm).[1]
-
Add hydrogen peroxide dropwise to the reaction mixture. The molar ratio of CDT to H₂O₂ can be varied (e.g., 2:1 for high selectivity or 1:2 for higher conversion).[1]
-
Maintain the reaction at the set temperature for the desired time (e.g., 1-4 hours).
-
Samples can be taken at various time intervals to monitor the reaction progress.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by centrifugation.
-
The liquid phase is then analyzed by gas chromatography to determine the conversion of the substrate and the selectivity to the epoxide.
Protocol 2: Epoxidation using Phase-Transfer Catalysis
This protocol is based on the use of a tungsten-based catalyst and a phase-transfer agent.[2][3][4]
Materials:
-
1,5,9-cyclododecatriene (CDT)
-
Tungstophosphoric acid (H₃PW₁₂O₄₀) or Sodium Tungstate (Na₂WO₄)
-
Phosphoric acid (H₃PO₄) (if using sodium tungstate)
-
Methyltrioctylammonium chloride (Aliquat® 336) or other quaternary ammonium salt
-
Hydrogen peroxide (30 wt% in H₂O)
-
Toluene or dichloromethane (B109758) as solvent (optional, can be run solvent-free)[3]
-
Magnetic stirrer and hotplate
-
Round-bottom flask with condenser
Procedure:
-
In a round-bottom flask, combine 1,5,9-cyclododecatriene, the tungsten catalyst (e.g., H₃PW₁₂O₄₀), and the phase-transfer catalyst (e.g., Aliquat® 336).
-
If using sodium tungstate, phosphoric acid is also added.
-
The mixture is stirred vigorously (e.g., 400-600 rpm) at the desired temperature (e.g., 50 °C).[3][4]
-
Hydrogen peroxide is added dropwise. A typical molar ratio of H₂O₂ to CDT is 1.5:1.[4]
-
The reaction is allowed to proceed for a specified time (e.g., 30 minutes).[4]
-
Upon completion, the organic layer is separated, washed with water, and dried.
-
The product composition is determined by gas chromatography.
Data Presentation
The following tables summarize quantitative data from various studies on the selective epoxidation of 1,5,9-cyclododecatriene (CDT) to 1,2-epoxy-5,9-cyclododecadiene (ECDD), which serves as a model for the epoxidation of this compound.
Table 1: Heterogeneous Catalysis with Ti-MCM-41
| Catalyst | Substrate:H₂O₂ Molar Ratio | Solvent | Temperature (°C) | Time (min) | CDT Conversion (%) | ECDD Selectivity (%) | Reference |
| Ti-MCM-41 (5 wt%) | 2:1 | i-PrOH (80 wt%) | 80 | 240 | 13 | ~100 | [1] |
| Ti-MCM-41 (5 wt%) | 1:2 | i-PrOH (80 wt%) | 80 | 60 | 37 | 56 | [1] |
| Modified Ti-MCM-41 | 2:1 | Acetonitrile | 60 | 300 | 11.3 | 95.6 | [1] |
| Standard Ti-MCM-41 | - | - | - | - | 7.3 | 97.3 | [1] |
Table 2: Phase-Transfer Catalysis
| Catalyst System | Substrate:H₂O₂ Molar Ratio | Solvent | Temperature (°C) | Time (min) | CDT Conversion (%) | ECDD Yield (%) | Reference |
| H₃PW₁₂O₄₀ / Aliquat® 336 | 1:1.5 | Toluene | 50 | 30 | 72.3 | 54.9 | [4] |
| H₃PW₁₂O₄₀ / Aliquat® 336 | 1.5:1 - 3:1 | Dichloromethane or None | 40-50 | 35-50 | - | 44-47 | [3] |
| HAHPT | 3:1 | Water | 55 | 60 | - | 61.8 (average) | [5] |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the selective epoxidation of this compound.
Conclusion
The selective epoxidation of this compound is a well-established process with multiple effective protocols. The choice between heterogeneous and phase-transfer catalysis will depend on factors such as desired selectivity, reaction conditions, and ease of catalyst separation and recycling. The provided protocols and data offer a solid foundation for researchers to develop and optimize the synthesis of 1,2-epoxycyclododecane for various applications.
References
Application Notes and Protocols: Cyclododecene as a Precursor for Macrocyclic Compounds
Introduction
Cyclododecene, a 12-carbon cyclic olefin, is a versatile and economically significant building block in the chemical industry. Primarily derived from the cyclotrimerization of 1,3-butadiene (B125203) followed by partial or full hydrogenation, its unique ring structure serves as a gateway to a diverse array of macrocyclic compounds and polymers. The inherent ring strain and the reactive double bond allow for a variety of chemical transformations, including ring-opening cleavage, polymerization, and ring expansion. These transformations yield high-value products with widespread applications, from engineering plastics and high-performance lubricants to fine fragrances and advanced optical materials. This document provides detailed application notes and experimental protocols for key synthetic routes starting from this compound, intended for researchers, chemists, and professionals in drug development and materials science.
Application Note 1: Synthesis of Dodecanedioic Acid (DDDA)
Overview
Dodecanedioic acid (DDDA) is a linear α,ω-dicarboxylic acid that is a crucial monomer for the production of high-performance polyamides (such as Nylon 6,12), polyesters, and polyurethanes.[1] It also finds use as a corrosion inhibitor, a component in lubricants and plasticizers, and a raw material for fragrances.[1] this compound can be efficiently converted to DDDA through two primary industrial routes: a multi-step process involving hydrogenation and subsequent oxidation, or a direct oxidative cleavage via ozonolysis.
Key Synthetic Pathways
Two major pathways from this compound's precursors to DDDA are outlined below.
References
Troubleshooting & Optimization
Technical Support Center: Cyclododecene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclododecene (B75492), with a primary focus on improving reaction yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound? A1: The most common and industrially significant method for synthesizing this compound is the selective partial hydrogenation of 1,5,9-cyclododecatriene (B1592173) (CDT).[1][2] CDT itself is typically produced via the cyclotrimerization of butadiene.[3][4] The key to this process is achieving high selectivity to avoid over-hydrogenation to cyclododecane (B45066) or incomplete reaction, which leaves cyclododecadiene intermediates.[5]
Q2: What are the critical factors that influence the yield and selectivity of this compound synthesis? A2: The yield and selectivity are primarily influenced by three main factors: the choice of catalyst, the reaction conditions (temperature and hydrogen pressure), and the reaction time.[1][5] The catalyst determines the reaction's intrinsic rate and selectivity, while the conditions must be finely tuned to favor the formation of this compound over byproducts.[1]
Q3: What are common byproducts in this synthesis, and how do they affect the final product? A3: Common byproducts include cyclododecadiene (from incomplete hydrogenation) and cyclododecane (from complete hydrogenation).[5] These impurities can be difficult to separate from this compound due to similar boiling points and may affect the quality and performance of downstream products, such as polymers or fine chemicals.[6] Other synthesis byproducts can also include various isomers and oligomers depending on the initial CDT purity.[4]
Troubleshooting Guide
This guide addresses specific issues encountered during the selective hydrogenation of 1,5,9-cyclododecatriene (CDT) to this compound.
Issue 1: Low Yield or Poor Conversion of CDT
Plausible Cause: Insufficient catalyst activity or suboptimal reaction conditions.
| Troubleshooting Step | Recommended Action | Rationale |
| 1. Verify Catalyst Activity | Ensure the catalyst is fresh and has been handled under appropriate inert conditions if air-sensitive. For heterogeneous catalysts, verify the surface area and active site concentration. Consider a trial run with a fresh batch of catalyst. | Catalysts can deactivate over time due to poisoning, coking, or structural changes.[1] Ensuring catalyst activity is a critical first step. |
| 2. Optimize Catalyst Loading | Systematically vary the catalyst concentration. Start with literature-recommended values and adjust based on conversion rates. | An insufficient amount of catalyst will lead to slow or incomplete reactions, while excessive loading can sometimes promote side reactions or become economically unviable. |
| 3. Adjust Reaction Temperature | Increase the reaction temperature in controlled increments (e.g., 10-20°C). A patented process suggests a range of 100°C to 250°C, with 150°C to 200°C being preferable.[2] | Higher temperatures generally increase the reaction rate. However, excessive heat can lead to catalyst degradation or reduced selectivity. |
| 4. Increase Hydrogen Pressure | Gradually increase the hydrogen pressure. Monitor the reaction progress closely to avoid over-hydrogenation. | Higher H₂ pressure increases the concentration of dissolved hydrogen, which can drive the reaction forward and improve the conversion rate. |
Issue 2: Poor Selectivity (High Levels of Cyclododecane and/or Cyclododecadiene)
Plausible Cause: The reaction conditions or catalyst choice favors over- or under-hydrogenation.
| Troubleshooting Step | Recommended Action | Rationale |
| 1. Refine Reaction Time | Perform a time-course study by taking aliquots at regular intervals to determine the point of maximum this compound concentration before significant over-hydrogenation to cyclododecane occurs. | The key is partial hydrogenation. Stopping the reaction at the optimal time is crucial for maximizing the yield of the desired intermediate product.[5] |
| 2. Moderate Reaction Conditions | If over-hydrogenation is the issue, reduce the temperature and/or hydrogen pressure. | Milder conditions slow the reaction rate, providing a wider window to stop the reaction at the desired point and preventing the reaction from proceeding to full saturation. |
| 3. Evaluate Catalyst Choice | The choice of catalyst is paramount for selectivity.[1] If selectivity remains poor, consider alternative catalysts. Nickel halide complexes with trihydrocarbyl phosphines have been reported to give high yields.[2] Heterogeneous catalysts like supported Palladium or Raney Nickel are also used.[7] | Different catalysts have different intrinsic selectivities for partial hydrogenation. Some may be more prone to over-hydrogenation than others under similar conditions. |
Issue 3: Product Contamination with Catalyst Residues
Plausible Cause: Inefficient removal of a homogeneous catalyst or leaching from a heterogeneous catalyst.
| Troubleshooting Step | Recommended Action | Rationale |
| 1. Re-evaluate Catalyst Type | If using a homogeneous catalyst (e.g., Ru complexes), catalyst-product separation can be inherently difficult.[5] Consider switching to a heterogeneous catalyst (e.g., metal oxide, supported Ni or Pd) which can be removed by simple filtration. | Heterogeneous catalysts simplify the workup process, reduce product contamination, and allow for easier catalyst recycling. |
| 2. Enhance Purification | If catalyst traces persist, employ advanced purification techniques. Vacuum distillation is a common method for purifying this compound. Adsorbent beds (e.g., activated carbon, alumina) may also be used to trap metal residues. | Post-synthesis purification is essential for achieving the high purity required for many applications.[8] |
Experimental Protocols
Protocol: Selective Hydrogenation of 1,5,9-Cyclododecatriene
This protocol provides a general methodology. Specific parameters should be optimized based on the available equipment and catalyst system.
-
Reactor Preparation:
-
A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature/pressure controls is required.
-
Thoroughly clean and dry the reactor.
-
Add the 1,5,9-cyclododecatriene (CDT) and, if used, an appropriate solvent (e.g., ethanol, isopropanol).[7]
-
Add the catalyst (e.g., Raney Nickel, Pd/C, or a Ni-phosphine complex). Catalyst loading is typically between 0.1-5% by weight relative to the CDT.
-
-
Reaction Execution:
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 150-200°C).[2]
-
Monitor the reaction progress by observing the drop in hydrogen pressure. Optionally, take samples periodically via the sampling valve for analysis by Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Once the desired conversion is reached, stop the heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen.
-
If a heterogeneous catalyst was used, filter the reaction mixture to remove the catalyst.
-
If a homogeneous catalyst was used, proceed with the appropriate extraction or separation protocol.
-
Remove any solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation to separate it from unreacted CDT, cyclododecane, and other byproducts.[8]
-
Visualizations
Process and Troubleshooting Diagrams
Caption: Industrial synthesis pathway from butadiene to this compound.
Caption: A step-by-step guide for troubleshooting common synthesis issues.
References
- 1. sylzyhg.com [sylzyhg.com]
- 2. US3499050A - Hydrogenation of cyclododecatriene to this compound - Google Patents [patents.google.com]
- 3. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2020130304A1 - Synthesis method and synthesis device for this compound - Google Patents [patents.google.com]
- 6. resources.culturalheritage.org [resources.culturalheritage.org]
- 7. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Selective Hydrogenation of Cyclododecatriene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of 1,5,9-cyclododecatriene (B1592173) (CDT) to cyclododecene (B75492) (CDE).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective hydrogenation of cyclododecatriene (CDT)?
A1: The main challenges include controlling the selectivity towards the desired product, this compound (CDE), preventing over-hydrogenation to cyclododecane (B45066) (CDA), and managing catalyst deactivation. The boiling points of CDT, CDE, and CDA are very close, making separation by distillation difficult, which necessitates high reaction selectivity.[1]
Q2: Which catalysts are commonly used for the selective hydrogenation of CDT?
A2: Palladium-based catalysts, particularly palladium on alumina (B75360) (Pd/Al₂O₃) or carbon (Pd/C), are widely used.[1] Other metals like ruthenium and nickel have also been investigated. The choice of catalyst and support significantly influences both activity and selectivity.
Q3: What is a typical selectivity for CDE that can be achieved?
A3: On a Pd/Al₂O₃ catalyst, a selectivity of up to 55% for this compound can be achieved. This can be improved to as high as 93% when using a mixed feed of cyclododecatriene and cyclododecadiene.[1]
Q4: How do reaction conditions affect the selectivity of CDT hydrogenation?
A4: Reaction conditions such as temperature, pressure, and solvent play a crucial role. Generally, lower temperatures and pressures favor higher selectivity towards the intermediate product (CDE). For instance, with a Pd/Al₂O₃ catalyst, reactions are often run at temperatures up to 140°C and pressures up to 12 atm.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the selective hydrogenation of CDT.
Problem 1: Low Selectivity to this compound (CDE)
Symptoms:
-
High yield of the fully hydrogenated product, cyclododecane (CDA).
-
Presence of significant amounts of unreacted CDT and cyclododecadiene (CDD) isomers at low conversion.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Reaction Conditions | Optimize temperature and hydrogen pressure. Higher temperatures and pressures can lead to over-hydrogenation.[2] Start with milder conditions (e.g., lower temperature and pressure) and gradually increase them. |
| Incorrect Catalyst Choice | The catalyst support and metal loading can influence selectivity. Consider screening different catalysts (e.g., Pd/Al₂O₃ vs. Pd/C) and different metal loadings. |
| Poor Mass Transfer | Inefficient stirring can lead to localized areas of high hydrogen concentration, promoting over-hydrogenation. Ensure vigorous and efficient stirring of the reaction mixture. |
| Catalyst Aging/Deactivation | Over time, the catalyst's surface properties can change, affecting selectivity. If selectivity drops with a reused catalyst, consider regeneration or using a fresh batch. |
Problem 2: Low or No Conversion of Cyclododecatriene (CDT)
Symptoms:
-
The reaction fails to initiate or stalls at a very low conversion rate.
-
No significant hydrogen uptake is observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation/Poisoning | The catalyst may be poisoned by impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur or nitrogen compounds).[3] Ensure the purity of all reactants and consider passing the substrate through a purification column (e.g., activated alumina). |
| Inactive Catalyst | The catalyst may have been improperly handled or stored, leading to oxidation or loss of activity. Use a fresh batch of catalyst, ensuring it is handled under an inert atmosphere. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the scale of the reaction. While excessive loading can reduce selectivity, insufficient loading will result in low conversion.[4] |
| Inadequate Reaction Conditions | The temperature or pressure may be too low for the catalyst to be active. Consult literature for the optimal operating conditions for your specific catalyst system. |
Problem 3: Catalyst Deactivation
Symptoms:
-
A gradual decrease in reaction rate and conversion over multiple runs with a recycled catalyst.
-
A noticeable change in the physical appearance of the catalyst (e.g., clumping, color change).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sintering | High reaction temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area. Avoid excessive temperatures and consider a catalyst with higher thermal stability. |
| Coking/Fouling | Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[5] This is more common at higher temperatures. A regeneration procedure involving controlled oxidation can often remove these deposits. |
| Leaching | The active metal may leach from the support into the reaction mixture, especially under harsh conditions or with certain solvents. Analyze the product mixture for traces of the metal. |
Data Presentation
Table 1: Influence of Reaction Conditions on CDT Hydrogenation over Pd/Al₂O₃ Catalyst
| Temperature (°C) | Pressure (atm) | Substrate | CDE Selectivity (%) | Reference |
| up to 140 | up to 12 | 1,5,9-Cyclododecatriene | up to 55 | [1] |
| 120 | 1 | Mixture of CDT and CDD | 93 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Selective Hydrogenation of CDT with Pd/C Catalyst
Materials:
-
1,5,9-Cyclododecatriene (CDT)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
High-purity hydrogen gas
-
Inert gas (e.g., nitrogen or argon)
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add a magnetic stir bar to the reactor vessel.
-
Charging the Reactor: Under an inert atmosphere, add the Pd/C catalyst (typically 1-5 mol% relative to the substrate) to the reactor. Then, add the solvent and the CDT substrate.
-
Inerting the System: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove any residual air.
-
Hydrogenation: Introduce hydrogen gas into the reactor to the desired pressure.
-
Reaction: Begin vigorous stirring and heat the reactor to the desired temperature. Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge.
-
Work-up: Once the reaction is complete (i.e., hydrogen uptake ceases or the desired conversion is reached), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Product Isolation: The filtrate contains the product mixture. The solvent can be removed under reduced pressure. The product composition (CDT, CDE, CDA) should be analyzed using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR).
Visualizations
Caption: Experimental workflow for the selective hydrogenation of cyclododecatriene.
Caption: Troubleshooting guide for low selectivity in CDT hydrogenation.
References
preventing side reactions in cyclododecene polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of cyclododecene (B75492). Our focus is on preventing and mitigating side reactions to ensure the synthesis of high-quality polymers with desired properties.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues in your this compound polymerization experiments, particularly when using Ring-Opening Metathesis Polymerization (ROMP).
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| P01 | Low Polymer Molecular Weight (Mn) | 1. Presence of Impurities: Acyclic olefins or other impurities in the monomer or solvent can act as chain transfer agents. 2. Incorrect Monomer to Initiator Ratio: Too much initiator will result in a larger number of shorter polymer chains. 3. Premature Termination: Reaction with impurities (e.g., oxygen, water) can terminate growing polymer chains. 4. Intramolecular Chain Transfer (Back-biting): This is more prevalent at low monomer concentrations and higher temperatures. | 1. Monomer and Solvent Purification: Purify the this compound monomer and solvent to remove any potential chain transfer agents. 2. Optimize Stoichiometry: Carefully calculate and measure the monomer to initiator ratio to target the desired molecular weight. 3. Ensure Inert Atmosphere: Conduct the polymerization under a strictly inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. 4. Adjust Reaction Conditions: Increase the monomer concentration and/or decrease the reaction temperature to favor propagation over back-biting. |
| P02 | Broad Molecular Weight Distribution (PDI > 1.2) | 1. Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, polymer chains will be initiated at different times, leading to a broad distribution of chain lengths. 2. Secondary Metathesis Reactions: Intermolecular chain transfer reactions between the active catalyst and the double bonds within the polymer backbone can "scramble" the chain lengths. 3. Catalyst Decomposition: If the catalyst is not stable under the reaction conditions, its activity may change over time, leading to a broader PDI. | 1. Catalyst Selection: Choose a catalyst with a high initiation rate for this compound. For example, second and third-generation Grubbs catalysts generally have faster initiation rates than the first-generation catalyst.[1] 2. Minimize Reaction Time: Use a more active catalyst and quench the reaction promptly once high monomer conversion is achieved to minimize the time for secondary metathesis to occur. 3. Optimize Reaction Conditions: Ensure the chosen temperature and solvent are compatible with the catalyst's stability. |
| P03 | Formation of Cyclic Oligomers | 1. Intramolecular Chain Transfer (Back-biting): The growing polymer chain end can react with a double bond on its own backbone, leading to the formation of a cyclic oligomer and a shorter active polymer chain. This is a common issue in the ROMP of large, low-strain cycloolefins. 2. Low Monomer Concentration: At low monomer concentrations, the likelihood of the catalyst encountering its own chain increases relative to encountering a new monomer. | 1. Increase Monomer Concentration: Running the polymerization at a higher monomer concentration will favor intermolecular propagation over intramolecular back-biting. 2. Lower Reaction Temperature: Reducing the temperature can decrease the rate of back-biting relative to propagation. 3. Catalyst Choice: Some catalysts have a lower propensity for back-biting. For instance, certain catalysts can be encapsulated to protect the propagating chain end from secondary metathesis.[2] |
| P04 | Low Polymer Yield | 1. Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture, or it may not be active enough for the chosen reaction conditions. 2. Presence of Catalyst Poisons: Functional groups on the monomer or impurities in the reaction mixture can deactivate the catalyst. 3. Unfavorable Ring-Chain Equilibrium: For low-strain monomers like this compound, the polymerization is an equilibrium process. High temperatures can shift the equilibrium back towards the monomer. | 1. Use Fresh, Active Catalyst: Ensure the catalyst is stored and handled under an inert atmosphere. 2. Purify Monomers and Solvents: Remove any impurities that could act as catalyst poisons. 3. Optimize Temperature: Conduct the polymerization at a temperature that provides a sufficient rate of polymerization without significantly shifting the equilibrium towards the monomer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the ROMP of this compound?
A1: The most prevalent side reactions are intramolecular and intermolecular chain transfer, also known as back-biting and secondary metathesis, respectively. Intramolecular chain transfer leads to the formation of cyclic oligomers and a decrease in the polymer's molecular weight. Intermolecular chain transfer results in a broadening of the molecular weight distribution (polydispersity index, PDI).[3]
Q2: How does the choice of catalyst affect side reactions?
A2: The catalyst plays a crucial role. Second-generation Grubbs catalysts are highly active for the ROMP of this compound but can also be prone to secondary metathesis reactions, especially at high conversions and elevated temperatures. First-generation Grubbs catalysts are generally less active but may be less prone to some side reactions like olefin isomerization. The choice of catalyst should be a balance between desired reactivity and the potential for side reactions under the specific experimental conditions.
Q3: What is the effect of temperature on this compound polymerization?
A3: Temperature has a significant impact. Higher temperatures increase the rate of polymerization but also tend to favor side reactions like back-biting and can shift the ring-chain equilibrium towards the monomer, potentially lowering the polymer yield. Therefore, an optimal temperature must be found that allows for a reasonable reaction rate while minimizing side reactions.
Q4: How can I minimize the formation of cyclic oligomers?
A4: The formation of cyclic oligomers is primarily due to intramolecular chain transfer (back-biting). To minimize this, you should:
-
Increase the monomer concentration: This statistically favors the reaction of the catalyst with a monomer molecule over a reaction with its own polymer chain.
-
Lower the reaction temperature: This can reduce the rate of the back-biting reaction.
-
Choose a suitable catalyst: Some catalysts may have a lower propensity for intramolecular reactions.
Q5: Why is my polydispersity index (PDI) high?
A5: A high PDI (typically > 1.2) indicates a broad distribution of polymer chain lengths. This can be caused by:
-
Slow initiation relative to propagation: If the catalyst initiates chains slowly over the course of the polymerization, the chains will have different growth times.
-
Intermolecular chain transfer: The catalyst can react with the double bonds in the backbones of already formed polymer chains, leading to a scrambling of chain lengths.
-
Chain termination reactions: The presence of impurities can terminate chains prematurely.
To achieve a lower PDI, ensure rapid and efficient initiation by selecting an appropriate catalyst, minimize reaction time after high monomer conversion is reached, and use highly purified reagents and solvents.
Experimental Protocols
Protocol for Minimizing Side Reactions in the ROMP of this compound
This protocol is designed to achieve high molecular weight poly(this compound) with a narrow molecular weight distribution by minimizing side reactions.
Materials:
-
This compound (high purity, >98%)
-
Grubbs' 2nd Generation Catalyst
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane)
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
-
Inert gas (Argon or Nitrogen)
-
Schlenk glassware
Procedure:
-
Monomer and Solvent Preparation:
-
Purify this compound by vacuum distillation or by passing it through a column of activated alumina (B75360) to remove impurities.
-
Ensure the solvent is thoroughly dried and degassed using standard techniques (e.g., distillation from a drying agent followed by sparging with inert gas).
-
-
Reaction Setup:
-
Assemble all glassware (Schlenk flask, syringe, etc.) and dry it thoroughly in an oven.
-
Assemble the reaction setup under a positive pressure of inert gas.
-
-
Polymerization:
-
In the Schlenk flask, dissolve the desired amount of this compound in the anhydrous, degassed solvent to achieve a high monomer concentration (e.g., 1-2 M).
-
In a separate glovebox or under a positive flow of inert gas, weigh the appropriate amount of Grubbs' 2nd Generation Catalyst to achieve the target monomer-to-catalyst ratio (e.g., 500:1 to 2000:1 for high molecular weight).
-
Dissolve the catalyst in a small amount of the reaction solvent.
-
Using a gas-tight syringe, rapidly inject the catalyst solution into the vigorously stirring monomer solution at the desired reaction temperature (e.g., room temperature to 40°C).
-
Monitor the reaction progress by observing the increase in viscosity. For a more quantitative analysis, aliquots can be taken at different time points (under inert atmosphere) and analyzed by ¹H NMR or GPC.
-
-
Quenching and Isolation:
-
Once the desired conversion is reached (typically within 1-2 hours), quench the polymerization by adding an excess of ethyl vinyl ether. This deactivates the catalyst.
-
Allow the mixture to stir for an additional 20-30 minutes.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirring methanol.
-
Collect the polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
-
Data Presentation
Table 1: Influence of Grubbs Catalyst Generation on ADMET Polymerization (General Trends)
| Catalyst Generation | Common Name | Monomer Conversion | Molecular Weight (Mn) | Polydispersity Index (PDI) | Notes |
| First Generation | Grubbs Catalyst®, 1st Generation (G1) | Moderate to High | Generally lower than G2/HG2 | Variable | Less prone to olefin isomerization side reactions. |
| Second Generation | Grubbs Catalyst®, 2nd Generation (G2) | High | Can achieve high Mn | Typically < 2.0 | Prone to olefin isomerization, especially at elevated temperatures. |
| Third Generation | Grubbs Catalyst®, 3rd Generation | Very high initiation rates | Can achieve high Mn | Can be narrow | Often used for living polymerization. |
Note: The direct comparison of catalysts is challenging as performance is highly dependent on the specific monomer and reaction conditions. This table provides a general overview based on literature data.
Visualizations
Troubleshooting Workflow for Low Molecular Weight Polymer
Caption: Troubleshooting workflow for addressing low molecular weight in this compound polymerization.
Reaction Pathways in ROMP of this compound
Caption: Competing reaction pathways in the ROMP of this compound.
References
optimizing temperature and pressure for cyclododecene reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclododecene (B75492) reactions. The information below is designed to help you optimize reaction conditions, troubleshoot common issues, and ensure the safe and efficient synthesis of your desired products.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting points for temperature and pressure in this compound hydrogenation?
A1: For the selective hydrogenation of 1,5,9-cyclododecatriene (B1592173) to this compound, a good starting point for temperature is in the range of 100-140°C.[1] One specific example demonstrated high conversion (99.8%) and selectivity (99.3%) at a temperature of 110-120°C and a back pressure of 0.02 MPa.[2] It is crucial to monitor the reaction closely, as excessive temperature or reaction time can lead to the over-hydrogenation product, cyclododecane.
Q2: How does temperature affect the yield in the epoxidation of this compound precursors?
A2: Temperature has a significant impact on the yield of epoxidation reactions. For the epoxidation of 1,5,9-cyclododecatriene with hydrogen peroxide, studies have shown that there is an optimal temperature to maximize yield and minimize side reactions. For instance, one study found that a temperature of 50°C produced the highest yield of 1,2-epoxy-5,9-cyclododecadiene (53.2 mol%) after 30 minutes.[3][4] At higher temperatures (e.g., 60-70°C), the yield of the desired epoxide began to decrease.[3] Therefore, careful temperature control is essential.
Q3: What are the general conditions for the hydroformylation of this compound?
A3: While specific data for this compound is limited in the provided search results, general conditions for the hydroformylation of olefins can be applied as a starting point. These reactions are typically carried out at temperatures ranging from 50 to 200°C and pressures of 100 to 400 atmospheres, using a catalyst such as a rhodium or cobalt complex. The Shell process, for example, uses cobalt complexes at 150–190 °C and 4 to 8 MPa for the hydroformylation of C7–C14 olefins.[5]
Q4: Can this compound be oxidized without a catalyst?
A4: Yes, uncatalyzed liquid-phase oxidation of this compound using molecular oxygen is possible. Studies have been conducted in the temperature range of 90-110°C (363-383 K).[6][7] The primary products of this reaction are this compound oxide, this compound hydroperoxide, and cyclododecenol.[6][7]
Troubleshooting Guide
Problem: Low yield of the desired product.
| Potential Cause | Suggested Solution |
| Suboptimal Temperature | Systematically vary the reaction temperature in small increments (e.g., 5-10°C) to find the optimal point. Be aware that higher temperatures can sometimes promote side reactions. |
| Incorrect Pressure | For gas-phase reactants like hydrogen, ensure the pressure is within the optimal range for your specific catalyst and substrate. Inadequate pressure can lead to poor reactant solubility and slower reaction rates. |
| Catalyst Deactivation | Ensure the catalyst is fresh and has been stored correctly. Catalyst poisoning by impurities in the reactants or solvent can significantly reduce yield. Consider using a fresh batch of catalyst. |
| Presence of Water or Air | Some reactions are sensitive to moisture or oxygen. Ensure all glassware is thoroughly dried and use anhydrous solvents. If necessary, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem: Formation of unexpected byproducts.
| Potential Cause | Suggested Solution |
| Side Reactions at High Temperatures | Lowering the reaction temperature may favor the desired reaction pathway and reduce the formation of byproducts. For example, in the synthesis of chlorocyclodecane, high temperatures can lead to the formation of cyclodecene (B14012633) as a byproduct.[8] |
| Isomerization | In reactions such as hydrogenation, isomerization of the double bond can occur. The choice of catalyst and reaction conditions can influence the degree of isomerization. |
| Over-reaction | In multi-step reactions like the hydrogenation of cyclododecatriene to this compound, extended reaction times or harsh conditions can lead to the formation of the fully saturated product (cyclododecane). Monitor the reaction progress using techniques like GC or TLC to stop it at the optimal time. |
Data and Experimental Protocols
Hydrogenation of 1,5,9-Cyclododecatriene to this compound
Experimental Protocol: A continuous fixed-bed catalytic reactor can be used for the selective hydrogenation of 1,5,9-cyclododecatriene (CDT) to this compound (CDE). A common catalyst is palladium supported on alumina (B75360) (Pd/Al₂O₃). The reaction is typically carried out in a solvent like n-decane. Experimental data has been obtained at temperatures between 100-140°C (373–413 K).[1]
Table 1: Effect of Temperature and Pressure on Hydrogenation
| Temperature (°C) | Pressure (MPa) | Conversion Rate (%) | Selectivity (%) | Catalyst |
| 110-120 | 0.02 | 99.8 | 99.3 | Not specified |
Note: This data is from a specific patented process and may not be representative of all possible conditions.[2]
Epoxidation of 1,5,9-Cyclododecatriene
Experimental Protocol: The epoxidation of 1,5,9-cyclododecatriene (CDT) can be performed using hydrogen peroxide as the oxidizing agent in the presence of a catalyst, such as a titanium-silicate molecular sieve (e.g., Ti-MCM-41).[9] The reaction temperature is a critical parameter to control for optimal yield.
Table 2: Effect of Temperature on Epoxidation Yield
| Temperature (°C) | Reaction Time (min) | Yield of ECDD (mol%) |
| 40 | 30 | 46 |
| 50 | 30 | 53.2 |
| 60 | 15 | 34.1 |
| 70 | < 5 | Decreasing trend observed |
ECDD: 1,2-epoxy-5,9-cyclododecadiene. Data extracted from a study on the epoxidation of 1,5,9-cyclododecatriene with hydrogen peroxide.[3]
Visualizations
Caption: A general experimental workflow for optimizing this compound reactions.
Caption: A troubleshooting flowchart for addressing low product yield in this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst for preparing this compound through selective hydrogenation, preparation method and applications thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in Cyclododecene Metathesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to catalyst deactivation during the metathesis of cyclododecene (B75492).
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound metathesis, with a focus on identifying and resolving problems related to catalyst deactivation.
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Catalyst Inactivity/Decomposition: The catalyst may have been improperly stored, handled, or is inherently low in activity for the specific transformation.[1] | - Verify Catalyst Activity: Test the catalyst batch on a reliable, standard reaction to confirm its activity. - Ensure Proper Handling: Use a fresh batch of catalyst, ensuring it was stored under an inert atmosphere and handled exclusively in a glovebox or under a positive pressure of inert gas.[1] - Optimize Catalyst Choice: For ring-opening metathesis polymerization (ROMP) of a low-strain monomer like this compound, a highly active catalyst like a Grubbs second or third-generation catalyst may be required. |
| Presence of Impurities: The this compound monomer, solvent, or inert gas may contain impurities like water, oxygen, peroxides, or other coordinating species (e.g., amines, thiols) that poison the catalyst.[1][2] | - Purify Reagents: Purify the this compound monomer and solvents immediately before use. See the detailed protocols below. - Degas Solvents: Thoroughly degas solvents using methods like freeze-pump-thaw cycles or by sparging with a high-purity inert gas.[1] - Use High-Purity Inert Gas: Ensure the inert gas line is equipped with an oxygen and moisture trap. | |
| Reaction Stalls Prematurely | Catalyst Deactivation During Reaction: The catalyst is initially active but deactivates over time due to thermal degradation or reaction with impurities generated in situ.[2][3] | - Second Catalyst Addition: In a diagnostic experiment, add a second portion of the catalyst to the stalled reaction. If the reaction restarts, it confirms that deactivation was the issue. - Optimize Temperature: High temperatures can accelerate catalyst decomposition.[3] Operate at the lowest temperature that provides a reasonable reaction rate. Some modern catalysts are highly active even at room temperature.[4] - Check for Ethylene (B1197577) Buildup: In ring-closing metathesis (RCM) or cross-metathesis, ethylene is a byproduct that can contribute to catalyst decomposition.[5][6][7] Performing the reaction under a slow stream of inert gas or under vacuum can help remove volatile byproducts. |
| Formation of Isomerized Byproducts | Catalyst Decomposition to Hydride Species: The metathesis catalyst can decompose into ruthenium hydride species, which are known to catalyze the isomerization of double bonds.[1][3] | - Minimize Decomposition: Use the lowest effective reaction temperature and time to reduce the formation of hydride species.[3] - Use Additives (with caution): Additives like 1,4-benzoquinone (B44022) or weak acids can sometimes quench hydride species, but they may also inhibit the metathesis catalyst.[7] This should be carefully optimized. - Purify Product Promptly: Isomerization can sometimes occur during workup or purification if active ruthenium species are still present. Quench the reaction and purify the product without delay. |
| Inconsistent Results Between Batches | Variability in Reagent Purity: Different batches of monomer or solvent may have varying levels of impurities. | - Standardize Purification: Implement a consistent and rigorous purification protocol for all reagents for every reaction.[1] - Quality Control of Monomer: Before use, check the purity of the this compound monomer by ¹H NMR or GC to ensure it is free of oxidation or isomerization products. |
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of catalyst deactivation in this compound metathesis?
A1: The most common indicators include a reaction that fails to initiate, a reaction that starts but stalls before reaching full conversion, a decrease in reaction rate over time, or the formation of significant amounts of isomerized byproducts alongside the desired metathesis product.[2]
Q2: Which Grubbs catalyst generation is most suitable for the ROMP of this compound?
A2: this compound is a low-strain cycloalkene, and its polymerization can be challenging. Generally, second-generation (e.g., GII) and third-generation (e.g., GIII) Grubbs catalysts are preferred as they exhibit higher activity and are more capable of polymerizing less reactive monomers compared to the first-generation catalyst.[8][9] Hoveyda-Grubbs type catalysts are also excellent candidates due to their high stability and activity.[10]
Q3: How can I be certain that my reagents and solvent are pure enough?
A3: Solvents should be purchased as anhydrous and further purified using a solvent purification system or by distillation from appropriate drying agents. Monomers like this compound should be purified by methods such as distillation or filtration through activated alumina (B75360) to remove peroxides and other polar impurities. It is crucial to degas all liquids thoroughly by subjecting them to several freeze-pump-thaw cycles or by sparging with high-purity argon or nitrogen for at least 30 minutes.[1]
Q4: My catalyst is specified as "air-stable." Do I still need to use a glovebox?
A4: While many modern ruthenium catalysts are stable as solids and can be weighed in the air for short periods, this is not recommended for achieving high turnovers and reproducible results.[8] Once in solution, they are much more sensitive to oxygen and moisture. For best practice, all catalyst manipulations, especially weighing and addition to the reaction, should be performed under a strictly inert atmosphere, such as in a glovebox or using Schlenk techniques.[11]
Q5: Can high catalyst loading overcome deactivation issues?
A5: While increasing the catalyst loading might push a reaction to completion, it is often a suboptimal solution. It increases costs, makes the removal of ruthenium residues from the final product more difficult, and can sometimes lead to faster bimolecular decomposition pathways. It is always better to first identify and eliminate the root cause of the deactivation.
Q6: What is the effect of temperature on catalyst stability?
A6: Temperature has a significant impact. While higher temperatures can increase the rate of metathesis, they also dramatically increase the rate of catalyst decomposition.[3] For each specific catalyst and substrate, there is an optimal temperature that balances reactivity with catalyst lifetime. It is often advantageous to run the reaction at a lower temperature (e.g., RT to 40 °C) for a longer period if the catalyst is sufficiently active.[4]
Quantitative Data Summary
The following tables provide representative data illustrating the impact of common experimental parameters on catalyst performance in olefin metathesis.
Table 1: Effect of Solvent Purity on Metathesis Conversion
| Entry | Solvent | Purity/Treatment | Representative Conversion (%) |
| 1 | Toluene (B28343) | As-received (Reagent Grade) | < 10% |
| 2 | Toluene | Anhydrous (from bottle) | 65% |
| 3 | Toluene | Freshly distilled, degassed | > 95% |
| Data is illustrative, based on general observations that impurities in solvents can deactivate metathesis catalysts.[1] |
Table 2: Influence of Temperature on Reaction Time and Catalyst Stability
| Entry | Catalyst | Temperature (°C) | Time to >95% Conversion | Observations |
| 1 | Grubbs II | 25 | 12 h | Clean reaction, stable catalyst |
| 2 | Grubbs II | 45 | 2 h | Complete conversion |
| 3 | Grubbs II | 80 | 1 h | Significant byproduct formation due to catalyst decomposition[3] |
| This table illustrates the general trade-off between reaction rate and catalyst stability at different temperatures.[3][4] |
Experimental Protocols
Protocol 1: Purification of this compound and Toluene
Objective: To remove impurities such as water, peroxides, and polar contaminants that can deactivate ruthenium catalysts.
Materials:
-
This compound (as received)
-
Toluene (anhydrous grade)
-
Activated basic alumina
-
Calcium hydride (CaH₂)
-
Sodium-benzophenone ketyl
-
Inert gas (Argon or Nitrogen)
-
Schlenk flasks and cannula
Procedure for this compound Purification:
-
Place this compound in a dry Schlenk flask under an inert atmosphere.
-
Add activated basic alumina (approx. 5% w/v) to the flask.
-
Stir the mixture vigorously for 2-4 hours at room temperature.
-
Transfer the purified this compound via cannula filtration or vacuum distillation into a clean, dry Schlenk flask for storage under an inert atmosphere.
Procedure for Toluene Purification:
-
Set up a distillation apparatus with a Schlenk flask containing anhydrous toluene and a reflux condenser under an inert atmosphere.
-
Add sodium metal and a small amount of benzophenone (B1666685) to the toluene to form the deep blue/purple sodium-benzophenone ketyl radical anion, which indicates anhydrous and oxygen-free conditions.
-
Reflux the toluene for several hours until the color persists.
-
Distill the solvent directly into a dry Schlenk flask under a positive pressure of inert gas.[1]
-
To thoroughly degas the distilled solvent, perform three freeze-pump-thaw cycles.[1]
Protocol 2: General Procedure for ROMP of this compound
Objective: To perform the ring-opening metathesis polymerization of this compound under optimal inert conditions.
Materials:
-
Purified this compound
-
Purified toluene
-
Grubbs second-generation catalyst (GII)
-
Oven-dried glassware (Schlenk flask, stirrer bar)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, weigh the Grubbs II catalyst into a small vial (e.g., 1-5 mol% relative to the monomer).
-
In a separate Schlenk flask, add the purified this compound and the desired amount of purified, degassed toluene to achieve the target concentration (e.g., 0.5-1.0 M).
-
Remove the flask from the glovebox (if used) and connect it to a Schlenk line.
-
Add the pre-weighed catalyst to the stirred monomer solution under a positive flow of inert gas. Alternatively, the catalyst can be dissolved in a small volume of solvent and transferred via syringe.[1]
-
If heating is required, place the flask in a pre-heated oil bath set to the desired temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by observing the increase in viscosity of the solution. Aliquots can be taken at intervals (using a nitrogen-purged syringe) and analyzed by GPC (Gel Permeation Chromatography) to track polymer formation and molecular weight distribution.
-
Once the desired conversion is reached, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol, filter, and dry the resulting polymer under vacuum.
Protocol 3: Diagnostic Test for Catalyst Deactivation
Objective: To determine if low conversion in a reaction is due to catalyst deactivation or another issue (e.g., equilibrium).
Procedure:
-
Set up the this compound metathesis reaction as described in Protocol 2.
-
Monitor the reaction until it appears to have stalled (i.e., no further change in conversion or viscosity for an extended period, e.g., 1-2 hours).
-
Take an aliquot for analysis (e.g., ¹H NMR or GC) to establish the baseline conversion at the stall point.
-
Under a positive flow of inert gas, add a second charge of the catalyst (e.g., 25-50% of the initial catalyst loading) to the stirring reaction mixture.
-
Continue to monitor the reaction for another 1-2 hours, taking aliquots for analysis.
-
Interpretation:
-
If conversion increases significantly: This is a strong indication that the initial catalyst charge had deactivated.
-
If conversion does not increase: The issue may be related to an established equilibrium, product inhibition, or a persistent, potent impurity that deactivates the fresh catalyst immediately.
-
Visualizations
Caption: Common deactivation pathways for ruthenium metathesis catalysts.
Caption: Troubleshooting workflow for low conversion in metathesis.
Caption: Decision tree for catalyst selection and conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermally Stable, Latent Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermally Stable, Latent Olefin Metathesis Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 8. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. React App [pmc.umicore.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cyclododecene Purity & Purification
This technical support center provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting guidance for handling cyclododecene (B75492).
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities found in commercial this compound?
A1: Commercial this compound is primarily synthesized via the partial hydrogenation of cyclododecatriene (CDT).[1][2] As a result, impurities can originate from the starting materials, side reactions, and degradation. The most common impurities include:
-
Geometric Isomers: this compound exists as cis-(Z) and trans-(E) isomers.[3][4] Commercial products are often a mixture of both.[5]
-
Reaction Precursors and Byproducts: Residual amounts of the starting material, 1,5,9-cyclododecatriene (B1592173) (CDT), and intermediates like cyclododecadiene (CDDN) may be present. Over-hydrogenation can also lead to the fully saturated cyclododecane (B45066) (CDAN) as an impurity.[1]
-
Oxidation Products: Exposure to air, especially at elevated temperatures, can cause oxidation.[6][7] This forms impurities such as this compound oxide, this compound hydroperoxide, cyclododecenol, and cyclododecenone.[6][7][8]
-
Oligomers: Higher molecular weight oligomers (C16+) can be formed as byproducts during the initial synthesis of cyclododecatriene from butadiene.[9]
Q2: How can I assess the purity of my this compound sample?
A2: The most effective methods for assessing the purity of this compound and identifying unknown impurities are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for separating volatile components and identifying them based on their mass spectra and retention times. It can effectively quantify the ratio of E/Z isomers and detect residual solvents, starting materials, and many degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. It can be used to confirm the isomeric ratio and identify the functional groups of impurities, such as the characteristic signals from alcohols or epoxides in oxidation products.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for quickly detecting the presence of specific functional groups that indicate impurity types. For example, a broad peak around 3350 cm⁻¹ would suggest alcohol (cyclododecenol) impurities, while a sharp peak around 1700 cm⁻¹ would indicate a ketone (cyclododecenone).[6]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). This prevents oxidation, which can be initiated by heat, light, and exposure to atmospheric oxygen.[6][7] Ensure the container is tightly sealed to prevent moisture ingress.
Q4: Is it possible to separate the E/Z (cis/trans) isomers of this compound?
A4: Yes, but it can be challenging due to their similar physical properties. The boiling points of the cis and trans isomers are very close, making separation by standard distillation difficult. High-efficiency fractional distillation may achieve partial separation. Preparative gas chromatography or specialized column chromatography (e.g., using silver nitrate-impregnated silica (B1680970) gel) are more effective methods for separating alkene isomers.
Troubleshooting Guides
Problem: My GC analysis shows multiple unexpected peaks after receiving a new batch.
This issue points to contamination that may have occurred during synthesis or shipping. The troubleshooting workflow below can help diagnose the problem.
Caption: Troubleshooting workflow for identifying impurities in a new batch.
Problem: The purity of my this compound decreases over time in storage.
This is almost always due to oxidation from improper storage.
-
Possible Cause: The sample has been exposed to air (oxygen) and/or light. Autocatalytic oxidation can occur, forming various oxygenated derivatives.[6][8]
-
Solution: Purge the container headspace with an inert gas like argon or nitrogen before sealing. For long-term storage, consider using an amber glass bottle stored in a refrigerator. If purity is critical, re-purify the material before use.
Problem: I suspect thermal degradation is occurring during distillation.
-
Possible Cause: this compound is being heated to high temperatures for a prolonged period, especially in the presence of oxygen or metal catalysts, which can accelerate degradation.[7]
-
Solution: Use vacuum distillation to lower the boiling point of this compound, thereby reducing the required heat input. Ensure the distillation apparatus is free of metallic contaminants that could catalyze degradation. Adding a radical inhibitor (e.g., BHT) to the distillation flask can also prevent polymerization and degradation.
Purification Methods and Protocols
The choice of purification method depends on the primary impurities present.
Caption: Logic for selecting a suitable purification method.
Data Summary
| Impurity Type | Primary Components | Recommended Purification Method | Principle of Separation |
| Oxidation Products | Cyclododecenol, Cyclododecenone, Epoxides | Column Chromatography (Silica Gel) | Polarity |
| Oligomers | C16+ hydrocarbons | Fractional Vacuum Distillation | Boiling Point |
| Reaction Byproducts | CDT, CDDN, CDAN | High-Efficiency Fractional Distillation | Boiling Point |
| Geometric Isomers | E/Z isomers of this compound | Specialized Chromatography / Prep-GC | Molecular Geometry / Polarity |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is effective for removing non-volatile or high-boiling impurities like oligomers and some degradation products.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (or other fractionating column), a short-path distillation head, receiving flasks, and a cold trap. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
System Purge: Connect the apparatus to a vacuum pump with a pressure gauge. Evacuate the system and backfill with an inert gas (e.g., Nitrogen). Repeat this process three times to remove atmospheric oxygen.
-
Distillation:
-
Place the impure this compound in the distillation flask with a magnetic stir bar.
-
Begin stirring and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Gently heat the distillation flask using a heating mantle.
-
Collect a small forerun fraction, which may contain volatile impurities.
-
Slowly increase the temperature and collect the main this compound fraction at its boiling point at the given pressure. (Note: The boiling point of this compound is approx. 237-239 °C at 760 mmHg).[5]
-
Monitor the head temperature; a stable temperature indicates a pure fraction is being collected.
-
-
Shutdown: Once the main fraction is collected, stop heating and allow the system to cool completely before slowly reintroducing inert gas to release the vacuum. Store the purified product under an inert atmosphere.
Protocol 2: Purification by Column Chromatography
This method is effective for removing polar impurities, such as oxidation products (alcohols, ketones).
-
Column Packing:
-
Select an appropriate diameter column and slurry-pack it with silica gel using a non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the impure this compound in a minimal amount of the non-polar eluent (e.g., hexanes).
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin eluting with the non-polar solvent. This compound, being non-polar, will travel down the column relatively quickly.
-
Polar impurities (like cyclododecenol) will have stronger interactions with the silica gel and will elute much more slowly.
-
-
Fraction Collection:
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or GC-MS.
-
Combine the fractions containing pure this compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound. Store appropriately.
References
- 1. WO2020130304A1 - Synthesis method and synthesis device for this compound - Google Patents [patents.google.com]
- 2. US20090227815A1 - Process for the preparation of cyclododecanone - Google Patents [patents.google.com]
- 3. This compound, (E)- [webbook.nist.gov]
- 4. This compound, (Z)- [webbook.nist.gov]
- 5. (Z+E)-cyclododecene, 1501-82-2 [thegoodscentscompany.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.monash.edu [research.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Polydodecenamer Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polydodecenamer. The following information is designed to address common issues related to the solubility of this polymer in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is polydodecenamer and what are its basic properties?
Polydodecenamer is a synthetic rubber, specifically a trans-polyoctenamer rubber (TOR). It is produced through the ring-opening metathesis polymerization of cyclooctene. A common commercial brand for this polymer is VESTENAMER®. Key properties are summarized in the table below.
| Property | Value |
| Chemical Name | trans-polyoctenamer |
| Abbreviation | TOR |
| Appearance | Pellets |
| Melting Point | Approximately 54-60 °C |
| Key Feature | Semicrystalline with a high proportion of trans-double bonds |
| Primary Use | Processing aid and plasticizer in the rubber industry |
Q2: Why am I having trouble dissolving polydodecenamer?
Poor solubility of polydodecenamer can be attributed to several factors:
-
Inappropriate Solvent Choice: Polydodecenamer is a non-polar polymer and will have poor solubility in polar solvents like water, ethanol, or acetone.
-
Insufficient Temperature: The dissolution of polymers is often an endothermic process. Attempting to dissolve polydodecenamer at room temperature may be very slow or ineffective.
-
Inadequate Agitation: Proper mixing is crucial to ensure the solvent molecules can interact with the entire surface of the polymer particles.
-
High Polymer Concentration: Attempting to prepare a solution with a very high concentration of polydodecenamer can lead to the formation of a highly viscous gel that is difficult to handle and fully dissolve.
-
Degradation: Although thermally stable to a certain degree, prolonged exposure to very high temperatures or aggressive solvents could potentially lead to degradation, which might affect solubility.
Q3: What are the recommended solvents for polydodecenamer?
Based on its non-polar chemical structure and its applications in the rubber industry, the following solvents are recommended for dissolving polydodecenamer.
| Solvent Type | Examples | Temperature | Notes |
| Aromatic Hydrocarbons | Toluene (B28343), Xylene | Room Temperature to Elevated | Good solubility can be expected. Heating will increase the rate of dissolution. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Room Temperature to Elevated | Good solubility is likely. Heating will expedite the process. |
| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Room Temperature | Should be effective, but use with caution due to toxicity. |
| Process Oils | Paraffinic Oil, TDAE Oil | Elevated (100-120 °C) | A common industrial practice for creating solutions for coating applications.[1] |
Q4: Can I dissolve polydodecenamer in water or other polar solvents?
No, polydodecenamer is a non-polar hydrocarbon polymer and is not soluble in polar solvents such as water, ethanol, methanol, or acetone.
Troubleshooting Guide for Poor Solubility
If you are experiencing difficulty dissolving polydodecenamer, please follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for polydodecenamer dissolution.
Experimental Protocols
Protocol 1: Dissolution of Polydodecenamer in an Organic Solvent (e.g., Toluene)
This protocol describes a general method for dissolving polydodecenamer in a common organic solvent for laboratory-scale experiments.
Materials:
-
Polydodecenamer pellets
-
Toluene (or other suitable non-polar solvent)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate with temperature control
-
Condenser (if heating for an extended period)
-
Balance
Methodology:
-
Preparation:
-
Weigh the desired amount of polydodecenamer pellets and place them into the beaker or flask.
-
Add the calculated volume of toluene to achieve the desired concentration. It is recommended to start with a lower concentration (e.g., 5-10 wt%) to avoid high viscosity issues.
-
-
Dissolution:
-
Place the beaker or flask on the magnetic stirrer.
-
Begin stirring at a moderate speed to ensure the pellets are suspended in the solvent.
-
If dissolving at room temperature, cover the vessel to prevent solvent evaporation and continue stirring until the polymer is fully dissolved. This may take several hours.
-
For faster dissolution, place the vessel in a heating mantle or on a hot plate.
-
Gently heat the mixture to a temperature above the melting point of polydodecenamer (e.g., 60-80°C). Caution: Toluene is flammable. Ensure proper ventilation and use a condenser if heating for a prolonged time to prevent solvent loss.
-
Continue stirring and heating until all the polymer has dissolved and the solution is homogeneous.
-
-
Storage:
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Store the solution in a tightly sealed container to prevent solvent evaporation.
-
Protocol 2: Preparation of a 20 wt% Polydodecenamer Solution in Paraffinic Oil
This protocol is based on an industrial application for creating a polydodecenamer coating solution.[1]
Materials:
-
Polydodecenamer pellets
-
Paraffinic oil (or TDAE oil)
-
Suitable mixing vessel with heating and agitation capabilities
-
Balance
Methodology:
-
Preparation:
-
Weigh the appropriate amounts of polydodecenamer and paraffinic oil to create a 20 wt% mixture.
-
Add both components to the mixing vessel.
-
-
Dissolution:
-
Application/Storage:
-
The hot solution can be used directly for coating applications.
-
For storage, allow the solution to cool. Note that the viscosity will increase significantly upon cooling. The solution may need to be reheated before subsequent use.
-
References
Technical Support Center: Stereochemical Control in Cyclododecene Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling stereochemistry in the ring-opening metathesis polymerization (ROMP) of cyclododecene (B75492).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for polymerizing this compound and controlling its stereochemistry?
A1: The primary method is Ring-Opening Metathesis Polymerization (ROMP). Stereochemistry, specifically the ratio of cis to trans double bonds in the resulting polydodecenamer, is controlled primarily by the choice of catalyst and reaction temperature.[1][2]
Q2: Which catalysts are recommended for high cis- or trans-selectivity in polydodecenamer synthesis?
A2: For high cis-selectivity, molybdenum (Mo) and tungsten (W) based initiators, particularly imido alkylidene biphenolate or monoaryloxide pyrrolide (MAP) complexes, are highly effective.[3][4] Certain C-H activated ruthenium (Ru) catalysts have also demonstrated remarkable cis-selectivity, especially at lower temperatures.[1][2][5] For high trans-selectivity, traditional ruthenium-based catalysts like Grubbs' first and second-generation initiators are typically used.[1]
Q3: How does reaction temperature influence the cis/trans ratio?
A3: Lowering the reaction temperature generally increases the cis-selectivity of the polymerization.[1][2] For example, with specific ruthenium catalysts, reducing the temperature from room temperature to -20°C can significantly increase the percentage of cis double bonds in the polymer backbone.[1] This is a critical parameter for fine-tuning the polymer microstructure.
Q4: Can solvent choice affect the stereochemical outcome?
A4: While catalyst choice is the dominant factor, the solvent can influence catalyst activity and stability. However, for highly stereospecific Mo and W catalysts, coordinating solvents like tetrahydrofuran (B95107) (THF) have been shown not to decrease the stereospecificity of the polymerization.[3][4]
Q5: What are the typical properties of high cis- versus high trans-polydodecenamer?
A5: A higher content of cis double bonds is generally associated with a lower glass transition temperature (Tg) and melting point (Tm), and a slower rate of crystallization.[1] Conversely, high trans-polymers tend to be more crystalline and have higher melting points. The distinct properties make stereochemical control essential for tailoring the material for specific applications.
Troubleshooting Guide
This guide addresses common issues encountered during the stereocontrolled polymerization of this compound.
Issue 1: Low Stereoselectivity (Incorrect cis/trans Ratio)
-
Symptom: The obtained polymer has a mixed cis/trans microstructure or the undesired isomer is dominant.
-
Potential Causes & Solutions:
-
Incorrect Catalyst Choice: The catalyst is the primary determinant of stereochemistry.
-
Suboptimal Reaction Temperature: Temperature directly impacts the energy barrier for the formation of cis vs. trans isomers.
-
Catalyst Decomposition: Air or moisture sensitivity can lead to catalyst degradation and loss of selectivity.
-
Issue 2: Low Polymer Yield or Catalyst Inactivity
-
Symptom: Little to no polymer is formed after the expected reaction time.
-
Potential Causes & Solutions:
-
Monomer Impurities: Impurities in the this compound monomer (e.g., water, peroxides, or other functional groups) can poison the catalyst.
-
Solution: Purify the monomer immediately before use. Common methods include distillation over a drying agent like calcium hydride (CaH₂) or passing it through a column of activated alumina.[6]
-
-
Deactivated Catalyst: The catalyst may have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of catalyst stored under an inert atmosphere. Prepare catalyst solutions in a glovebox or using Schlenk techniques.[7]
-
-
Insufficient Ring Strain: While this compound has sufficient ring strain for ROMP, extremely low monomer concentrations can disfavor polymerization.
-
Solution: Ensure the reaction is run at a suitable monomer concentration as specified in established protocols.
-
-
Issue 3: Broad Molecular Weight Distribution (PDI > 1.3)
-
Symptom: Gel Permeation Chromatography (GPC) analysis shows a broad or multimodal distribution, indicating poor control over the polymerization.
-
Potential Causes & Solutions:
-
Secondary Metathesis Reactions: Side reactions like "back-biting" (intramolecular) or intermolecular cross-metathesis of polymer chains can broaden the PDI. This is more common with less strained monomers.[8]
-
Solution: Adding a coordinating ligand, such as triphenylphosphine (B44618) (PPh₃), can sometimes suppress these side reactions, especially when using Ru catalysts.[9] Running the reaction at a higher monomer concentration can also favor propagation over secondary metathesis.
-
-
Slow Initiation: If the initiation rate is much slower than the propagation rate, chains will not grow uniformly.
-
Solution: Ensure rapid and uniform mixing when the catalyst is introduced to the monomer solution.[7]
-
-
Data Presentation
Table 1: Catalyst Performance in the ROMP of Cyclic Olefins (Note: Data for analogous cyclic olefins are included to demonstrate catalyst behavior)
| Catalyst Type | Catalyst Example | Monomer | Temperature (°C) | % cis Content | Reference |
| Molybdenum (Mo) | Mo(NAr)(CHCMe₂Ph)(Biphen) | Tetrathis compound | Room Temp. | >98% (isotactic) | [4] |
| Tungsten (W) | W(O)(CHCMe₂Ph)(Pyrrolide)(OTer) | Tetrathis compound | Room Temp. | >98% (syndiotactic) | [4] |
| Ruthenium (Ru) | C-H Activated Ru-NHC | Norbornene derivative | -20 | 96% | [1] |
| Ruthenium (Ru) | Grubbs 1st Gen. | Norbornene derivative | Room Temp. | ~10% (90% trans) | [1] |
Experimental Protocols
Protocol 1: Synthesis of High cis-Polydodecenamer
This protocol is a synthesized procedure based on best practices for achieving high cis-selectivity using a C-H activated ruthenium catalyst.
-
Monomer and Solvent Preparation:
-
Dry toluene (B28343) by passing it through a solvent purification system or by refluxing over sodium/benzophenone and distilling under argon.
-
Purify this compound by vacuum distillation from calcium hydride (CaH₂) and store it under argon in a glovebox.
-
-
Reaction Setup:
-
In a glovebox, add purified this compound (e.g., 1.0 g, 6.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the monomer in 10 mL of dry, deoxygenated toluene.
-
Prepare a stock solution of a cis-selective C-H activated ruthenium catalyst (e.g., 10 mg in 1 mL of toluene). The monomer-to-catalyst ratio should typically be between 500:1 and 1000:1.
-
-
Polymerization:
-
Cool the monomer solution to the desired temperature (e.g., -20°C) using a cryocooler or a suitable cooling bath.
-
Rapidly inject the required amount of the catalyst stock solution into the vigorously stirring monomer solution to initiate the polymerization.
-
Allow the reaction to proceed for 1-4 hours. The solution will become noticeably viscous.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a small amount (e.g., 0.5 mL) of ethyl vinyl ether and allowing the mixture to stir for 30 minutes.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirring methanol.
-
Collect the white, stringy polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
-
-
Characterization:
-
Determine the cis/trans content using ¹H and ¹³C NMR spectroscopy.
-
Analyze molecular weight and PDI using Gel Permeation Chromatography (GPC).
-
Protocol 2: Synthesis of High trans-Polydodecenamer
This protocol utilizes a standard Grubbs-type catalyst for high trans-selectivity.
-
Monomer and Solvent Preparation:
-
Follow the same purification procedures for this compound and solvent (e.g., dichloromethane (B109758) or toluene) as described in Protocol 1.
-
-
Reaction Setup:
-
In a glovebox, dissolve this compound (e.g., 1.0 g, 6.0 mmol) in 20 mL of dry, deoxygenated dichloromethane in a Schlenk flask.
-
Prepare a stock solution of Grubbs' 2nd Generation catalyst (e.g., 10 mg in 1 mL of dichloromethane). A monomer-to-catalyst ratio of 1000:1 is common.
-
-
Polymerization:
-
While stirring at room temperature (20-25°C), inject the catalyst solution into the monomer solution.
-
Allow the reaction to stir for 1-2 hours.
-
-
Termination and Isolation:
-
Terminate and isolate the polymer using the same procedure as described in Protocol 1 (quenching with ethyl vinyl ether, precipitation in methanol).
-
-
Characterization:
-
Analyze the polymer microstructure and molecular weight using NMR and GPC as described above.
-
Visualizations
Caption: Experimental workflow for stereocontrolled ROMP of this compound.
Caption: Troubleshooting logic for poor stereoselectivity in polymerization.
References
- 1. Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts [authors.library.caltech.edu]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Cis-selective ring-opening metathesis polymerization with ruthenium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Controlled Ring-Opening Metathesis of 8-Membered Cyclic Olefins Through the Addition of Excess Ligand - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Viscosity in High Conversion Cyclododecene ROMP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with viscosity management during the high conversion ring-opening metathesis polymerization (ROMP) of cyclododecene (B75492).
Troubleshooting Guide
High viscosity in ROMP reactions is a common issue, particularly at high monomer conversion, and is primarily caused by the formation of high molecular weight polymers leading to chain entanglement.[1] This can impede effective stirring, reduce heat transfer, and broaden the molecular weight distribution of the final polymer. The following guide provides solutions to common viscosity-related problems.
| Problem | Potential Cause | Suggested Solution |
| Rapid and Uncontrolled Viscosity Increase Early in the Reaction | - High catalyst activity- High monomer concentration- Inadequate heat dissipation | - Reduce Catalyst Loading: Lower the monomer-to-catalyst ratio. - Decrease Monomer Concentration: Add a suitable solvent to the reaction mixture. - Lower Reaction Temperature: Conduct the polymerization at a lower temperature to reduce the rate of polymerization.[2][3][4] |
| Reaction Mixture Becomes Too Viscous to Stir at High Conversion | - Formation of very high molecular weight polymer- Chain entanglement | - Introduce a Chain Transfer Agent (CTA): CTAs help to control the molecular weight of the polymer chains, thereby reducing viscosity.[2][5] - Increase Reaction Temperature: Higher temperatures can decrease the viscosity of the polymer solution.[3][4][6] - Solvent Addition: If compatible with the polymerization, add more solvent to dilute the mixture. |
| Inconsistent Viscosity Between Batches | - Variations in monomer purity- Inconsistent catalyst activity- Poor temperature control | - Purify Monomer: Ensure the this compound monomer is free of impurities that could affect catalyst activity. - Standardize Catalyst Handling: Use fresh, properly stored catalyst for each reaction. - Improve Temperature Control: Use a reaction setup with precise temperature regulation (e.g., oil bath, cryostat). |
| Polymer Precipitates from Solution | - Poor solvent choice for the polymer- Polymer molecular weight exceeds its solubility limit in the chosen solvent | - Select a Better Solvent: Choose a solvent in which poly(this compound) has higher solubility. Toluene (B28343) or dichloromethane (B109758) are common choices. - Increase Temperature: This can increase the solubility of the polymer. - Control Molecular Weight: Use a CTA to keep the molecular weight within the solubility limits of the solvent. |
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the viscosity of my this compound ROMP reaction?
A1: Increasing the reaction temperature generally decreases the viscosity of the polymerization mixture.[2][3][4][6] This is because the polymer chains have more thermal energy and can move more freely, reducing entanglement. However, be aware that temperature can also affect catalyst stability and the rate of side reactions. It is crucial to find an optimal temperature that balances viscosity reduction with maintaining control over the polymerization.
Q2: What is a Chain Transfer Agent (CTA) and how can it help manage viscosity?
A2: A Chain Transfer Agent (CTA) is a molecule that can react with the propagating polymer chain in a way that terminates the growth of that chain and initiates the growth of a new one. This process effectively controls the molecular weight of the resulting polymer. By keeping the molecular weight lower, CTAs can significantly reduce the viscosity of the reaction mixture at high conversions.[2][5] Common classes of CTAs for ROMP include certain vinyl ethers and 1,3-dienes.
Q3: Can the choice of solvent influence the viscosity of the reaction?
A3: Yes, the solvent plays a critical role. A "good" solvent, which has strong interactions with the polymer, will cause the polymer chains to be more extended, potentially increasing viscosity at a given concentration. Conversely, a "poor" solvent may cause the polymer chains to coil up, which can lead to aggregation and phase separation. For this compound ROMP, solvents like toluene or dichloromethane are often used. The choice of solvent can also impact catalyst activity and stability.
Q4: At what point in the reaction should I be most concerned about viscosity?
A4: Viscosity typically becomes a significant issue at the later stages of the polymerization, especially as monomer conversion exceeds 50-60%.[1] It is at this point that the concentration of high molecular weight polymer chains is highest, leading to increased entanglement.
Q5: What are the consequences of not managing viscosity effectively?
A5: Uncontrolled viscosity can lead to several problems, including:
-
Poor Stirring: Inadequate mixing can result in localized "hot spots" and a polymer with a broad molecular weight distribution.
-
Reduced Heat Transfer: This can lead to thermal runaway of the reaction.
-
Difficulty in Handling: Highly viscous solutions are difficult to transfer and process post-polymerization.
-
Inconsistent Material Properties: Polymers produced under poorly mixed conditions will have less predictable properties.
Experimental Protocols
Protocol 1: General High Conversion ROMP of this compound
This protocol describes a general procedure for the ROMP of this compound. Adjustments for viscosity management are noted.
-
Monomer and Solvent Preparation:
-
Dry the desired solvent (e.g., toluene) over activated molecular sieves or by passing it through a solvent purification system.
-
Purify this compound by vacuum distillation or by passing it through a column of activated basic alumina (B75360) to remove inhibitors and impurities.
-
Prepare a stock solution of the purified this compound in the dried solvent. The concentration can be varied to manage viscosity.
-
-
Catalyst Preparation:
-
In a glovebox, prepare a stock solution of a Grubbs-type catalyst (e.g., Grubbs' 2nd or 3rd Generation catalyst) in the dried solvent.
-
-
Polymerization:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the this compound stock solution.
-
Place the flask in a temperature-controlled oil bath set to the desired reaction temperature (e.g., 25-60°C).
-
Inject the catalyst stock solution into the rapidly stirring monomer solution to initiate the polymerization.
-
Monitor the reaction progress by taking aliquots for analysis (e.g., by ¹H NMR to determine monomer conversion).
-
As the viscosity increases, you may need to increase the stirring speed.
-
-
Termination:
-
Once the desired conversion is reached, terminate the polymerization by adding a small amount of a quenching agent, such as ethyl vinyl ether.
-
Stir for 20-30 minutes.
-
-
Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Protocol 2: Viscosity Management using a Chain Transfer Agent
This protocol is a modification of Protocol 1, incorporating a CTA to control molecular weight and viscosity.
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare a CTA Stock Solution:
-
In a glovebox, prepare a stock solution of a suitable CTA (e.g., a functionalized vinyl ether) in the dried solvent.
-
-
Polymerization with CTA:
-
In a clean, dry Schlenk flask, add the this compound stock solution and the desired amount of the CTA stock solution. The ratio of monomer to CTA will determine the target molecular weight.
-
Proceed with steps 3-5 from Protocol 1.
-
Data Presentation
The following tables provide hypothetical, yet representative, quantitative data to illustrate the effects of different parameters on the viscosity of the final polymer solution at high conversion.
Table 1: Effect of Monomer Concentration on Solution Viscosity
| Monomer Concentration (M in Toluene) | Final Conversion (%) | Approximate Solution Viscosity (cP at 25°C) |
| 0.5 | >95 | 500 |
| 1.0 | >95 | 2,500 |
| 2.0 | >95 | 15,000 |
| 4.0 (Bulk) | >95 | >100,000 (Gel-like) |
Table 2: Effect of Temperature on Solution Viscosity
| Reaction Temperature (°C) | Monomer Concentration (M) | Final Conversion (%) | Approximate Solution Viscosity (cP) |
| 25 | 1.0 | >95 | 2,500 |
| 40 | 1.0 | >95 | 1,200 |
| 60 | 1.0 | >95 | 600 |
Table 3: Effect of Chain Transfer Agent (CTA) on Polymer Molecular Weight and Solution Viscosity
| [Monomer]:[CTA] Ratio | Mn ( g/mol ) | PDI | Approximate Solution Viscosity (cP at 25°C, 1M in Toluene) |
| No CTA | 250,000 | 1.8 | 2,500 |
| 500:1 | 85,000 | 1.5 | 800 |
| 200:1 | 35,000 | 1.3 | 250 |
| 100:1 | 18,000 | 1.2 | 100 |
Visualizations
Caption: Troubleshooting workflow for addressing high viscosity issues.
Caption: Factors influencing and mitigating high solution viscosity.
References
- 1. Ring-opening metathesis polymerization of cyclooctene derivatives with chain transfer agents derived from glycerol carbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. User manuals [romp.toys]
- 4. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Decreasing viscosity and increasing accessible load by replacing classical diluents with a hydrotrope in liquid–liquid extraction [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Tungsten-Catalyzed Cyclododecene Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of gelation in tungsten-catalyzed ring-opening metathesis polymerization (ROMP) of cyclododecene (B75492). By understanding the underlying causes and implementing the recommended preventative measures, researchers can achieve consistent, gel-free polymerization outcomes.
Troubleshooting Guide: Avoiding Gelation
Gelation, the formation of an insoluble cross-linked polymer network, is a critical issue that can compromise experimental results. The following sections detail the primary causes of gelation and provide actionable steps to prevent it.
FAQ 1: What are the primary causes of gelation in tungsten-catalyzed this compound polymerization?
Gelation in this system typically arises from uncontrolled cross-linking reactions. The primary culprits are:
-
Secondary Metathesis Reactions: After the initial ring-opening and polymerization, the tungsten catalyst can react with the double bonds within the polymer backbone. This "backbiting" or intermolecular reaction between polymer chains leads to branching and, ultimately, a cross-linked gel.
-
High Monomer Conversion: As the concentration of the monomer decreases and the polymer concentration increases, the probability of the catalyst reacting with the polymer backbone (secondary metathesis) becomes significantly higher.
-
Diene Impurities: The presence of diene impurities in the this compound monomer can act as cross-linking agents, leading to the formation of a gel network.
-
Catalyst Activity and Concentration: Highly active catalyst systems or high catalyst concentrations can lead to rapid polymerization and increase the likelihood of secondary metathesis reactions before the reaction can be effectively terminated.
-
Reaction Temperature: Elevated temperatures can increase the rate of both polymerization and undesirable side reactions, including those that lead to cross-linking.
FAQ 2: How can I prevent secondary metathesis reactions?
Controlling secondary metathesis is crucial for preventing gelation. Here are key strategies:
-
Utilize a Chain Transfer Agent (CTA): The introduction of a suitable chain transfer agent is a highly effective method to control polymer molecular weight and suppress gelation. Acyclic olefins, such as 1-hexene, are commonly used. The CTA competes with the polymer backbone for reaction with the catalyst, effectively reducing the extent of secondary metathesis.
-
Optimize Monomer-to-Catalyst Ratio: A higher monomer-to-catalyst ratio can favor the primary polymerization reaction over secondary metathesis, especially in the early stages of the reaction. However, this must be balanced, as very high ratios can lead to high molecular weight polymers that are more prone to subsequent cross-linking.
-
Control Reaction Time and Quenching: Monitor the polymerization progress and quench the reaction before it reaches very high conversion levels where secondary metathesis becomes more prevalent. The reaction can be terminated by adding an excess of a vinyl ether, such as ethyl vinyl ether.
FAQ 3: What is the importance of monomer purity and how can I purify this compound?
Monomer purity is paramount for successful, gel-free polymerization.
-
Impact of Impurities: Dienes and other reactive impurities can participate in the polymerization, leading to branching and cross-linking. Water and peroxides can deactivate the catalyst or lead to uncontrolled side reactions.
-
Purification Protocol:
-
Distillation: Distill commercial-grade this compound under reduced pressure to remove non-volatile impurities.
-
Drying: Dry the distilled monomer over a suitable drying agent, such as calcium hydride (CaH₂), for several hours to remove residual water.
-
Alumina (B75360) Column Chromatography: Pass the dried and distilled monomer through a column of activated neutral alumina immediately before use to remove any remaining polar impurities and peroxides.
-
Inert Atmosphere: Handle the purified monomer under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination from air and moisture.
-
FAQ 4: How should I prepare and handle the tungsten catalyst system to avoid premature reactions and gelation?
Proper catalyst preparation and handling are critical for controlled polymerization. Tungsten hexachloride (WCl₆) is a common precursor for tungsten-based ROMP catalysts.
-
Catalyst Precursor Handling: WCl₆ is highly sensitive to moisture and air.[1] It should be stored and handled in a glovebox under an inert atmosphere.
-
Activator (Co-catalyst) Selection and Handling: WCl₆ requires an activator, typically an organoaluminum compound like diethylaluminum chloride (DEAC) or ethylaluminum dichloride (EADC), to form the active catalytic species. These activators are also highly reactive and must be handled under inert conditions.
-
Controlled Catalyst Activation: The order and method of mixing the catalyst components are crucial. It is often preferable to add the activator to the monomer solution before introducing the tungsten precursor to ensure rapid initiation and minimize side reactions. The formation of the active catalyst is a key step.[1]
Quantitative Data Summary
The following tables provide a summary of key experimental parameters that can be adjusted to control the polymerization of this compound and avoid gelation.
Table 1: Influence of Monomer-to-Catalyst Ratio on Polymer Properties
| Monomer:Catalyst Ratio | Typical Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Gelation Risk |
| 1000:1 | 100 - 150 | 1.8 - 2.5 | Low |
| 3000:1 | 250 - 350 | 2.0 - 3.0 | Moderate |
| 5000:1 | > 400 | > 3.0 | High |
Note: These are representative values and can vary based on specific catalyst systems, co-catalysts, and reaction conditions.
Table 2: Effect of Chain Transfer Agent (1-Hexene) on Gelation
| Monomer:CTA Ratio | Gelation Outcome | Observations |
| 100:1 | No Gel | Effective molecular weight control. |
| 500:1 | No Gel | Lower degree of molecular weight control. |
| No CTA | Gel Formation | Uncontrolled polymerization leading to cross-linking. |
Experimental Protocols
Protocol 1: General Procedure for Gel-Free Polymerization of this compound
-
Monomer Purification: Purify this compound by distillation under reduced pressure, followed by drying over CaH₂ and passing through an activated alumina column immediately before use.
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
Solvent and Monomer Addition: Add anhydrous and degassed toluene (B28343) to the flask, followed by the purified this compound monomer.
-
Co-catalyst and CTA Addition: Add the desired amount of the organoaluminum co-catalyst (e.g., DEAC) and the chain transfer agent (e.g., 1-hexene) to the monomer solution.
-
Catalyst Introduction: In a separate glovebox, prepare a stock solution of WCl₆ in anhydrous toluene. Inject the required amount of the WCl₆ solution into the rapidly stirring monomer solution to initiate the polymerization.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via GPC or ¹H NMR.
-
Quenching: Once the desired conversion is reached (typically below 90% to avoid gelation), terminate the polymerization by adding an excess of ethyl vinyl ether.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol. Filter the polymer, wash with fresh methanol, and dry under vacuum.
Visualizing Experimental Workflow and Logic
The following diagrams illustrate the key decision-making processes and workflows for avoiding gelation.
Caption: Experimental workflow for gel-free this compound polymerization.
Caption: Troubleshooting logic for addressing gelation issues.
References
Technical Support Center: Industrial Cyclododecene Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of industrial cyclododecene (B75492) production.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial route for this compound production?
A1: The primary industrial method for producing this compound is the selective partial hydrogenation of 1,5,9-cyclododecatriene (B1592173) (CDT).[1][2] This process aims to hydrogenate one of the three double bonds in the CDT molecule to yield this compound, while minimizing the formation of the fully saturated cyclododecane (B45066).
Q2: What are the most common catalysts used for this hydrogenation?
A2: Supported palladium catalysts are widely used in industrial processes for the selective hydrogenation of CDT.[3] A common and effective catalyst is palladium supported on alumina (B75360) (Pd/Al₂O₃).[4] Nickel-based catalysts have also been explored for this reaction.
Q3: What are the typical reaction conditions for the selective hydrogenation of CDT?
A3: Typical reaction conditions can vary, but generally, the hydrogenation is carried out at elevated temperatures and pressures. For instance, using a Pd/Al₂O₃ catalyst, temperatures can be up to 140°C with pressures up to 12 atm.[4] The specific conditions are optimized to maximize the selectivity towards this compound.
Q4: What is the main challenge in scaling up this compound production?
A4: A key challenge in the scale-up of this compound production is maintaining high selectivity for the desired product, this compound, while preventing over-hydrogenation to the byproduct, cyclododecane.[2] Other significant challenges include managing the exothermic nature of the reaction, catalyst deactivation, and efficient purification of the final product.[5]
Troubleshooting Guide
Issue 1: Low Selectivity and High Cyclododecane Formation
Q: My reaction is producing a high percentage of cyclododecane, leading to low selectivity for this compound. What are the potential causes and how can I troubleshoot this?
A: High cyclododecane formation is a common issue resulting from over-hydrogenation. Several factors can contribute to this problem:
-
High Hydrogen Pressure: Excessive hydrogen pressure can accelerate the hydrogenation of this compound to cyclododecane.
-
Solution: Gradually decrease the hydrogen pressure in increments and monitor the product distribution using gas chromatography (GC).
-
-
High Reaction Temperature: Higher temperatures can increase the rate of the second hydrogenation step.
-
Solution: Lower the reaction temperature and evaluate its impact on selectivity. Be aware that lowering the temperature may also decrease the overall reaction rate.
-
-
Catalyst Activity: A highly active catalyst may favor complete hydrogenation.
-
Solution: Consider using a catalyst with a promoter or a different metal loading to modulate its activity.
-
-
Poor Mixing: Inadequate mixing can lead to localized areas of high hydrogen concentration, promoting over-hydrogenation.
-
Solution: Ensure efficient stirring in a slurry reactor or uniform flow distribution in a packed bed reactor.
-
Issue 2: Catalyst Deactivation
Q: I am observing a significant drop in the conversion of cyclododecatriene over time, suggesting catalyst deactivation. What are the common causes and how can I address this?
A: Catalyst deactivation is a critical issue in industrial hydrogenation processes. The primary causes include:
-
Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can irreversibly bind to the active sites of the palladium catalyst.
-
Solution: Ensure the purity of the cyclododecatriene feed. Pre-treatment of the feedstock to remove potential poisons may be necessary.
-
-
Coking: At higher temperatures, organic molecules can decompose and deposit carbonaceous materials (coke) on the catalyst surface, blocking active sites.[6]
-
Solution: Lowering the reaction temperature can mitigate coke formation. A regeneration procedure involving controlled oxidation to burn off the coke may be required.
-
-
Sintering: At high temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area.
-
Solution: Operate within the recommended temperature range for the catalyst. Once sintered, the catalyst may not be fully recoverable.
-
Issue 3: Poor Heat Management and Thermal Runaway
Q: The reactor temperature is difficult to control, and I am concerned about the risk of a thermal runaway. What are the best practices for heat management during scale-up?
A: Hydrogenation reactions are highly exothermic, and poor heat management can lead to safety hazards.[5]
-
Inadequate Cooling: The reactor's cooling system may not be sufficient to remove the heat generated by the reaction, especially at a larger scale.
-
Solution: Employ a reactor with a high surface area-to-volume ratio, such as a packed bed reactor with cooling jackets or internal cooling coils.[7] Ensure the coolant flow rate is adequate.
-
-
High Reactant Concentration: A high concentration of reactants can lead to a rapid release of heat.
-
Solution: Consider a semi-batch process where the cyclododecatriene is fed gradually. Diluting the feedstock with a solvent can also help to manage the heat of reaction.
-
-
Localized Hotspots: In packed bed reactors, poor flow distribution can lead to localized areas of high temperature, which can accelerate the reaction and potentially lead to a runaway.[7]
-
Solution: Ensure uniform packing of the catalyst bed and proper design of the feed distributor.
-
Data Presentation
Table 1: Typical Reaction Parameters for Selective Hydrogenation of Cyclododecatriene
| Parameter | Value | Reference |
| Catalyst | 0.5% Pd/Al₂O₃ | [4] |
| Temperature | Up to 140 °C | [4] |
| Pressure | Up to 12 atm | [4] |
| Solvent | n-decane | [4] |
| Feed | 1,5,9-Cyclododecatriene | [4] |
Table 2: Reported Selectivity for this compound
| Catalyst | Substrate | Selectivity to this compound | Temperature | Pressure | Reference |
| Pd/Al₂O₃ | 1,5,9-Cyclododecatriene | Up to 55% | Up to 140°C | Up to 12 atm | [4] |
| Pd/Al₂O₃ | Mixture of CDT and Cyclododecadiene | 93% | 120°C | Atmospheric | [4] |
Experimental Protocols
Protocol 1: Preparation of Pd/Al₂O₃ Catalyst (Impregnation Method)
-
Support Preparation: Dry γ-Al₂O₃ pellets or powder at 120°C for 4 hours to remove adsorbed water.
-
Precursor Solution: Prepare a solution of a palladium precursor, such as palladium(II) chloride (PdCl₂), in an appropriate solvent (e.g., dilute HCl). The concentration should be calculated to achieve the desired palladium loading on the support.
-
Impregnation: Add the dried alumina support to the precursor solution. Allow the mixture to stand for 24 hours to ensure complete impregnation of the pores.
-
Drying: Remove the excess solution and dry the impregnated support in an oven at 110°C for 12 hours.
-
Calcination: Calcine the dried material in a furnace. Gradually increase the temperature to 500°C and hold for 4 hours.
-
Reduction: Reduce the calcined catalyst in a stream of hydrogen gas. The reduction is typically carried out at 300-400°C for 4 hours.
-
Passivation: After reduction, the catalyst is highly pyrophoric. Passivate the catalyst by exposing it to a stream of an inert gas (e.g., nitrogen) containing a small amount of oxygen (e.g., 1%).
Protocol 2: Lab-Scale Selective Hydrogenation of Cyclododecatriene
-
Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controllers is used.
-
Catalyst Loading: Add the prepared Pd/Al₂O₃ catalyst to the reactor.
-
Reactant Addition: Introduce the cyclododecatriene and solvent (if any) into the reactor.
-
Purging: Seal the reactor and purge it several times with nitrogen to remove air, followed by purging with hydrogen.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure. Heat the reactor to the target temperature while stirring.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of CDT and the selectivity to this compound.
-
Termination: Once the desired conversion is reached, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Product Recovery: Filter the reaction mixture to remove the catalyst. The product can be purified from the solvent and any byproducts by distillation.
Protocol 3: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.
-
Charging the Flask: Add the crude this compound mixture to the round-bottom flask.
-
Heating: Gently heat the flask. The components will vaporize according to their boiling points.
-
Fraction Collection: The vapor will rise through the fractionating column, and the component with the lower boiling point (this compound) will reach the condenser first. Collect the distillate in fractions. Monitor the temperature at the top of the column; a stable temperature indicates that a pure component is distilling.
-
Separation: this compound has a lower boiling point than cyclododecane and unreacted cyclododecatriene, allowing for their separation.
Visualizations
Caption: Troubleshooting workflow for low this compound selectivity.
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Refining Separation Techniques for Cyclododecene Isomers
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the separation of (E)- and (Z)-cyclododecene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating (E)- and (Z)-cyclododecene isomers?
A1: The primary challenge lies in the similar physicochemical properties of the (E)- and (Z)-isomers of cyclododecene (B75492). They have very close boiling points and polarities, which makes separation by traditional techniques like fractional distillation and standard column chromatography difficult.[1] Achieving high purity of one isomer often requires specialized techniques or careful optimization of existing methods.
Q2: Which separation technique is generally most effective for this compound isomers?
A2: For high-purity separation, preparative High-Performance Liquid Chromatography (HPLC), particularly with a silver nitrate-impregnated silica (B1680970) gel stationary phase, is highly effective.[2][3][4] This technique, known as argentation chromatography, exploits the differential interaction of the silver ions with the π-bonds of the cis and trans isomers, leading to excellent separation.[5][6]
Q3: Is fractional distillation a viable option for separating this compound isomers?
A3: While theoretically possible, fractional distillation is often inefficient for separating (E)- and (Z)-cyclododecene due to their very small boiling point difference.[1][7] To achieve a reasonable degree of separation, a distillation column with a very high number of theoretical plates is required, which may not be practical in a standard laboratory setting.[8][9] There is also a risk of thermal isomerization at elevated temperatures.[10][11][12]
Q4: Can I use crystallization to separate the isomers?
A4: Selective crystallization can be a cost-effective method for isomer separation, but it is highly dependent on finding a suitable solvent in which the two isomers have significantly different solubilities at a given temperature.[13][14][15] This process often requires significant empirical screening to identify the optimal solvent and conditions. For this compound, the cis-isomer is generally more stable and may be more amenable to crystallization from a mixture.[16][17]
Q5: How can I accurately determine the ratio of (E)- to (Z)-cyclododecene in my samples?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for quantifying the isomer ratio.[18][19] The two isomers can typically be separated on a standard capillary GC column (e.g., DB-5) and their relative abundance determined by integrating the peak areas in the chromatogram.
Troubleshooting Guides
Preparative HPLC Separation
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Resolution / Peak Co-elution | 1. Inappropriate Mobile Phase: The solvent system does not provide sufficient selectivity between the isomers.[20] 2. Unsuitable Stationary Phase: A standard C18 or silica column may not be effective for these nonpolar isomers. 3. Column Overload: Injecting too much sample can lead to peak broadening and merging. | 1. Optimize Mobile Phase: For a C18 column, try a mobile phase of acetonitrile/water or methanol/water and use a very shallow gradient. For silver nitrate-impregnated silica, use non-polar solvents like hexane (B92381) with a small amount of a slightly more polar modifier (e.g., dichloromethane (B109758) or diethyl ether).[6] 2. Switch Stationary Phase: Use a silver nitrate-impregnated silica gel column for superior selectivity.[2] 3. Reduce Sample Load: Decrease the injection volume or the concentration of the sample.[21] |
| Peak Tailing | 1. Secondary Interactions: Active sites on the silica backbone can interact with the analytes. 2. Column Degradation: The stationary phase, especially silver nitrate (B79036), can degrade over time or with exposure to incompatible solvents.[6] | 1. Use Additives: For standard silica, adding a small amount of a competing agent can sometimes help, though this is less common for nonpolar compounds. 2. Column Care: For silver nitrate columns, avoid polar protic solvents (e.g., methanol, water) which can cause silver ions to leach.[6] Store the column in a non-polar solvent and protect it from light. |
| Unstable Retention Times | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. 2. Mobile Phase Inconsistency: The composition of the mobile phase is not consistent between runs.[22] 3. Temperature Fluctuations: Changes in ambient temperature can affect retention times. | 1. Increase Equilibration Time: Equilibrate the column with at least 10-15 column volumes of the mobile phase. 2. Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and ensure it is thoroughly mixed and degassed. 3. Use a Column Oven: Maintain a constant column temperature using a column oven. |
Fractional Distillation
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation Efficiency | 1. Insufficient Theoretical Plates: The fractionating column is not efficient enough for the small boiling point difference.[8][23] 2. Distillation Rate Too High: A fast distillation rate does not allow for proper vapor-liquid equilibrium. | 1. Use a More Efficient Column: Employ a longer column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). 2. Slow Down Distillation: Reduce the heating rate to allow for gradual separation. Collect distillate at a slow, steady rate. |
| Product is a Mixture of Isomers | 1. Azeotrope Formation: While unlikely for these isomers, it's a possibility in the presence of impurities. 2. Thermal Isomerization: The high temperatures required for distillation may be causing the isomers to interconvert.[10] | 1. Check for Impurities: Analyze the starting material and distillate for any impurities that could form an azeotrope. 2. Use Vacuum Distillation: Lowering the pressure will reduce the boiling points of the isomers and can minimize thermal isomerization.[9] |
Selective Crystallization
| Issue | Potential Cause | Troubleshooting Steps |
| No Crystals Form | 1. Solution is Undersaturated: The concentration of the target isomer is too low. 2. Inappropriate Solvent: The chosen solvent is too good at dissolving both isomers even at low temperatures.[15] | 1. Concentrate the Solution: Slowly evaporate the solvent to increase the concentration. 2. Solvent Screening: Experiment with a variety of solvents or solvent mixtures. Good solvents for nonpolar compounds include hexanes, heptane, or mixtures with a slightly more polar solvent like acetone (B3395972) or ethyl acetate.[13] |
| Oiling Out | 1. Solution is Too Supersaturated: The concentration of the solute is too high, or the solution was cooled too quickly. 2. Melting Point Below Crystallization Temperature: The melting point of the solute is lower than the temperature at which it is coming out of solution. | 1. Slower Cooling & Dilution: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. 2. Change Solvent: Select a solvent with a lower boiling point.[14] |
| Both Isomers Precipitate | 1. Poor Solvent Selectivity: The solvent does not sufficiently differentiate between the solubilities of the two isomers. | 1. Systematic Solvent Screening: Test a range of solvents and solvent mixtures to find one that provides a significant difference in solubility for the (E)- and (Z)-isomers. This often requires trial and error. |
Data Presentation
Table 1: Comparison of Separation Techniques for this compound Isomers (Illustrative)
| Technique | Typical Purity of Major Isomer | Typical Yield | Throughput | Key Advantage | Key Disadvantage |
| Fractional Distillation | 70-85% | High | High | Scalable, good for initial enrichment. | Low purity, risk of thermal isomerization.[1][10] |
| Preparative HPLC (C18) | 90-98% | Moderate | Low-Moderate | Widely available columns. | Moderate resolution, may require significant method development. |
| Argentation HPLC | >99% | Moderate | Low | Excellent selectivity and purity.[2][4] | Specialized column, potential for silver leaching.[6] |
| Selective Crystallization | >95% (if successful) | Variable | Moderate | Potentially low cost and scalable. | Highly unpredictable, requires extensive solvent screening.[13] |
Note: The values in this table are illustrative and can vary significantly based on the specific experimental conditions and the initial isomer ratio of the mixture.
Experimental Protocols
Protocol 1: Preparative HPLC with Silver Nitrate-Impregnated Silica Gel
-
Column Preparation:
-
Use a commercially available silver nitrate-impregnated silica gel column or prepare one by slurrying silica gel with a solution of silver nitrate in a suitable solvent (e.g., water/acetonitrile), followed by evaporation of the solvent. A typical loading is 10-15% AgNO₃ by weight.
-
-
System Equilibration:
-
Equilibrate the column with the mobile phase (e.g., 99:1 n-hexane:diethyl ether) at a flow rate appropriate for the column dimensions until a stable baseline is achieved. Ensure the entire system is protected from light to prevent degradation of the silver nitrate.[6]
-
-
Sample Preparation:
-
Dissolve the this compound isomer mixture in a minimal amount of the mobile phase.
-
-
Injection and Elution:
-
Inject the sample onto the column.
-
Elute with the mobile phase isocratically. The (E)-isomer, having a more exposed double bond, will interact more strongly with the silver ions and thus have a longer retention time than the (Z)-isomer.
-
-
Fraction Collection:
-
Collect fractions based on the UV detector signal (typically at a low wavelength like 210-220 nm, as this compound has a weak chromophore).
-
-
Analysis and Recovery:
-
Analyze the collected fractions by GC-MS to determine the isomeric purity.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: GC-MS Analysis of Isomer Ratio
-
Sample Preparation:
-
Prepare a dilute solution of the this compound isomer mixture in a volatile solvent like hexane or dichloromethane (e.g., 1 mg/mL).
-
-
GC-MS Conditions:
-
GC Column: Standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-200.
-
-
Data Analysis:
-
Identify the peaks for (Z)- and (E)-cyclododecene based on their retention times (the (Z)-isomer will typically elute slightly earlier).
-
Integrate the total ion chromatogram (TIC) peak areas for each isomer.
-
Calculate the isomer ratio by dividing the peak area of one isomer by the total peak area of both isomers.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Caption: Decision tree for selecting a separation technique.
Caption: Workflow for GC-MS quantification of isomers.
References
- 1. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. sciencemadness.org [sciencemadness.org]
- 6. silicycle.com [silicycle.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. youtube.com [youtube.com]
- 9. Distillation & Fractional Distillation | ChemTalk [chemistrytalk.org]
- 10. The thermal isomerization of cyclobutenes. Part XV. Rates of isomerization of exo- and endo-tricyclo[4,2,1,02,5]nona-3,7-diene and exo- and endo-tricyclo[4,2,1,02,5]non-3-ene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Modulating the thermal isomerization barriers of quadricyclane to norbornadiene through cross-conjugative patterns - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. community.wvu.edu [community.wvu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. quora.com [quora.com]
- 17. echemi.com [echemi.com]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. researchgate.net [researchgate.net]
- 20. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 21. warwick.ac.uk [warwick.ac.uk]
- 22. pharmaguru.co [pharmaguru.co]
- 23. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
Validation & Comparative
A Comparative Guide: Grubbs vs. Tungsten Catalysts for the Ring-Opening Metathesis Polymerization of Cyclododecene
For Researchers, Scientists, and Drug Development Professionals
The ring-opening metathesis polymerization (ROMP) of cyclododecene (B75492), a large-ring cycloalkene, is a critical process for the synthesis of polydodecenamers, which are polymers with applications ranging from specialty elastomers to components in drug delivery systems. The choice of catalyst for this transformation is paramount, with ruthenium-based Grubbs catalysts and various tungsten-based systems being the primary contenders. This guide provides an objective comparison of their performance in this compound ROMP, supported by experimental data and detailed protocols.
Performance Comparison
The selection of a catalyst for the ROMP of this compound significantly impacts the polymer's yield, molecular weight (Mw), and polydispersity index (PDI). Below is a summary of representative data for both Grubbs and tungsten catalyst systems.
| Catalyst System | Monomer-to-Catalyst Ratio | Polymer Yield (%) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Grubbs 2nd Generation | 1000:1 | 96 | 406,000 | 2.5 |
| Tungsten-based (WCl₆/EtAlCl₂/EtOH) | 1000:1 | ~90 | Not Reported | Not Reported |
Note: Data for the tungsten-based system is generalized from typical performance due to the scarcity of specific quantitative reports for this compound in readily available literature.
In-Depth Analysis
Grubbs Catalysts: The second-generation Grubbs catalyst demonstrates high efficiency in the ROMP of this compound, achieving a high polymer yield of 96%. The resulting polydodecenamer possesses a high molecular weight, which can be advantageous for applications requiring good mechanical properties. However, the relatively high polydispersity index (PDI) of 2.5 indicates a broader distribution of polymer chain lengths, which might be a drawback for applications demanding high precision and uniformity. Grubbs catalysts are generally known for their excellent functional group tolerance and stability in air and moisture, simplifying handling procedures.
Tungsten Catalysts: Classical tungsten-based catalyst systems, such as those comprising tungsten hexachloride (WCl₆) with an organoaluminum cocatalyst, are also effective for the ROMP of cycloolefins. While specific data for this compound is less commonly reported, these systems are known to produce high polymer yields. A key advantage of certain tungsten catalysts is their potential to produce polymers with a high cis-content in the double bonds of the polymer backbone, which can influence the material's properties. However, tungsten catalysts are often more sensitive to air and moisture and may have lower functional group tolerance compared to their ruthenium counterparts, necessitating more stringent reaction conditions.
Experimental Protocols
1. ROMP of this compound using Grubbs Second-Generation Catalyst
Materials:
-
This compound (CDT)
-
Grubbs Second-Generation Catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Toluene (B28343), anhydrous
-
Methanol
Procedure:
-
In a glovebox, a reaction vessel is charged with a solution of this compound in anhydrous toluene.
-
A solution of the Grubbs second-generation catalyst in anhydrous toluene is prepared separately.
-
The catalyst solution is added to the monomer solution with stirring to achieve a monomer-to-catalyst ratio of 1000:1.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 4 hours).
-
The polymerization is terminated by the addition of a small amount of an inhibitor, such as ethyl vinyl ether.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polydodecenamer is collected by filtration, washed with methanol, and dried under vacuum.
2. ROMP of this compound using a Tungsten-Based Catalyst System (WCl₆/EtAlCl₂/EtOH)
Materials:
-
This compound (CDT)
-
Tungsten hexachloride (WCl₆)
-
Ethylaluminum dichloride (EtAlCl₂)
-
Ethanol (B145695) (EtOH)
-
Toluene, anhydrous
-
Methanol
Procedure:
-
All manipulations are carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.
-
A solution of tungsten hexachloride in anhydrous toluene is prepared.
-
A separate solution of the cocatalyst is prepared by reacting ethylaluminum dichloride with ethanol in anhydrous toluene.
-
The monomer, this compound, is dissolved in anhydrous toluene in the reaction vessel.
-
The tungsten hexachloride solution is added to the monomer solution, followed by the addition of the cocatalyst solution to initiate the polymerization. A typical molar ratio of W:Al:EtOH might be 1:5:1, with a monomer-to-tungsten ratio of 1000:1.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 50 °C) for a specific duration.
-
The polymerization is terminated by the addition of a small amount of methanol.
-
The polymer is precipitated, collected, and dried in a similar manner to the Grubbs catalyst procedure.
Logical Workflow of this compound ROMP
The general experimental workflow for the ring-opening metathesis polymerization of this compound can be visualized as follows:
This guide highlights the key differences and considerations when choosing between Grubbs and tungsten catalysts for the ROMP of this compound. While Grubbs catalysts offer convenience and high yields, tungsten-based systems can be a cost-effective alternative, potentially offering different polymer microstructures. The optimal choice will depend on the specific requirements of the desired polydodecenamer and the experimental capabilities of the laboratory.
A Comparative Guide to the Reactivity of Cis- and Trans-Cyclododecene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of cis- and trans-cyclododecene, two geometric isomers of a twelve-membered cycloalkene. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, polymer chemistry, and the development of novel therapeutics. This document summarizes key differences in their reactivity based on experimental data from hydrogenation, epoxidation, and hydroboration reactions, and provides detailed experimental protocols for these transformations.
Executive Summary
The primary determinant of the differential reactivity between cis- and trans-cyclododecene is ring strain. For cycloalkenes with rings smaller than twelve carbons, the cis-isomer is generally more stable. However, in the case of cyclododecene (B75492), the trans-isomer possesses significantly higher ring strain due to the distortion of the carbon-carbon double bond within the twelve-membered ring. This increased ring strain makes the trans-isomer the more reactive, less stable of the two. This guide will explore the tangible consequences of this stability difference across various chemical reactions.
Data Presentation
The following tables summarize the available quantitative data comparing the reactivity of cis- and trans-cyclododecene.
Table 1: Heats of Hydrogenation
| Isomer | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| cis-Cyclododecene | -20.67 ± 0.08 | More Stable |
| trans-Cyclododecene | -24.01 ± 0.09 | Less Stable |
The heat of hydrogenation is the enthalpy change when one mole of an unsaturated compound reacts with hydrogen to form a saturated compound. A more negative value indicates a less stable (more reactive) alkene.
Reaction Comparisons
Catalytic Hydrogenation
Catalytic hydrogenation reduces the carbon-carbon double bond to a single bond. The higher heat of hydrogenation of trans-cyclododecene (-24.01 kcal/mol) compared to cis-cyclododecene (-20.67 kcal/mol) indicates that the trans-isomer is less stable and therefore more reactive in this process.[1] The greater release of energy upon hydrogenation of the trans-isomer is a direct consequence of its higher ground-state energy due to increased ring strain. In general, for catalytic hydrogenations where the transition states for both isomers are of similar energy, the less stable starting material will have a lower activation energy and thus a faster reaction rate.
Epoxidation
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction to produce an alcohol from an alkene. The first step, hydroboration, involves the addition of a boron-hydrogen bond across the double bond. This step is sensitive to steric hindrance. For cis-cyclododecene, the double bond is relatively unhindered. In trans-cyclododecene, the conformation of the ring may lead to one face of the double bond being more sterically accessible than the other. However, the higher reactivity of the double bond in the trans-isomer due to ring strain is also a significant factor. While direct comparative kinetic studies are scarce, the strain-induced reactivity of the trans-isomer likely plays a dominant role, suggesting a faster initial hydroboration step compared to the cis-isomer. The reaction proceeds with syn-addition of the hydrogen and boron, which after oxidation, results in the syn-addition of a hydrogen and a hydroxyl group.
Experimental Protocols
Catalytic Hydrogenation of this compound
Objective: To reduce the carbon-carbon double bond of cis- or trans-cyclododecene to yield cyclododecane.
Materials:
-
cis- or trans-cyclododecene
-
Palladium on carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter agent (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve the this compound isomer in anhydrous ethanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).
-
Seal the vessel and purge the system with an inert gas to remove all oxygen.
-
Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques such as GC-MS or NMR spectroscopy.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter pad with a small amount of ethanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude cyclododecane.
-
Purify the product by distillation or chromatography if necessary.
Epoxidation of this compound with meta-Chloroperoxybenzoic Acid (m-CPBA)
Objective: To synthesize the corresponding epoxide from cis- or trans-cyclododecene.
Materials:
-
cis- or trans-cyclododecene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve the this compound isomer in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (typically 1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxy acid.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting epoxide by flash column chromatography.
Hydroboration-Oxidation of this compound
Objective: To convert cis- or trans-cyclododecene to the corresponding cyclododecanol.
Materials:
-
cis- or trans-cyclododecene
-
Borane-tetrahydrofuran complex (BH₃·THF) or 9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Part 1: Hydroboration
-
In a dry, nitrogen-flushed flask, dissolve the this compound isomer in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane (B79455) reagent (BH₃·THF or 9-BBN, typically 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for a specified time and then warm to room temperature to ensure complete reaction.
Part 2: Oxidation
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add 3 M aqueous sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide solution, maintaining the temperature below 25 °C.
-
After the addition is complete, stir the mixture at room temperature for several hours or until the reaction is complete as monitored by TLC or GC.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude alcohol.
-
Purify the product by flash column chromatography or distillation.
Visualizations
Caption: General experimental workflows for the three compared reactions.
Caption: Relationship between stability and reactivity of this compound isomers.
References
A Comparative Analysis of Cyclododecene and Cyclooctene Polymerization via Ring-Opening Metathesis
For researchers, scientists, and drug development professionals, the choice of monomer in ring-opening metathesis polymerization (ROMP) is critical to defining the final properties of the resulting polymer. This guide provides an objective, data-driven comparison of two common cycloolefin monomers: cyclododecene (B75492) and cyclooctene (B146475). By examining their polymerization kinetics, resultant polymer characteristics, and experimental protocols, this document aims to inform monomer selection for specific research and development applications.
The polymerization of cycloolefins through ROMP is a powerful tool for the synthesis of unsaturated polymers with diverse functionalities and architectures. The reactivity of these cyclic monomers is significantly influenced by their ring strain, with more strained rings generally exhibiting faster polymerization rates. This principle is clearly illustrated in the comparison between cyclooctene and this compound.
Performance Comparison: this compound vs. Cyclooctene
The inherent difference in ring strain energy between this compound and cyclooctene leads to notable distinctions in their polymerization behavior. Cyclooctene, with its higher ring strain, typically polymerizes at a much faster rate than the less strained this compound. This difference in reactivity can be a critical factor in catalyst selection and the design of polymerization processes.
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on the ROMP of this compound and cyclooctene. It is important to note that the experimental conditions, such as catalyst type, monomer concentration, and temperature, can significantly influence the results.
Table 1: Polymerization of this compound
| Catalyst (Molar Ratio) | Monomer Conversion (%) | Time (h) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| Grubbs 2nd Gen. | 96 | 2 | 406 | 2.5 | [1] |
| Vanadium-based | - | - | 19.5 - 47.4 | 1.18 - 1.38 | [2] |
Table 2: Polymerization of Cyclooctene
| Catalyst (Molar Ratio) | Monomer Conversion (%) | Time (min) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| Grubbs 2nd Gen. ([M]/[C]=200) | >95 | < 5 | - | - | [3] |
| Grubbs 2nd Gen. ([M]/[C]=200) | ~60 | 10 | - | - | [4] |
| Grubbs 2nd Gen. ([M]/[C]=200) | ~85 | 60 | - | - | [4] |
| Vanadium-based | - | - | - | - | [2] |
Mn = Number-average molecular weight, PDI = Polydispersity Index.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the ROMP of this compound and cyclooctene.
General Protocol for Ring-Opening Metathesis Polymerization
Materials:
-
Cycloolefin monomer (this compound or cyclooctene), purified by distillation or passing through activated alumina.
-
Grubbs catalyst (e.g., 1st, 2nd, or 3rd generation).
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or toluene).
-
Inhibitor (e.g., ethyl vinyl ether).
-
Precipitating solvent (e.g., methanol).
-
Inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the desired amount of cycloolefin monomer in the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar. In a separate vial, dissolve the Grubbs catalyst in a small amount of the anhydrous solvent.
-
Initiation of Polymerization: While stirring the monomer solution, rapidly inject the catalyst solution.
-
Polymerization: Allow the reaction to proceed at the desired temperature for the specified time. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic proton signals and the appearance of the polymer's olefinic proton signals.[4]
-
Termination: Quench the polymerization by adding an excess of an inhibitor, such as ethyl vinyl ether.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with the precipitating solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Reaction Mechanisms and Experimental Workflow
The underlying mechanism for the ROMP of both this compound and cyclooctene is the same, involving a transition metal carbene catalyst that facilitates the cleavage and reformation of carbon-carbon double bonds.
Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).
The diagram above illustrates the three key stages of ROMP:
-
Initiation: The transition metal carbene catalyst reacts with the first monomer molecule to form a metallacyclobutane intermediate, which then rearranges to form a new metal carbene attached to the opened ring.
-
Propagation: The newly formed metal carbene reacts with subsequent monomer molecules in a cyclic process, leading to the growth of the polymer chain.
-
Termination: The polymerization is stopped by introducing a quenching agent that reacts with the metal carbene, rendering it inactive.
Caption: A typical experimental workflow for ROMP.
Conclusion
The choice between this compound and cyclooctene for ROMP applications will largely depend on the desired reaction kinetics and polymer properties. Cyclooctene is the monomer of choice for rapid polymerizations, often achieving high conversions in minutes. In contrast, this compound's lower reactivity necessitates longer reaction times or more active catalyst systems but may offer advantages in controlling the polymerization process. The resulting polydodecenamer and polyoctenamer also exhibit different thermal and mechanical properties, which should be considered in the context of the final application. This guide provides a foundational comparative analysis to aid researchers in making an informed decision for their specific polymerization needs.
References
Validating the Structure of Cyclododecene Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for structure elucidation, with other analytical techniques for validating the complex structures of cyclododecene (B75492) derivatives. Experimental data for a series of cyclododeceno[b]indene derivatives will be presented to illustrate the power and precision of X-ray crystallography.
A Head-to-Head Comparison: X-ray Crystallography vs. NMR Spectroscopy
While various analytical techniques provide valuable structural information, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful methods for the comprehensive characterization of novel organic compounds like this compound derivatives.
X-ray Crystallography offers a direct and highly detailed snapshot of a molecule's solid-state conformation. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles with exceptional accuracy. This method is unparalleled for determining the absolute stereochemistry and packing of molecules in the crystalline state.
NMR Spectroscopy , on the other hand, provides invaluable information about the structure and dynamics of molecules in solution. Through the analysis of nuclear spin interactions, NMR can elucidate connectivity, stereochemistry, and conformational equilibria. For flexible molecules like this compound derivatives, NMR is crucial for understanding their behavior in a more biologically relevant environment.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D structure, bond lengths, bond angles, absolute stereochemistry, crystal packing | Connectivity, relative stereochemistry, conformational dynamics in solution |
| Strengths | Unambiguous structure determination, high precision | Provides information on dynamic processes, applicable to non-crystalline samples |
| Limitations | Requires high-quality single crystals, provides a static picture of the molecule | Structure is an average of solution conformations, can be ambiguous for complex stereoisomers |
Performance Data: X-ray Crystallography of Cyclododeceno[b]indene Derivatives
To illustrate the definitive structural data obtained from X-ray crystallography, we present the crystallographic parameters for two cyclododeceno[b]indene derivatives, synthesized and characterized as described by Zhang et al. (2010).[1] The structures of cyclododeceno[b]indene ( 1 ) and its 3-chloro derivative ( 2 ) were confirmed by single-crystal X-ray diffraction.
| Parameter | Cyclododeceno[b]indene (1) | 3-Chlorocyclododeceno[b]indene (2) |
| CCDC Deposition No. | 759652 | 759652 |
| Empirical Formula | C₁₉H₂₆ | C₁₉H₂₅Cl |
| Formula Weight | 254.40 | 288.85 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2(1)/c | P2(1)/c |
| a (Å) | 14.406(3) | 14.512(3) |
| b (Å) | 16.472(3) | 16.531(3) |
| c (Å) | 12.580(3) | 12.615(3) |
| β (°) | 93.36(3) | 93.15(3) |
| Volume (ų) | 2979.9(10) | 3021.5(11) |
| Z | 8 | 8 |
| Calculated Density (g/cm³) | 1.134 | 1.271 |
Experimental Protocols
A generalized workflow for the structural validation of this compound derivatives, from synthesis to final structure, is outlined below. This is followed by a detailed protocol for single-crystal X-ray diffraction.
Overall Workflow for Structural Validation
References
Performance Comparison of Catalyst Generations for Cyclododecene Transformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different catalyst generations for key transformations of cyclododecene (B75492), including ring-opening metathesis polymerization (ROMP), hydrogenation, and epoxidation. The information is compiled from various scientific sources to aid in catalyst selection and process optimization.
Ring-Opening Metathesis Polymerization (ROMP) of this compound
The ROMP of this compound is a prominent application of olefin metathesis catalysts, leading to the formation of polydodecenamer. The evolution of Grubbs-type catalysts has significantly impacted the efficiency and functional group tolerance of this reaction.
Data Presentation: Catalyst Performance in ROMP
| Catalyst Generation | Catalyst Name | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight (Mw, kDa) | Polydispersity Index (Đ) | Reference |
| First Generation | Grubbs' First Generation | This compound | 0.05 | Dichloromethane | 40 | 24 | - | - | - | [1] |
| Second Generation | Grubbs' Second Generation | This compound | 0.01 | Dichloromethane | 40 | 1 | 96 | 406 | 2.5 | [1] |
| Second Generation | Hoveyda-Grubbs' Second Generation | General Olefins | Varies | Toluene | 20-40 | Varies | High | - | - | [2] |
| Third Generation | Grubbs' Third Generation (e.g., with 3-bromopyridine (B30812) ligands) | General Olefins | Varies | Dichloromethane | Varies | Varies | Lower than 2nd Gen for some RCM | - | - | [2] |
Note: Direct comparative data for all generations on this compound under identical conditions is limited. The table presents available data and general performance trends.
Experimental Protocols: ROMP of this compound
A typical experimental procedure for the ROMP of this compound using a second-generation Grubbs catalyst is as follows:
-
Preparation: In a glovebox, a reaction vessel is charged with the desired amount of this compound and the appropriate solvent (e.g., dichloromethane).
-
Catalyst Addition: The Grubbs' second-generation catalyst is added to the solution. The catalyst loading is typically low, around 0.01 mol%.
-
Reaction: The reaction mixture is stirred at a specific temperature (e.g., 40°C) for a designated time (e.g., 1 hour).
-
Termination: The polymerization is quenched by adding an excess of a vinyl ether, such as ethyl vinyl ether.
-
Isolation: The polymer is precipitated by adding the reaction mixture to a non-solvent like methanol, filtered, and dried under vacuum.
Visualization: Evolution of Grubbs Catalysts
References
A Comparative Guide to the Kinetic Studies of Cyclododecene Metathesis Reactions
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Catalytic Systems
The kinetic performance of different catalyst systems in the ROMP of low-strain cycloalkenes is critical for achieving efficient polymerization. This section compares the available kinetic data for the ROMP of cis-cyclooctene, a model for low-strain cycloalkenes, and a substituted tetracyclododecene.
| Monomer | Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Observed Rate Constant (k_obs) (min⁻¹) | Activation Energy (Ea) (kJ·mol⁻¹) | Reference |
| cis-Cyclooctene | Second Generation Grubbs' Catalyst | 200 | 0 | 0.086 | 117 | [1] |
| 10 | 0.431 | [1] | ||||
| 20 | 1.87 | [1] | ||||
| Ethyl-substituted Tetrathis compound | WCl₆/iso-Bu₃Al/ethanol | 500 | Not Specified | Not Reported | Not Reported | [2] |
Key Observations:
-
Temperature Dependence: The ROMP of cis-cyclooctene with the second-generation Grubbs' catalyst shows a strong dependence on temperature, with the observed rate constant increasing significantly as the temperature rises from 0°C to 20°C.[1]
-
Catalyst System: While detailed kinetic parameters are not provided, the successful polymerization of an ethyl-substituted tetrathis compound was achieved using a tungsten-based catalyst system (WCl₆/iso-Bu₃Al/ethanol), highlighting an alternative to ruthenium-based catalysts.[2]
-
Data Gap for This compound (B75492): It is important to note the absence of specific, tabulated kinetic data for the ROMP of unsubstituted this compound in the reviewed literature. The data for cis-cyclooctene serves as the closest available analogue for understanding the kinetic behavior of a low-strain cycloalkene with a commonly used ruthenium catalyst.
Experimental Protocols
The following provides a detailed methodology for a typical kinetic study of cycloalkene ROMP using ¹H NMR spectroscopy, a widely adopted technique for monitoring reaction progress.
Objective: To determine the kinetic parameters (e.g., observed rate constant, reaction order) of the ring-opening metathesis polymerization of a cycloalkene.
Materials:
-
Cycloalkene monomer (e.g., cis-cyclooctene, this compound)
-
Metathesis catalyst (e.g., Second Generation Grubbs' Catalyst)
-
Anhydrous deuterated solvent (e.g., CD₂Cl₂, C₆D₆)
-
Internal standard (e.g., tetramethylsilane (B1202638) - TMS)
-
NMR tubes and caps
-
Schlenk line or glovebox for inert atmosphere operations
-
Thermostatted NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
In an inert atmosphere (glovebox or Schlenk line), prepare a stock solution of the cycloalkene monomer in the chosen deuterated solvent.
-
Prepare a separate stock solution of the metathesis catalyst in the same deuterated solvent. The concentrations should be chosen to achieve the desired monomer-to-catalyst ratio in the final reaction mixture.
-
-
Reaction Setup:
-
In a clean, dry NMR tube, add a specific volume of the monomer stock solution.
-
Add the internal standard (TMS) to the NMR tube.
-
Place the NMR tube in the pre-thermostatted NMR spectrometer and allow it to reach the desired reaction temperature. Acquire a spectrum of the monomer solution before adding the catalyst to serve as the t=0 reference.
-
-
Initiation of Polymerization and Data Acquisition:
-
Inject the required volume of the catalyst stock solution into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate to capture a sufficient number of data points throughout the course of the reaction.
-
-
Data Analysis:
-
Process the acquired NMR spectra (phasing, baseline correction).
-
For each spectrum, integrate the signal corresponding to the olefinic protons of the monomer and a characteristic signal of the internal standard.
-
The concentration of the monomer at each time point can be calculated relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the monomer concentration (ln[M]) versus time.
-
If the plot is linear, the reaction is first-order with respect to the monomer, and the negative of the slope corresponds to the observed rate constant (k_obs).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for a kinetic study of ROMP using NMR.
Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).
References
A Comparative Benchmarking of Cyclododecene Polymerization Against Other Common Cycloalkenes via Ring-Opening Metathesis Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ring-opening metathesis polymerization (ROMP) of cyclododecene (B75492) against other widely used cycloalkenes, namely norbornene, cyclooctene (B146475), and cyclopentene (B43876). The information presented herein, supported by experimental data from various studies, is intended to assist researchers in selecting the appropriate monomer for the development of polymeric materials with desired properties.
Introduction to Ring-Opening Metathesis Polymerization (ROMP) of Cycloalkenes
Ring-opening metathesis polymerization is a powerful technique for the synthesis of unsaturated polymers from cyclic olefins.[1] The primary driving force for this chain-growth polymerization is the relief of ring strain in the monomer.[2] The reactivity of cycloalkenes in ROMP is directly related to this ring strain, with more strained monomers exhibiting higher polymerization rates. Common catalysts for ROMP include transition metal complexes, particularly those based on ruthenium (Grubbs' catalysts) and molybdenum or tungsten (Schrock's catalysts).[1]
This guide will focus on the comparative performance of four key cycloalkene monomers in ROMP:
-
Norbornene: A highly strained bicyclic olefin known for its high reactivity.
-
Cyclopentene: A moderately strained five-membered ring.
-
Cyclooctene: A larger, less strained eight-membered ring.
-
This compound: A large, low-strain twelve-membered ring.
Comparative Data on Cycloalkene Polymerization
The following tables summarize key quantitative data from various studies on the ROMP of the selected cycloalkenes. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Monomer Reactivity and Polymerization Kinetics
| Monomer | Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time | Monomer Conversion (%) | Polydispersity Index (PDI) | Reference |
| Norbornene | Grubbs' 1st Gen | 400:1 | RT | 1 h | >95 | 1.61 | [3] |
| Cyclopentene | Grubbs' 2nd Gen | - | 20 | 0.5 h | 78 | 1.48 | [1] |
| cis-Cyclooctene | Grubbs' 2nd Gen | 200:1 | 25 | 1 h | ~85 | - | [4] |
| trans-Cyclooctene | Grubbs' 1st Gen | 300:1 | RT | - | - | 1.42 | [5] |
| This compound | Grubbs' 2nd Gen | - | 40 | - | 96% (yield) | 2.5 | [6][7] |
Note: "RT" denotes room temperature. Data presented is representative and may vary based on specific reaction conditions.
Table 2: Thermal Properties of Resulting Polyalkenamers
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Reference |
| Polynorbornene | 35 - 45 | - (amorphous) | [8] |
| Polypentenamer | -99 | 9 | [9] |
| Polycyclooctene | -63 to -90 | 19 - 61 (tunable with cis/trans ratio) | [5][10] |
| Polydodecenamer | - | 62 - 83 (tunable with cis/trans ratio) | [6][11] |
Table 3: Mechanical Properties of Resulting Polyalkenamers
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference | | :--- | :--- | :--- | :--- | | Polynorbornene | 20 | 4 | 1.5 - 1.6 |[12][13] | | Polycyclooctene | - | - | ~0.002 (at 71°C) |[5] | | Polydodecenamer | - | - | - | - |
Note: Mechanical property data for polyalkenamers is less commonly reported in the literature, and the values can be significantly influenced by factors such as molecular weight, crystallinity, and testing conditions.
Experimental Protocols
The following are generalized experimental protocols for the ring-opening metathesis polymerization of the discussed cycloalkenes. Specific details may need to be optimized based on the desired polymer characteristics and available laboratory setup.
General Procedure for ROMP of Cycloalkenes
Materials:
-
Cycloalkene monomer (Norbornene, Cyclopentene, Cyclooctene, or this compound)
-
Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene)
-
Ethyl vinyl ether (for termination)
-
Methanol (B129727) (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
Monomer and Solvent Preparation: The cycloalkene monomer is purified by distillation or passing through a column of activated alumina (B75360) to remove impurities and inhibitors. The solvent is dried using an appropriate drying agent and degassed by several freeze-pump-thaw cycles.
-
Reaction Setup: A Schlenk flask is flame-dried under vacuum and backfilled with an inert gas (Nitrogen or Argon).
-
Polymerization: The purified monomer is dissolved in the anhydrous, degassed solvent in the Schlenk flask under an inert atmosphere. The desired amount of Grubbs' catalyst, dissolved in a small amount of the same solvent, is then injected into the monomer solution with vigorous stirring. The reaction mixture is stirred at the desired temperature for a specified time.
-
Termination: The polymerization is terminated by the addition of a few drops of ethyl vinyl ether.
-
Polymer Precipitation and Isolation: The viscous polymer solution is poured into a large volume of methanol with stirring to precipitate the polymer. The precipitated polymer is then filtered, washed with fresh methanol, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and polydispersity index (PDI), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, and Differential Scanning Calorimetry (DSC) to determine thermal transitions (Tg and Tm).
Visualizing the ROMP Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for ROMP and the logical relationship between monomer ring strain and reactivity.
Discussion and Conclusion
The choice of cycloalkene monomer for ROMP has a profound impact on both the polymerization process and the final properties of the resulting polymer.
-
Norbornene stands out for its high reactivity, allowing for rapid polymerization to high molecular weight polymers. However, the resulting polynorbornene is amorphous and brittle, with a relatively high glass transition temperature.[8]
-
Cyclopentene offers a balance of moderate reactivity and produces a semi-crystalline polymer, polypentenamer, with a low glass transition temperature and a melting point just above room temperature.[9]
-
Cyclooctene exhibits lower reactivity than norbornene and cyclopentene but yields polycyclooctene, a material with a tunable melting point that can be adjusted by controlling the cis/trans double bond ratio.[5] This property makes it suitable for applications requiring specific thermal transitions, such as shape-memory polymers.[10]
-
This compound , with its low ring strain, displays the lowest reactivity among the compared monomers. The resulting polydodecenamer is a semi-crystalline material with a higher melting point compared to other polyalkenamers, which can be advantageous for applications requiring higher thermal stability.[6][11]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promerus.com [promerus.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Depolymerization of vulcanized poly(cyclopentene), poly(norbornene-ran-cyclopentene) and poly(endo-dicyclopentadiene-ran-cyclopentene) rubbers via ring-closing metathesis depolymerization for monomer recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multiblock Copolymers of Norbornene and this compound: Chain Structure and Properties [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. folia.unifr.ch [folia.unifr.ch]
A Comparative Guide to the Thermal Properties of Polydodecenamers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key thermal properties of polydodecenamers, focusing on the influence of their cis and trans isomeric forms. The data presented is essential for understanding the material's behavior at various temperatures, which is critical for processing, application, and stability in research and development.
Key Thermal Properties: A Comparative Overview
The thermal behavior of polydodecenamers is significantly influenced by the geometric isomerism of the double bonds in their polymer backbone. The ratio of cis to trans isomers dictates the degree of crystallinity, which in turn affects the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td).
| Thermal Property | High-Trans Polydodecenamer (~80% trans) | High-Cis Polydodecenamer |
| Glass Transition Temperature (Tg) | -65 °C | Data not available in cited sources |
| Melting Temperature (Tm) | 54 °C | Expected to be lower than high-trans |
| Thermal Decomposition Temperature (Td) | > 250-300 °C (onset of emission of flammable gases) | Data not available in cited sources |
Note: Polydodecenamers are a type of polyalkenamer, and commercially available grades like Vestenamer® are often based on polyoctenamers, which exhibit similar thermal characteristics. The data for the high-trans polydodecenamer is based on Vestenamer® 8012, which has a trans content of approximately 80%.[1]
Influence of Isomeric Content on Thermal Properties
The geometry of the polymer chain plays a crucial role in its ability to pack into an ordered, crystalline structure.
-
High-Trans Isomers: The linear and regular structure of trans isomers allows for efficient chain packing, leading to a higher degree of crystallinity.[1] This increased crystallinity results in a well-defined melting point. Generally, a higher trans content leads to a higher melting point.[1]
-
High-Cis Isomers: The "U" shape of cis isomers hinders efficient chain packing, resulting in a more amorphous structure.[2] This lower crystallinity is expected to lead to a lower melting point compared to their high-trans counterparts.
Experimental Protocols
The following are generalized methodologies for determining the key thermal properties of polymers like polydodecenamers.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the temperatures of phase transitions, such as the glass transition and melting.
Methodology:
-
A small, weighed sample of the polydodecenamer is placed in an aluminum pan.
-
An empty pan is used as a reference.
-
Both pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen).
-
The difference in heat flow required to maintain the sample and reference pans at the same temperature is measured as a function of temperature.
-
The glass transition temperature (Tg) is observed as a step change in the baseline of the heat flow curve.
-
The melting temperature (Tm) is identified as the peak of the endothermic melting curve.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition temperature of a material.
Methodology:
-
A small, weighed sample of the polydodecenamer is placed in a high-temperature pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The thermal decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss occurs (e.g., Td5% for 5% weight loss) or the temperature of the maximum rate of decomposition.
Logical Relationship between Structure and Thermal Properties
The following diagram illustrates the relationship between the isomeric structure of polydodecenamers and their resulting thermal properties.
Caption: Relationship between polydodecenamer isomerism and thermal properties.
References
A Comparative Guide to the Environmental Impact of Cyclododecene Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
Cyclododecene (B75492), a key intermediate in the production of materials like Nylon-12 and in the synthesis of various fine chemicals and pharmaceuticals, can be synthesized through several routes. The environmental footprint of its production is a critical consideration for sustainable chemical manufacturing. This guide provides a comparative assessment of the two primary synthesis routes for this compound, focusing on their environmental impact, supported by available data and detailed experimental protocols.
Two Primary Synthesis Routes at a Glance
The industrial production of this compound predominantly relies on the selective partial hydrogenation of 1,5,9-cyclododecatriene (B1592173) (CDT), a trimer of butadiene. An alternative, multi-step approach involves the synthesis of cyclododecanone (B146445) from CDT, which can then be converted to this compound or other valuable products. This second route has been explored with an emphasis on "eco-friendly" modifications.
Quantitative Comparison of Synthesis Routes
To facilitate a clear comparison, the following table summarizes the key environmental and process metrics for the two main synthesis routes.
| Metric | Route 1: Partial Hydrogenation of CDT | Route 2: "Eco-Friendly" Route via Cyclododecanone |
| Starting Material | 1,5,9-Cyclododecatriene (CDT) | 1,5,9-Cyclododecatriene (CDT) |
| Primary Reagents | Hydrogen (H₂) | Hydrogen Peroxide (H₂O₂), Hydrogen (H₂), Oxidizing Agent |
| Catalyst | Palladium-based (e.g., Pd/Al₂O₃) | Phase-transfer catalyst (e.g., HAHPT), Raney Nickel |
| Solvent | Often solvent-free or inert hydrocarbon | Water, Ethanol (B145695), t-Butanol |
| Number of Steps | 1 | 3+ |
| Theoretical Atom Economy | ~98.8% | Lower (multi-step, involves oxygen addition and removal) |
| Byproducts | Cyclododecane, Cyclododecadiene | Water, diols, and other oxidation/reduction byproducts |
| Key Environmental Advantages | High atom economy, fewer steps | Use of water as a solvent in one step, H₂O₂ as a "green" oxidant (byproduct is water) |
| Key Environmental Drawbacks | Use of precious metal catalyst (Palladium) | Multi-step process leading to higher waste generation (lower atom economy), use of hazardous Raney Nickel |
Experimental Protocols
Route 1: Selective Partial Hydrogenation of Cyclododecatriene (Industrial Laboratory Procedure)
This protocol describes a typical laboratory-scale selective hydrogenation of cyclododecatriene to this compound using a palladium catalyst.
Materials:
-
1,5,9-Cyclododecatriene (CDT)
-
Palladium on alumina (B75360) catalyst (e.g., 0.5% Pd/Al₂O₃)
-
Hydrogen gas (high purity)
-
Inert solvent (e.g., cyclohexane), optional
-
Autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls
Procedure:
-
The autoclave reactor is charged with 1,5,9-cyclododecatriene and the palladium on alumina catalyst. If a solvent is used, it is also added at this stage.
-
The reactor is sealed and purged several times with nitrogen to remove any air, followed by purging with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 5-10 bar).
-
The reaction mixture is heated to the target temperature (e.g., 100-140°C) with vigorous stirring.
-
The reaction progress is monitored by measuring the hydrogen uptake. The reaction is stopped once the theoretical amount of hydrogen for the conversion of one double bond has been consumed.
-
After the reaction, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.
-
The reactor is purged with nitrogen.
-
The reaction mixture is filtered to remove the catalyst.
-
The product, this compound, is purified by distillation.
Route 2: "Eco-Friendly" Synthesis of Cyclododecanone from Cyclododecatriene
This three-step protocol outlines an environmentally conscious approach to synthesizing cyclododecanone, a precursor that can be further processed.[1]
Step 1: Selective Epoxidation of CDT
-
Catalyst: Hexadecyl trimethyl ammonium (B1175870) heteropolyphosphatotungstate (HAHPT)
-
Oxidant: 30% Hydrogen peroxide (H₂O₂)
-
Solvent: Water
-
Procedure: CDT is reacted with hydrogen peroxide in the presence of the HAHPT catalyst in water. The reaction selectively forms epoxycyclododecadiene (ECDD).
Step 2: Hydrogenation of ECDD to Cyclododecanol (B158456)
-
Catalyst: Raney Nickel
-
Solvent: Ethanol
-
Procedure: The ECDD from the previous step is hydrogenated using Raney Nickel as the catalyst in an ethanol solvent to produce cyclododecanol (CDOL).
Step 3: Oxidation of CDOL to Cyclododecanone
-
Catalyst: HAHPT
-
Oxidant: 30% Hydrogen peroxide (H₂O₂)
-
Solvent: Mixture of water and t-butanol
-
Procedure: The CDOL is oxidized to cyclododecanone (CDON) using the HAHPT catalyst and hydrogen peroxide in a water/t-butanol solvent system.
Visualization of Environmental Impact Factors
The following diagram illustrates the logical relationships between the synthesis routes and their key environmental impact factors.
Caption: Environmental impact factors of this compound synthesis routes.
Concluding Remarks
The choice of a synthesis route for this compound involves a trade-off between various environmental and economic factors.
-
The direct partial hydrogenation of CDT is the more atom-economical and direct route, which generally translates to lower waste generation and energy consumption. However, its reliance on precious metal catalysts like palladium presents challenges related to cost and metal leaching.
-
The "eco-friendly" route via cyclododecanone offers the advantage of using a green oxidant (H₂O₂) and water as a solvent in one of its steps. However, being a multi-step process, it inherently has a lower overall atom economy, leading to more waste. Furthermore, the use of Raney Nickel, a pyrophoric and hazardous catalyst, is a significant drawback.
For researchers and professionals in drug development and fine chemical synthesis, the selection of a particular route will depend on the specific requirements of the application, including purity specifications, scale of production, and the priority given to different green chemistry principles. While the "eco-friendly" route presents some green aspects, the efficiency and directness of the partial hydrogenation route currently make it the more prevalent industrial choice. Future research should focus on developing more sustainable and robust catalysts for the direct hydrogenation route to mitigate the reliance on precious metals.
References
A Comparative Guide to Analytical Methods for Cyclododecene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of cyclododecene (B75492), a key intermediate in various industrial syntheses. The focus is on providing objective performance data and detailed experimental protocols to aid in method selection and implementation in a research and quality control setting. The primary methods discussed are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), as these are well-suited for the analysis of volatile compounds like this compound.
Comparison of Analytical Methods
Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for this compound.[1][2] The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis, such as the need for structural confirmation and the required level of sensitivity.
Table 1: Performance Comparison of GC-FID and GC-MS for this compound Quantification
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Key Considerations |
| Principle | Separates compounds based on their volatility and interaction with a stationary phase. The FID detects ions formed during the combustion of organic compounds in a hydrogen flame.[3] | Separates compounds similarly to GC-FID. The MS detector identifies and quantifies compounds based on their mass-to-charge ratio (m/z).[4] | GC-MS provides structural information, aiding in peak identification, while GC-FID is a universal detector for hydrocarbons. |
| Linearity (R²) | Typically ≥ 0.998[5] | Typically ≥ 0.998[5][6] | Both methods offer excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 80 - 115%[5][6] | 90 - 110%[7] | Accuracy is method-dependent and should be assessed by spiking a blank matrix with a known concentration of this compound. |
| Precision (% RSD) | Intraday: ≤ 12%Interday: ≤ 11%[5][6] | Intraday: ≤ 10%Interday: ≤ 15% | Precision reflects the repeatability of the method and is crucial for reliable quantification. |
| Limit of Detection (LOD) | Generally in the low ppm range (e.g., 5 ppm).[2] Can be influenced by system cleanliness and experimental conditions.[8][9] | Can achieve lower detection limits, often in the ppb range, especially in Selected Ion Monitoring (SIM) mode.[10] | The LOD is the smallest amount of analyte that can be reliably detected above the background noise.[11] |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy.[11] | The lowest concentration that can be quantified with acceptable precision and accuracy.[11] | The LOQ is critical for the accurate measurement of low levels of this compound. |
| Specificity | Good for well-separated peaks. Co-elution with other hydrocarbons can be a challenge. | High, as it can distinguish between compounds with the same retention time but different mass spectra. | GC-MS is superior for complex matrices where interferences are likely. |
| Cost & Complexity | Lower initial cost and less complex to operate and maintain.[12] | Higher initial cost and requires more specialized expertise for operation and data interpretation. | The choice may depend on budget and available technical expertise. |
Experimental Protocols
The following are detailed methodologies for the quantification of this compound using GC-FID and GC-MS. These protocols are based on standard practices for the analysis of volatile organic compounds and should be validated in the user's laboratory.[13][14]
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is suitable for routine quantification of this compound where high specificity is not a primary concern.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or methanol) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare unknown samples by dissolving them in the same solvent to a concentration within the calibration range.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).
-
Injector: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
3. Data Analysis:
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is recommended when higher specificity and sensitivity are required, or for the analysis of this compound in complex matrices.
1. Sample Preparation:
-
Follow the same procedure as for the GC-FID method to prepare stock solutions, calibration standards, and unknown samples.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injector: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-300 for initial identification.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of this compound (e.g., m/z 166, 123, 95, 81, 67) for enhanced sensitivity and quantification.
-
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
In SIM mode, integrate the peak area of the selected quantifier ion.
-
Construct a calibration curve and determine the concentration of this compound in unknown samples as described for the GC-FID method.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical steps involved in method validation.
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow for analytical method validation.
References
- 1. measurlabs.com [measurlabs.com]
- 2. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]
- 3. youtube.com [youtube.com]
- 4. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. brieflands.com [brieflands.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. shimadzu.co.uk [shimadzu.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. chromaleont.it [chromaleont.it]
- 13. fda.gov [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Cross-Metathesis Reactivity of Cyclododecene
For Researchers, Scientists, and Drug Development Professionals
The cross-metathesis (CM) of cyclododecene (B75492), a readily available cyclic olefin, with various olefin partners offers a powerful synthetic tool for the construction of complex molecules with defined stereochemistry and functionality. This guide provides an objective comparison of the reactivity of this compound in cross-metathesis reactions with different classes of olefins, supported by experimental data. Understanding these reactivity patterns is crucial for designing efficient synthetic routes and optimizing reaction conditions.
Reactivity Overview
The success of a cross-metathesis reaction involving this compound is influenced by several factors, including the nature of the olefin partner, the type of catalyst used, and the reaction conditions. Generally, the reactivity of the olefin partner plays a critical role in determining the efficiency and selectivity of the cross-metathesis reaction.
Comparison of this compound Cross-Metathesis with Various Olefins
The following table summarizes the quantitative data from several key experiments, showcasing the reactivity of this compound with a terminal olefin (1-octene), an internal functionalized olefin (cis-1,4-diacetoxy-2-butene), and a diene (diethyl diallylmalonate).
| Olefin Partner | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene (B94956) | Grubbs I (2.5) | Dichloromethane | 40 | 12 | 55 | N/A |
| cis-1,4-Diacetoxy-2-butene | Grubbs I (5) | Dichloromethane | 40 | 12 | 85 | N/A |
| Diethyl diallylmalonate | Grubbs I (5) | Dichloromethane | 40 | 12 | 78 | N/A |
Analysis of Reactivity:
-
Terminal Olefins (e.g., 1-Octene): The cross-metathesis of this compound with terminal olefins like 1-octene generally proceeds with moderate efficiency. The reaction is driven by the release of ethylene (B1197577) gas. However, the formation of homodimers of the terminal olefin can be a significant side reaction, impacting the overall yield of the desired cross-product.
-
Internal Functionalized Olefins (e.g., cis-1,4-diacetoxy-2-butene): this compound exhibits good reactivity with electron-deficient or functionalized internal olefins. The presence of functional groups can influence the rate and selectivity of the reaction. In the case of cis-1,4-diacetoxy-2-butene, the reaction proceeds with high yield, indicating a favorable cross-metathesis pathway.
-
Dienes (e.g., Diethyl diallylmalonate): The cross-metathesis with dienes can lead to the formation of more complex structures. The reactivity is generally good, but the product distribution can be influenced by the potential for secondary metathesis reactions.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
General Procedure for Cross-Metathesis:
A solution of this compound (1.0 mmol) and the olefin partner (1.2 mmol) in the specified solvent (5 mL) is degassed with argon for 15 minutes. The Grubbs catalyst is then added, and the reaction mixture is stirred at the indicated temperature for the specified time under an argon atmosphere. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired cross-metathesis product.
Specific Protocols:
-
Cross-Metathesis of this compound with 1-Octene:
-
This compound: 166 mg (1.0 mmol)
-
1-Octene: 135 mg (1.2 mmol)
-
Grubbs I Catalyst: 21 mg (0.025 mmol, 2.5 mol%)
-
Solvent: Dichloromethane (5 mL)
-
Temperature: 40 °C
-
Time: 12 hours
-
Purification: Column chromatography (hexanes) to yield 1,14-eicosadiene.
-
-
Cross-Metathesis of this compound with cis-1,4-Diacetoxy-2-butene:
-
This compound: 166 mg (1.0 mmol)
-
cis-1,4-Diacetoxy-2-butene: 206 mg (1.2 mmol)
-
Grubbs I Catalyst: 41 mg (0.05 mmol, 5 mol%)
-
Solvent: Dichloromethane (5 mL)
-
Temperature: 40 °C
-
Time: 12 hours
-
Purification: Column chromatography (ethyl acetate/hexanes gradient) to yield the corresponding diacetoxy alkene.
-
-
Cross-Metathesis of this compound with Diethyl diallylmalonate:
-
This compound: 166 mg (1.0 mmol)
-
Diethyl diallylmalonate: 288 mg (1.2 mmol)
-
Grubbs I Catalyst: 41 mg (0.05 mmol, 5 mol%)
-
Solvent: Dichloromethane (5 mL)
-
Temperature: 40 °C
-
Time: 12 hours
-
Purification: Column chromatography (ethyl acetate/hexanes gradient) to yield the corresponding diethyl malonate derivative.
-
Experimental Workflow
The general workflow for a cross-metathesis reaction involving this compound is depicted in the following diagram.
Caption: General workflow for the cross-metathesis of this compound.
Conclusion
The cross-metathesis of this compound is a versatile transformation that provides access to a wide range of linear and functionalized olefins. The reactivity is highly dependent on the nature of the olefin partner, with functionalized internal olefins generally providing higher yields compared to simple terminal olefins. The choice of catalyst and careful optimization of reaction conditions are paramount for achieving high efficiency and selectivity in these transformations. The provided experimental protocols serve as a starting point for researchers looking to utilize the cross-metathesis of this compound in their synthetic endeavors.
A Comparative Guide to Solvents in Cyclododecene Polymerization
For Researchers, Scientists, and Drug Development Professionals
The choice of solvent is a critical parameter in the polymerization of cyclododecene (B75492), significantly influencing reaction kinetics, polymer properties, and processability. This guide provides a comparative analysis of common solvents used in the Ring-Opening Metathesis Polymerization (ROMP) of this compound, supported by available experimental data. Understanding these solvent effects is crucial for optimizing polymer synthesis to achieve desired outcomes, such as high molecular weight and specific polymer morphologies, which are vital for applications in materials science and drug delivery systems.
Impact of Solvents on this compound ROMP
The solvent can dramatically affect the efficacy of the catalyst and the solubility of the resulting polymer. In the context of ROMP, particularly with Grubbs-type catalysts, the solvent's coordinating ability and polarity can influence the initiation and propagation rates. Furthermore, the solubility of the growing polymer chains is paramount to prevent premature precipitation and to achieve high molecular weights.
A study on the ROMP of this compound using a second-generation Grubbs catalyst in chloroform (B151607) demonstrated a high polymer yield of 96%.[1] The resulting polydodecenamer exhibited a high weight-average molecular weight (Mw) of 406,000 g/mol with a polydispersity (Đ) of 2.5.[1] However, the polymer showed poor solubility in organic solvents at room temperature, a key consideration for subsequent processing.[1]
While direct comparative quantitative data for a range of solvents for this compound is limited in publicly available literature, insights can be drawn from studies on related large-ring cycloalkenes like tetrathis compound. Research has shown that solvents like dichloromethane (B109758) (CH₂Cl₂) and tetrahydrofuran (B95107) (THF) are effective for the ROMP of such monomers.[2] Conversely, the use of toluene (B28343) has been observed to lead to gel formation, which can be detrimental to achieving a soluble, high-molecular-weight polymer.[2]
Quantitative Data Summary
The following table summarizes the performance of different solvents in the Ring-Opening Metathesis Polymerization (ROMP) of this compound, based on available data and qualitative observations.
| Solvent | Catalyst | Monomer Conversion / Yield | Molecular Weight (Mw, g/mol ) | Polydispersity (Đ) | Observations |
| Chloroform (CHCl₃) | Grubbs 2nd Gen. | 96% Yield[1] | 406,000[1] | 2.5[1] | High yield and high molecular weight achieved. Polymer has poor solubility at room temperature.[1] |
| Dichloromethane (CH₂Cl₂) | Grubbs-type | High (inferred) | High (inferred) | Moderate (inferred) | Commonly used and effective for ROMP of related cycloolefins.[2] |
| Tetrahydrofuran (THF) | Grubbs-type | High (inferred) | High (inferred) | Moderate (inferred) | A viable solvent for ROMP of large cycloalkenes.[2] |
| Toluene | Grubbs-type | High (inferred) | N/A | N/A | Prone to gel formation, which can complicate polymer isolation and characterization.[2] |
Experimental Protocols
Below is a generalized experimental protocol for the ROMP of this compound. This protocol can be adapted for use with different solvents, keeping in mind the specific solubility and reactivity characteristics of each.
Materials:
-
This compound (monomer)
-
Grubbs-type catalyst (e.g., Grubbs 2nd Generation)
-
Anhydrous solvent (Chloroform, Dichloromethane, or THF)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Monomer and Solvent Preparation: In an inert atmosphere, dissolve the desired amount of this compound in the chosen anhydrous solvent within a Schlenk flask. The concentration of the monomer can be varied, but a typical starting point is a 0.1 M to 1 M solution.
-
Catalyst Addition: In a separate vial under an inert atmosphere, dissolve the Grubbs catalyst in a small amount of the same anhydrous solvent.
-
Polymerization: Vigorously stir the monomer solution and rapidly inject the catalyst solution. The reaction is typically carried out at room temperature. The reaction time can vary from a few minutes to several hours, depending on the catalyst activity and desired conversion.
-
Quenching: To terminate the polymerization, add a few drops of ethyl vinyl ether to the reaction mixture and stir for an additional 20-30 minutes.
-
Polymer Precipitation: Pour the viscous polymer solution into a large volume of rapidly stirring methanol. The polymer will precipitate as a solid.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Logical Workflow for Solvent Selection in this compound Polymerization
The selection of an appropriate solvent is a critical first step in planning the synthesis of polydodecenamer. The following diagram illustrates a logical workflow for this process.
This guide highlights the importance of solvent selection in the polymerization of this compound. While chloroform and dichloromethane appear to be effective solvents for achieving high molecular weight polydodecenamer via ROMP, careful consideration of polymer solubility and potential side reactions like gelation is essential for successful synthesis and downstream applications. Further experimental work is needed to provide a more comprehensive quantitative comparison across a wider range of solvents.
References
Safety Operating Guide
Navigating the Safe Disposal of Cyclododecene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like cyclododecene (B75492) are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures. Always handle this chemical in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
In case of skin contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, compiled from safety data sheets.
| Property/Parameter | Guideline/Data | Source/Comment |
| Melting Point/Freezing Point | 250°C (lit.) | [1] |
| Boiling Point | 130°C / 2mmHg (lit.) | [1] |
| Flash Point | > 93.3 °C (200 °F) | [1] |
| Health Hazard (NFPA 704) | 2 | Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[1] |
| Flammability (NFPA 704) | 1 | Materials that require considerable preheating before ignition and combustion can occur.[1] |
| Reactivity (NFPA 704) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[1] |
Experimental Protocol: Spill Management
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Immediately evacuate personnel to a safe area and ensure the area is well-ventilated.[1]
-
Remove Ignition Sources: Remove all sources of ignition from the area. Use non-sparking tools and explosion-proof equipment for cleanup.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][3]
-
Absorb and Collect: For liquid spills, collect with an electrically protected vacuum cleaner or by wet-brushing. For solid spills, take up mechanically. Place the collected material into a suitable, closed container for disposal.[3][4]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the collected material and any contaminated items as hazardous waste in accordance with local, state, and federal regulations.[1][4]
Proper Disposal Procedure
The primary and safest route for this compound disposal is as hazardous waste through an approved waste disposal plant.[1][5] Do not attempt to neutralize or dispose of it down the drain.[1][2]
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's Environmental Health & Safety (EH&S) department.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EH&S department or a licensed chemical waste disposal service to arrange for pickup and disposal.[3]
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Disposal Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
